molecular formula C5H6N4O B1222964 Pyrazine-2-carbohydrazide CAS No. 768-05-8

Pyrazine-2-carbohydrazide

Cat. No.: B1222964
CAS No.: 768-05-8
M. Wt: 138.13 g/mol
InChI Key: OHFIJHDYYOCZME-UHFFFAOYSA-N
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Description

Pyrazine-2-carbohydrazide, also known as this compound, is a useful research compound. Its molecular formula is C5H6N4O and its molecular weight is 138.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88100. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pyrazine-2-carbohydrazide
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InChI

InChI=1S/C5H6N4O/c6-9-5(10)4-3-7-1-2-8-4/h1-3H,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFIJHDYYOCZME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227608
Record name Pyrazinoic acid, hydrazide
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Molecular Weight

138.13 g/mol
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CAS No.

768-05-8
Record name 2-Pyrazinecarboxylic acid, hydrazide
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Record name Pyrazinylcarbonylhydrazine
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Record name 768-05-8
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Record name Pyrazinoic acid, hydrazide
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Record name pyrazine-2-carbohydrazide
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Record name PYRAZINYLCARBONYLHYDRAZINE
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Foundational & Exploratory

Pyrazine-2-carbohydrazide: A Technical Guide to its Fundamental Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2-carbohydrazide is a heterocyclic organic compound that has attracted significant attention in medicinal chemistry.[1] Characterized by a pyrazine ring attached to a carbohydrazide functional group, this molecule serves as a versatile scaffold for the synthesis of various derivatives with potential therapeutic applications.[1][2] Its structural analogs and derivatives have been extensively studied for their biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][3] This document provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols, and an exploration of its mechanism of action.

Physicochemical Properties

The core identity and physical characteristics of this compound are summarized below.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
IUPAC Name This compound [4]
CAS Number 768-05-8 [1][4][5]
Molecular Formula C₅H₆N₄O [4][5]
Synonyms Pyrazinoic acid hydrazide, 2-Pyrazinecarbohydrazide, 2-(Hydrazinocarbonyl)pyrazine [4]
InChIKey OHFIJHDYYOCZME-UHFFFAOYSA-N [1][4]

| SMILES | NNC(=O)c1cnccn1 |[4][5] |

Table 2: Physical and Chemical Properties of this compound

Property Value Source
Molecular Weight 138.13 g/mol [4][5]
Appearance White to light yellow powder or crystals
Melting Point 168.0 - 172.0 °C (Lit: 170 °C) [5]
Purity >97.0% (GC)
LogP -1.16 [6]

| Storage Conditions | Store at 2°C - 8°C under inert gas (e.g., Nitrogen) |[5] |

Synthesis and Characterization

The synthesis of this compound is a well-established process, typically involving the hydrazinolysis of a pyrazine-2-carboxylic acid ester.

Synthesis Pathway

A common and effective method for synthesizing this compound involves a two-step process starting from pyrazine-2-carboxylic acid. The acid is first esterified, commonly using methanol, to form methyl pyrazine-2-carboxylate. This intermediate is then reacted with hydrazine hydrate, which substitutes the methoxy group to yield the final this compound product.[7][8] An alternative starting material is pyrazinamide, which can be converted to the target compound via biotransformation using the acyltransferase activity of certain bacteria or through chemical hydrolysis and subsequent reaction with hydrazine.[9][10]

G cluster_synthesis Synthesis Workflow start Pyrazine-2-carboxylic Acid ester Methyl Pyrazine-2-carboxylate start->ester Esterification (Methanol, H₂SO₄, Reflux) product This compound ester->product Hydrazinolysis (Hydrazine Hydrate, Reflux)

Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from Pyrazine-2-carboxylic Acid.[9][10]

This protocol details the laboratory-scale synthesis of this compound.

Step 1: Esterification

  • Dissolve pyrazine-2-carboxylic acid (0.01 mol, 1.24 g) in methanol (50 mL).[7][8]

  • Add a few drops of concentrated sulfuric acid to act as a catalyst.[7][8]

  • Reflux the mixture for approximately 72 hours.[7][8] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

Step 2: Hydrazinolysis

  • To the solution containing the methyl pyrazine-2-carboxylate intermediate, add 100% hydrazine hydrate (0.3 mol).[7][8]

  • Reflux the new mixture for an additional 8 hours.[7][8]

Step 3: Crystallization and Purification

  • Allow the reaction mixture to cool to room temperature.[7]

  • Permit the solvent to evaporate slowly, which will result in the formation of orange crystals of the target compound.[7][8]

  • Filter the crystals from the solution.[7]

  • Wash the collected crystals with cold ethanol and dry them under a vacuum to yield the pure this compound product.[7][8]

Characterization

The synthesized compound is typically characterized using various spectroscopic methods to confirm its structure and purity.

Table 3: Spectroscopic Data for this compound

Technique Data (in DMSO-d₆) Assignment
¹H NMR δ 10.14 (s, 1H) Amide proton (-NH)
δ 9.13 (d, 1H) Pyrazine ring proton (H3)
δ 8.84 (d, 1H) Pyrazine ring proton (H6)
δ 8.70 (dd, 1H) Pyrazine ring proton (H5)
δ 4.70 (s, 2H) Hydrazide protons (-NH₂)
IR (KBr, cm⁻¹) 3346 -OH (present in some derivatives)
3182 -NH stretch
1691 C=O (Amide I) stretch
1630 C=N stretch
1301 C-O stretch

Note: NMR data sourced from BenchChem Application Notes[7]. IR data is for a derivative, N′-(1-(2-hydroxyphenyl)ethylidene)this compound.[2]

Experimental Protocol: Purity Analysis (HPLC).[9][11]

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final product.

  • System Preparation : Use a C18 reverse-phase column.

  • Mobile Phase : Prepare a suitable mobile phase, typically a mixture of methanol/water or acetonitrile/water. The exact ratio should be optimized for the best peak separation.

  • Sample Preparation : Dissolve a small amount of the synthesized this compound in the mobile phase.

  • Instrument Settings :

    • Detector : Diode Array Detector (DAD) or UV Detector. The wavelength should be set to the λmax of the compound in the mobile phase.

    • Flow Rate : Set to a typical rate of 1.0 mL/min.

    • Injection Volume : Inject 10-20 µL of the sample solution.

    • Temperature : Maintain the column at an ambient temperature.

  • Analysis : Run the sample and analyze the resulting chromatogram for a single major peak, indicating the purity of the compound.

Biological Activity and Mechanism of Action

This compound and its derivatives are primarily recognized for their antimicrobial properties, especially against the bacterium responsible for tuberculosis.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant antimicrobial activity.[9] They are particularly potent against Gram-positive bacteria such as S. aureus and B. subtilis and show activity against some Gram-negative bacteria like E. coli and Salmonella typhi.[3][9] The most notable application is in the context of anti-tuberculosis research, where its structural analogs are potent against Mycobacterium tuberculosis.[1][11]

Mechanism of Action

The antitubercular mechanism of action for derivatives of this compound is believed to involve the inhibition of key enzymes essential for the bacterium's survival.[1] One critical target is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1] This enzyme plays a crucial role in the biosynthesis of arabinogalactan and lipoarabinomannan, which are essential components of the mycobacterial cell wall. By inhibiting DprE1, these compounds disrupt cell wall synthesis, leading to bacterial death.[1]

G cluster_moa Proposed Mechanism of Action PCH This compound Derivative DprE1 DprE1 Enzyme PCH->DprE1 Inhibits Pathway Arabinogalactan Synthesis Pathway DprE1->Pathway is essential for CellWall Mycobacterial Cell Wall (Integrity Compromised) Pathway->CellWall Disruption Death Bacterial Death CellWall->Death Leads to G cluster_workflow Antimicrobial Assay Workflow prep_media 1. Prepare and sterilize Muller Hinton agar medium inoculate 2. Inoculate molten agar with bacterial culture prep_media->inoculate pour_plates 3. Pour agar into sterile petri dishes and solidify inoculate->pour_plates create_wells 4. Create wells (6mm) in the solidified agar pour_plates->create_wells add_samples 5. Add test compound and standard solutions to wells create_wells->add_samples diffuse 6. Allow diffusion at room temperature (2h) add_samples->diffuse incubate 7. Incubate plates (37±1°C for 24h) diffuse->incubate measure 8. Measure the diameter of the zone of inhibition incubate->measure

References

Pyrazine-2-carbohydrazide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2-carbohydrazide is a heterocyclic organic compound featuring a pyrazine ring substituted with a carbohydrazide group.[1] This molecule serves as a versatile scaffold in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals.[2] Notably, it is a derivative of pyrazinamide, a first-line medication for the treatment of tuberculosis.[3] The unique chemical structure of this compound, with its nitrogen-containing aromatic ring and reactive hydrazide functional group, imparts it with significant biological activities, including antimicrobial and potential antitumor properties.[1][4] This guide provides an in-depth overview of its chemical identifiers, physicochemical properties, synthesis protocols, and its mechanism of action in relevant biological pathways.

Chemical Identifiers and Physicochemical Properties

Accurate identification and characterization are paramount in chemical and pharmaceutical research. This compound is cataloged in numerous chemical databases, ensuring its unambiguous identification.

Table 1: Chemical Identifiers for this compound[1][4][5][6][7]
Identifier TypeIdentifier
CAS Number 768-05-8
IUPAC NameThis compound
Molecular FormulaC₅H₆N₄O
Molecular Weight138.13 g/mol
InChI KeyOHFIJHDYYOCZME-UHFFFAOYSA-N
SMILESC1=CN=C(C=N1)C(=O)NN
European Community (EC) Number872-028-9
UNIIV9GFH1A08Z
ChEMBL IDCHEMBL125613
PubChem CID258796
Table 2: Physicochemical Data of this compound[4][7]
PropertyValue
Appearance White to Light yellow powder/crystal
Melting Point 168.0 to 172.0 °C
Purity >97.0% (GC)
Storage Conditions Store at 2°C - 8°C under inert gas (Nitrogen)

Synthesis of this compound

The synthesis of this compound is a well-established process involving the hydrazinolysis of a pyrazine-2-carboxylate ester.[1] A common laboratory-scale protocol is detailed below.

Experimental Protocol: Synthesis of this compound[2][3]

Materials:

  • Pyrazine-2-carboxylic acid (0.01 mol, 1.24 g)

  • Methanol (50 mL)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Hydrazine Hydrate (100%, 0.3 mol)

  • Cold Ethanol (for washing)

Procedure:

  • Esterification:

    • Dissolve pyrazine-2-carboxylic acid in methanol in a round-bottom flask.

    • Add a few drops of concentrated sulfuric acid to catalyze the reaction.

    • Reflux the mixture for 72 hours. This step produces methyl pyrazine-2-carboxylate.

  • Hydrazinolysis:

    • To the solution containing the methyl pyrazine-2-carboxylate, add hydrazine hydrate.

    • Reflux the resulting mixture for an additional 8 hours.

  • Crystallization and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly evaporate the solvent to yield orange crystals of this compound.

    • Filter the crystals and wash them with cold ethanol.

    • Dry the purified crystals under a vacuum.

The progress of the reaction and the purity of the final product can be monitored using Thin Layer Chromatography (TLC) and confirmed by analytical techniques such as IR, ¹H NMR, and Mass Spectrometry.[5]

Synthesis Workflow

The synthesis process can be visualized as a two-step workflow.

G Synthesis of this compound A Pyrazine-2-carboxylic Acid B Methanol + H₂SO₄ (cat.) Reflux 72h A->B Esterification C Methyl Pyrazine-2-carboxylate B->C D Hydrazine Hydrate Reflux 8h C->D Hydrazinolysis E This compound D->E

Caption: A workflow diagram illustrating the synthesis of this compound.

Antimicrobial Activity and Mechanism of Action

This compound and its derivatives have demonstrated notable antimicrobial activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] The mechanism of action is believed to involve the inhibition of essential enzymes in the bacterial cell wall synthesis pathway.

Derivatives of this compound have been shown to inhibit the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1] This enzyme is critical for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. Inhibition of DprE1 disrupts the integrity of the cell wall, ultimately leading to bacterial cell death.[1]

Signaling Pathway Inhibition

The inhibitory action of this compound derivatives on the fatty acid biosynthesis pathway, specifically targeting the enzyme Ole1p (a Δ9-fatty acid desaturase), has also been reported for some of its analogs.[6] This inhibition disrupts the production of monounsaturated fatty acids, which are essential for maintaining cell membrane fluidity and participating in lipid signaling.

G Inhibitory Action on Fatty Acid Desaturation cluster_pathway Fatty Acid Biosynthesis Pathway SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) Enzyme Ole1p (Δ9-fatty acid desaturase) SFA->Enzyme Substrate MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) Enzyme->MUFA Catalysis Outcome Disrupted Cell Membrane Fluidity & Lipid Signaling MUFA->Outcome Inhibitor This compound Derivative Inhibitor->Enzyme Inhibition

Caption: Inhibition of Ole1p by a this compound derivative.

Conclusion

This compound is a compound of significant interest in the field of medicinal chemistry and drug development. Its established synthesis routes and well-characterized properties make it a valuable building block for the creation of novel therapeutic agents. The antimicrobial activity, particularly against Mycobacterium tuberculosis, underscores its importance in the ongoing search for more effective treatments for infectious diseases. Further research into the derivatization of this compound and the elucidation of its mechanisms of action will continue to be a promising area of investigation for the scientific community.

References

Pyrazine-2-Carbohydrazide: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and synthesis of Pyrazine-2-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. This document details its structural features, experimental protocols for its synthesis, and key analytical data.

Chemical Structure

This compound is characterized by a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, substituted with a carbohydrazide group at the 2-position.[1] The molecular formula of this compound is C₅H₆N₄O.[1]

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Synthesis of this compound

This compound can be synthesized through several routes, with the most common methods starting from either pyrazine-2-carboxylic acid or pyrazinamide.

Synthesis from Pyrazine-2-carboxylic Acid

This synthetic route involves a two-step process: esterification of pyrazine-2-carboxylic acid followed by hydrazinolysis of the resulting ester.[2][3]

Experimental Protocol:

Step 1: Esterification of Pyrazine-2-carboxylic Acid

  • Dissolve pyrazine-2-carboxylic acid (0.01 mol, 1.24 g) in methanol (50 mL).[3]

  • Add a few drops of concentrated sulfuric acid as a catalyst.[3]

  • Reflux the mixture for 72 hours.[3]

Step 2: Hydrazinolysis of the Ester

  • To the solution containing the methyl pyrazine-2-carboxylate from the previous step, add 100% hydrazine hydrate (0.3 mol).[3]

  • Reflux the mixture for an additional 8 hours.[3]

  • Allow the reaction mixture to cool and evaporate slowly at room temperature to obtain orange crystals of this compound.[3]

  • Filter the crystals, wash them with cold ethanol, and dry them under a vacuum to yield the pure product.[3]

Synthesis from Pyrazinamide

An alternative synthesis method starts with the hydrolysis of pyrazinamide to pyrazinoic acid, followed by esterification and hydrazinolysis.[4][5]

Experimental Protocol:

  • Hydrolysis of Pyrazinamide: Hydrolyze pyrazinamide (0.1 mol) to pyrazinoic acid by alkaline hydrolysis.[5]

  • Esterification: Dissolve the obtained pyrazinoic acid in ethanol, add a few drops of concentrated sulfuric acid, and reflux for 24 hours.[5]

  • Hydrazinolysis: Add 100% hydrazine hydrate (3.0 mol) to the reaction mixture and reflux for an additional 8 hours.[5]

  • Purification: Distill off the excess solvent. The resulting product can be crystallized from aqueous ethanol.[5]

Quantitative Data for Synthesis

The following table summarizes the key quantitative data reported for the synthesis of this compound.

Starting MaterialYield (%)Melting Point (°C)Reference
Pyrazine-2-carboxylic acid81170[3]
PyrazinamideNot specifiedNot specified[4][5]

Analytical Data

The structure and purity of the synthesized this compound are confirmed through various analytical techniques, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The characteristic IR absorption peaks for this compound are presented in the table below.[6]

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (amide and hydrazide)3306 - 3180
C-H Stretch (aromatic)~3037
C=O Stretch (amide)~1648
C=N Stretch (pyrazine ring)~1630
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectral data for this compound in DMSO-d₆ are summarized in the following table.[6]

AssignmentChemical Shift (δ, ppm)Multiplicity
Amide proton (NH)10.14singlet
Pyrazine ring proton (H3)9.13doublet
Pyrazine ring proton (H6)8.84doublet
Pyrazine ring proton (H5)8.70doublet of doublets
Hydrazide protons (NH₂)4.70singlet

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and analysis of this compound, as well as a proposed signaling pathway for the antimicrobial activity of its derivatives.

G cluster_synthesis Synthesis cluster_analysis Analysis start Pyrazine-2-carboxylic Acid esterification Esterification (Methanol, H₂SO₄, Reflux) start->esterification hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, Reflux) esterification->hydrazinolysis purification Purification (Crystallization) hydrazinolysis->purification product This compound purification->product ir IR Spectroscopy product->ir nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms

Caption: General experimental workflow for the synthesis and analysis.

G compound This compound Derivative target Bacterial DNA Gyrase compound->target Inhibition dna_supercoiling DNA Supercoiling target->dna_supercoiling Catalyzes dna_replication DNA Replication dna_supercoiling->dna_replication transcription Transcription dna_supercoiling->transcription cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to transcription->cell_death Disruption leads to

Caption: Proposed antimicrobial mechanism via DNA gyrase inhibition.

References

The Core Mechanism of Action of Pyrazine-2-Carbohydrazide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2-carbohydrazide and its derivatives represent a critical class of compounds in the fight against tuberculosis, with the cornerstone being the first-line drug pyrazinamide (PZA). PZA's unique ability to act on semi-dormant mycobacteria in acidic environments is pivotal to shortening tuberculosis therapy. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound derivatives, focusing on the activation, molecular targets, and resistance mechanisms. The information is curated for researchers, scientists, and drug development professionals to facilitate further research and the design of novel antitubercular agents.

The Prodrug Activation of Pyrazinamide

Pyrazinamide, a derivative of this compound, is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), to exert its antimycobacterial effect.[1][2] This activation is a critical first step in its mechanism of action.

The conversion is catalyzed by the mycobacterial enzyme pyrazinamidase (PZase), which is encoded by the pncA gene.[1][2] Inside the Mycobacterium tuberculosis cell, PZase hydrolyzes the amide bond of PZA, releasing the active POA molecule. The acidic environment found within tuberculous granulomas is thought to facilitate the accumulation of protonated POA, which can readily diffuse back into the mycobacterial cell, leading to intracellular accumulation and subsequent bactericidal effects.[1][3]

Mutations in the pncA gene that result in a loss or reduction of PZase activity are the primary cause of PZA resistance in clinical isolates of M. tuberculosis.[4][5]

PZA Pyrazinamide (PZA) (Extracellular) PZA_intra Pyrazinamide (PZA) (Intracellular) PZA->PZA_intra Passive Diffusion POA_intra Pyrazinoic Acid (POA) (Active Form, Intracellular) PZA_intra->POA_intra Hydrolysis Action Downstream Bactericidal Effects POA_intra->Action PZase Pyrazinamidase (PZase) (encoded by pncA) PZase->PZA_intra

Prodrug activation of Pyrazinamide (PZA).

The Multifaceted Mechanism of Action of Pyrazinoic Acid

The precise mechanism of action of pyrazinoic acid is still a subject of extensive research, with several proposed targets and pathways. It is likely that POA exerts its bactericidal effect through a combination of these mechanisms.

Disruption of Membrane Energetics and Transport

One of the leading hypotheses is that POA disrupts the membrane potential and interferes with the membrane transport functions of M. tuberculosis.[6][7] As a weak acid, POA can act as a protonophore, carrying protons across the cell membrane and dissipating the proton motive force. This disruption of membrane energetics would inhibit various essential cellular processes that rely on a stable membrane potential, such as nutrient transport and ATP synthesis.[6][8]

Experimental evidence has shown that POA disrupts the membrane potential of M. tuberculosis at an acidic pH.[1] This effect is more pronounced in older, non-replicating bacilli, which naturally have a lower membrane potential, potentially explaining PZA's efficacy against persistent bacteria.[1]

cluster_membrane Mycobacterial Cell Membrane cluster_cytoplasm Cytoplasm POA_H POA-H (Protonated) POA_neg POA- (Deprotonated) POA_H->POA_neg Diffusion H_in H+ H_accum H+ Accumulation PMF_disrupt Disruption of Proton Motive Force H_accum->PMF_disrupt Transport_inhibit Inhibition of Membrane Transport PMF_disrupt->Transport_inhibit ATP_depletion ATP Depletion PMF_disrupt->ATP_depletion

Disruption of membrane energetics by Pyrazinoic Acid (POA).
Inhibition of Fatty Acid Synthase I (FAS-I)

An earlier hypothesis suggested that POA inhibits fatty acid synthase I (FAS-I), a crucial enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][9] Inhibition of FAS-I would disrupt cell wall integrity, leading to bacterial death.

However, this mechanism is debated, with some studies showing that POA does not directly inhibit purified mycobacterial FAS-I.[10][11] Conversely, other studies have reported the inhibition of FAS-I by PZA and its analogs, with 5-chloro-PZA showing potent inhibitory activity.[12][13] The conflicting evidence suggests that if FAS-I is a target, the interaction may be complex or indirect.

Targeting Ribosomal Protein S1 (RpsA) and Trans-Translation

Another proposed mechanism involves the binding of POA to the ribosomal protein S1 (RpsA), which would lead to the inhibition of trans-translation.[14] Trans-translation is a quality control mechanism in bacteria that rescues ribosomes stalled on damaged mRNA. Inhibiting this process would lead to an accumulation of non-functional proteins and ultimately cell death.

While initial studies supported this hypothesis, more recent research has cast doubt on RpsA being the primary target of PZA.[3]

Inhibition of Aspartate Decarboxylase (PanD) and Coenzyme A Biosynthesis

A more recent and well-supported mechanism of action is the inhibition of aspartate decarboxylase (PanD), an enzyme involved in the biosynthesis of coenzyme A (CoA).[6][15] CoA is an essential cofactor in numerous metabolic pathways, including fatty acid and amino acid metabolism.

Studies have shown that POA binds to PanD, leading to its degradation and a subsequent depletion of intracellular CoA.[5][16] This inhibition of CoA biosynthesis would have widespread detrimental effects on bacterial metabolism. Mutations in the panD gene have been identified in PZA-resistant strains that do not have mutations in pncA or rpsA, further supporting PanD as a key target of POA.[15][17]

POA Pyrazinoic Acid (POA) Binding POA binds to PanD POA->Binding PanD Aspartate Decarboxylase (PanD) PanD->Binding Degradation PanD Degradation Binding->Degradation Inhibition Inhibition of CoA Biosynthesis Degradation->Inhibition CoA_pathway Coenzyme A Biosynthesis Pathway CoA_pathway->Inhibition Metabolic_disruption Widespread Metabolic Disruption Inhibition->Metabolic_disruption Cell_death Cell Death Metabolic_disruption->Cell_death

Inhibition of Coenzyme A biosynthesis via PanD targeting by POA.

This compound Derivatives and Their Antitubercular Activity

Building on the scaffold of pyrazinamide, numerous this compound derivatives have been synthesized and evaluated for their antitubercular activity, with the aim of improving potency, overcoming resistance, and broadening the spectrum of activity.[18][19][20] These derivatives often feature modifications at the hydrazide moiety or substitutions on the pyrazine ring.

Quantitative Antitubercular Activity Data

The following table summarizes the in vitro antitubercular activity of selected this compound derivatives against Mycobacterium tuberculosis H37Rv.

Compound IDDerivative ClassMIC (µg/mL)IC₅₀ (µM)IC₉₀ (µg/mL)Reference
Pyrazinamide Standard6.25 - 100-6-50 (pH 5.5)[21][22]
N'-(substituted-benzylidene) this compound Hydrazone>100->100[21]
N⁴-ethyl-N¹-pyrazinoyl-thiosemicarbazide Thiosemicarbazide-11.37 µg/mL16.87[21]
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide Benzylamino-pyrazine6 µM--[10]
Hybrid of PZA and 4-phenylthiazol-2-amine (9b) Thiazole Hybrid0.782.3-[9]
Pyrazine-piperazine-benzamide (6a, 6e, 6h, 6j, 6k) Piperazine-benzamide-1.35 - 2.18-[17]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the mechanism of action of this compound derivatives.

Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves a multi-step process starting from pyrazine-2-carboxylic acid.

Start Pyrazine-2-carboxylic acid Esterification Esterification (e.g., Methanol, H₂SO₄) Start->Esterification Ester Pyrazine-2-carboxylate ester Esterification->Ester Hydrazinolysis Hydrazinolysis (Hydrazine hydrate) Ester->Hydrazinolysis Hydrazide This compound Hydrazinolysis->Hydrazide Condensation Condensation (Aldehydes/Ketones) Hydrazide->Condensation Derivatives This compound Derivatives (e.g., Hydrazones) Condensation->Derivatives

General synthetic workflow for this compound derivatives.

Protocol for Synthesis of this compound: [19][23]

  • Esterification: Dissolve pyrazine-2-carboxylic acid in an alcohol (e.g., methanol or ethanol) with a catalytic amount of concentrated sulfuric acid. Reflux the mixture for an extended period (e.g., 72 hours).

  • Hydrazinolysis: To the resulting ester solution, add hydrazine hydrate and reflux for several hours (e.g., 8 hours).

  • Isolation: Allow the reaction mixture to cool and the solvent to evaporate slowly. The resulting crystals of this compound are then filtered, washed with a cold solvent (e.g., ethanol), and dried.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

The MABA is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[21][22]

Protocol Overview:

  • Preparation of Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC at 37°C to mid-log phase.

  • Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Add the mycobacterial suspension to each well. Include drug-free and cell-free controls.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Addition of Alamar Blue: Add Alamar Blue solution to each well and incubate for another 24 hours.

  • Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Measurement of Mycobacterial Membrane Potential

The membrane potential of M. tuberculosis can be assessed using fluorescent dyes like 3,3'-diethyloxacarbocyanine iodide (DiOC₂(3)).[3][24]

Protocol Overview: [3]

  • Cell Preparation: Culture M. tuberculosis to mid-log phase, then wash and resuspend the cells in a suitable buffer (e.g., PBS).

  • Staining: Add DiOC₂(3) to the cell suspension. A depolarized control is prepared by pre-treating the cells with a proton ionophore like carbonyl cyanide m-chlorophenylhydrazone (CCCP).

  • Incubation: Incubate the samples at room temperature.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The ratio of red to green fluorescence is measured. A decrease in this ratio in the presence of the test compound indicates a disruption of the membrane potential.

Fatty Acid Synthase I (FAS-I) Inhibition Assay

The inhibition of FAS-I can be measured using a spectrophotometric assay that monitors the consumption of NADPH.[12][25]

Protocol Overview: [25]

  • Enzyme Purification: Purify FAS-I from a suitable Mycobacterium strain.

  • Assay Mixture: Prepare an assay mixture containing the purified enzyme, substrates (acetyl-CoA and malonyl-CoA), NADPH, and buffer.

  • Initiation of Reaction: Start the reaction by adding one of the substrates.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Inhibition Studies: Perform the assay in the presence of various concentrations of the inhibitor to determine its effect on the enzyme activity and to calculate kinetic parameters such as the inhibition constant (Ki).

Isothermal Titration Calorimetry (ITC) for Drug-Target Binding

ITC is a biophysical technique used to quantify the binding affinity of a ligand (e.g., POA) to a protein (e.g., PanD).[5]

Protocol Overview:

  • Sample Preparation: Prepare solutions of the purified target protein and the ligand in the same buffer.

  • ITC Experiment: Place the protein solution in the sample cell of the calorimeter and the ligand solution in the injection syringe.

  • Titration: Inject small aliquots of the ligand into the protein solution at constant temperature.

  • Data Analysis: The heat changes associated with each injection are measured. The resulting data are fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Conclusion

The mechanism of action of this compound derivatives, particularly pyrazinamide, is complex and continues to be an active area of investigation. While the prodrug activation by pyrazinamidase is well-established, the downstream effects of the active form, pyrazinoic acid, appear to be multifactorial. The disruption of membrane energetics and the inhibition of coenzyme A biosynthesis via the targeting of PanD are currently the most strongly supported mechanisms. The development of novel this compound derivatives with improved activity against drug-resistant strains of M. tuberculosis remains a promising avenue for future tuberculosis drug discovery. This guide provides a foundational understanding of the core mechanisms and experimental approaches to aid in these research endeavors.

References

Pyrazine-2-Carbohydrazide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2-carbohydrazide is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry, primarily as a key intermediate in the synthesis of various derivatives with potential therapeutic applications. Its structural relationship to pyrazinamide, a first-line antituberculosis drug, has made it a focal point for the development of novel antimicrobial agents. This technical guide provides a comprehensive review of the literature on this compound, covering its history, synthesis, chemical properties, biological activities, and mechanisms of action. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

History and Discovery

The history of this compound is intrinsically linked to the development of its amide analog, pyrazinamide. Pyrazinamide was first synthesized and patented in 1936.[1] However, its potent antitubercular activity was not recognized until 1952.[1] The discovery was remarkable as pyrazinamide showed no in vitro activity at neutral pH, a characteristic that would typically deter further investigation for in vivo efficacy.[1] The exploration of pyrazine derivatives was spurred by the known antitubercular activity of nicotinamide, a structurally similar compound.[1][2] This led to the investigation of various pyrazine analogs, including the synthesis of this compound as a key intermediate for creating a diverse library of compounds.

Synthesis and Chemical Properties

This compound is typically synthesized from pyrazinamide or pyrazine-2-carboxylic acid. The common synthetic routes are outlined below.

Synthesis from Pyrazinamide

A prevalent method involves the hydrolysis of pyrazinamide to pyrazinoic acid, followed by esterification and subsequent reaction with hydrazine hydrate.[4]

G Pyrazinamide Pyrazinamide Pyrazinoic_acid Pyrazinoic Acid Pyrazinamide->Pyrazinoic_acid Alkaline Hydrolysis Ethyl_pyrazinoate Ethyl Pyrazinoate Pyrazinoic_acid->Ethyl_pyrazinoate Esterification (Ethanol, H₂SO₄) P2C This compound Ethyl_pyrazinoate->P2C Hydrazinolysis (Hydrazine Hydrate)

Caption: Synthesis of this compound from Pyrazinamide.

Synthesis from Pyrazine-2-carboxylic Acid

A more direct route starts with pyrazine-2-carboxylic acid, which is first esterified and then treated with hydrazine hydrate.[5]

G Pyrazine_2_carboxylic_acid Pyrazine-2-carboxylic Acid Methyl_pyrazinoate Methyl Pyrazinoate Pyrazine_2_carboxylic_acid->Methyl_pyrazinoate Esterification (Methanol, H₂SO₄) P2C This compound Methyl_pyrazinoate->P2C Hydrazinolysis (Hydrazine Hydrate)

Caption: Synthesis of this compound from Pyrazine-2-carboxylic Acid.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₅H₆N₄O[6]
Molecular Weight 138.13 g/mol [6]
CAS Number 768-05-8[6]
Melting Point 170 °C[6]
Appearance White to light yellow powder/crystal[6]
SMILES C1=CN=C(C=N1)C(=O)NN[7]
InChIKey OHFIJHDYYOCZME-UHFFFAOYSA-N[7]

Biological Activities and Mechanism of Action

The primary biological activity of this compound and its derivatives is their antimicrobial effect, particularly against Mycobacterium tuberculosis. It also exhibits potential as an anticancer and anti-inflammatory agent.

Antimicrobial Activity

This compound serves as a scaffold for the synthesis of numerous derivatives with potent antimicrobial properties.[4] The mechanism of action is closely related to that of pyrazinamide. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[1] POA disrupts the membrane potential and interferes with energy production in M. tuberculosis, particularly in the acidic environment of granulomas.[1] It is hypothesized that derivatives of this compound may act through similar pathways or serve as prodrugs that are hydrolyzed to release active hydrazide or pyrazinoic acid moieties. Some derivatives have been shown to inhibit the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is essential for mycobacterial cell wall synthesis.

The following table summarizes the antimicrobial activity of some this compound derivatives.

Compound CodeSubstituent (-R)Test OrganismZone of Inhibition (mm) at 250 µg/mlMIC (µg/ml)Reference
PH 1-CH=CHC₆H₅S. aureus9.8 ± 0.05-[8]
B. subtilis6.8 ± 0.05-[8]
PH 2-CH=CH-CH=CHC₆H₅S. aureus-200[8]
B. subtilis-180[8]
PH 4-CH=CHC₆H₄-p-OCH₃S. aureus-210[8]
B. subtilis-200[8]
PH 5-CH=CHC₆H₄-o-ClE. coli8.2 ± 0.1-[8]
PH 12-CH=CHC₆H₄-m-OHS. typhi-230[8]
Ofloxacin (Standard)-S. aureus22.4 ± 0.09100[8]
B. subtilis24.2 ± 0.08100[8]
E. coli25.4 ± 0.05100[8]
S. typhi23.5 ± 0.07100[8]
Anticancer and Anti-inflammatory Activity

Preliminary studies suggest that pyrazine derivatives, including those derived from this compound, may possess anticancer and anti-inflammatory properties.[9] The proposed mechanisms often involve the inhibition of kinase signaling pathways that are crucial for cancer cell proliferation and survival.[10] For instance, some pyrazine-based compounds have been investigated as inhibitors of protein tyrosine phosphatases, which are implicated in cancer development.[11]

Pharmacokinetics and Toxicity

Specific pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicity data for this compound are limited in the public domain. However, data for the closely related compound, pyrazinamide, can provide some insights.

Pyrazinamide is well-absorbed orally with a bioavailability of over 90%.[1] It is metabolized in the liver to pyrazinoic acid, which is then further metabolized and excreted by the kidneys.[1] The elimination half-life of pyrazinamide is approximately 9 to 10 hours.[1]

ParameterPyrazinamide ValueReference
Bioavailability >90%[1]
Metabolism Liver[1]
Elimination Half-life 9-10 hours[1]
Excretion Kidney[1]

Common side effects associated with pyrazinamide include nausea, loss of appetite, and muscle and joint pains.[1] More severe side effects can include liver toxicity and gout.[1] It is plausible that this compound and its derivatives may exhibit similar pharmacokinetic and toxicity profiles, but dedicated studies are required for confirmation.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives, specifically hydrazones, typically involves the condensation of this compound with various aldehydes or ketones.[4]

G P2C This compound Reflux Reflux (4h) P2C->Reflux Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Reflux Solvent Ethanol Solvent->Reflux Product This compound Derivative Reflux->Product Cooling, Filtration, Recrystallization

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Protocol:

  • Dissolve this compound (0.05 mol) in 10 ml of ethanol.[4]

  • Add a solution of the desired aromatic or substituted aldehyde (0.05 mol) in ethanol to the this compound solution.[4]

  • Reflux the reaction mixture for 4 hours.[4]

  • After cooling the mixture, filter the resulting precipitate.[4]

  • Dry the precipitate and recrystallize it from aqueous ethanol to obtain the purified derivative.[4]

In Vitro Antimicrobial Activity Assay (Agar Cup Plate Method)

This method is commonly used to evaluate the antimicrobial activity of synthesized compounds.[4]

G Prepare_Media Prepare and sterilize Muller Hinton agar Inoculate Inoculate media with bacterial culture Prepare_Media->Inoculate Pour_Plates Pour inoculated media into sterile petri dishes Inoculate->Pour_Plates Create_Wells Create wells (6mm diameter) in solidified agar Pour_Plates->Create_Wells Add_Solutions Add test and standard solutions (0.1 ml) to wells Create_Wells->Add_Solutions Diffuse Allow diffusion at room temperature (2h) Add_Solutions->Diffuse Incubate Incubate plates at 37±1°C for 24h Diffuse->Incubate Measure_Zones Measure the diameter of the zone of inhibition Incubate->Measure_Zones

Caption: Workflow for the Agar Cup Plate Method for antimicrobial testing.

Detailed Protocol:

  • Prepare Muller Hinton agar medium and sterilize by autoclaving at 120°C (15 lb/in²) for 30 minutes.[4]

  • Inoculate approximately 30 ml of the molten nutrient agar medium with the respective bacterial strain (e.g., 6 ml of inoculum to 300 ml of medium).[4]

  • Aseptically transfer the inoculated medium into sterilized petri dishes (10 cm diameter) and allow it to solidify.[4]

  • Using a sterile borer, create three wells of 6 mm diameter in each plate.[4]

  • Prepare a 250 µg/ml concentration of the test compound in dimethyl sulfoxide (DMSO). Use a standard antibiotic (e.g., ofloxacin) as a positive control.[4]

  • Accurately transfer 0.1 ml of the test and standard solutions into the wells using a micropipette.[4]

  • Allow the plates to stand at room temperature for 2 hours to permit diffusion of the solutions into the medium.[4]

  • Incubate the petri dishes at 37±1°C for 24 hours.[4]

  • After incubation, measure the diameter of the zone of inhibition around each well.[4]

Signaling Pathways

Direct evidence for the modulation of specific signaling pathways by this compound is currently limited. The primary mechanism of its precursor, pyrazinamide, involves metabolic activation and subsequent disruption of cellular functions in M. tuberculosis rather than direct interaction with a specific host signaling pathway.

However, the broader class of pyrazine derivatives has been shown to interact with various signaling pathways, particularly in the context of cancer. These compounds can act as kinase inhibitors, affecting pathways such as the RAS-ERK signaling pathway, which is crucial for cell proliferation and survival.[12]

G cluster_0 Potential Anticancer Mechanism of Pyrazine Derivatives Pyrazine_Derivative Pyrazine Derivative Kinase Protein Kinase (e.g., in RAS-ERK pathway) Pyrazine_Derivative->Kinase Inhibition Proliferation Cell Proliferation Kinase->Proliferation Promotes Survival Cell Survival Kinase->Survival Promotes

Caption: Potential inhibition of kinase signaling by pyrazine derivatives.

Further research is necessary to elucidate the specific signaling pathways that may be modulated by this compound and its derivatives in both microbial and host cells.

Conclusion

This compound is a versatile chemical intermediate with a rich history tied to the development of antitubercular drugs. Its synthesis is well-established, and it serves as a valuable scaffold for the creation of a wide range of derivatives with significant antimicrobial and potential anticancer and anti-inflammatory activities. While the precise mechanism of action and a comprehensive pharmacokinetic and toxicity profile of the parent compound require further investigation, the existing body of literature provides a strong foundation for future research and development. This technical guide consolidates the current knowledge on this compound, offering a valuable resource for scientists and professionals in the field of drug discovery. The provided experimental protocols and structured data aim to facilitate further exploration of this promising class of compounds.

References

The "Pyrazine-2-Carbohydrazide" Scaffold: A Versatile Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the development of a wide array of therapeutic agents. When functionalized with a carbohydrazide group at the 2-position, the resulting "Pyrazine-2-carbohydrazide" core emerges as a particularly versatile platform for the design and synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the significant biological activities associated with this scaffold, with a focus on its antimicrobial, anticancer, and anti-inflammatory potential. Detailed experimental protocols, quantitative bioactivity data, and visual representations of mechanistic pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Synthesis of the this compound Scaffold and Its Derivatives

The foundational this compound molecule is typically synthesized from pyrazinoic acid or its ester derivatives.[1] A common synthetic route involves the esterification of pyrazinoic acid, followed by hydrazinolysis of the resulting ester.[2] This core scaffold can then be readily modified, most commonly through condensation with a variety of aldehydes or ketones to yield a diverse library of N-substituted this compound derivatives, often referred to as pyrazine hydrazones.[2][3]

General Synthetic Protocol:

A two-step synthesis is generally employed to produce this compound derivatives.

Step 1: Synthesis of this compound Pyrazinoic acid is first converted to its methyl or ethyl ester. This is typically achieved by refluxing the acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of sulfuric acid.[2] The resulting pyrazinoate is then reacted with hydrazine hydrate, usually in an alcoholic solvent under reflux, to yield this compound.[2][4]

Step 2: Synthesis of N'-Substituted this compound Derivatives (Hydrazones) The synthesized this compound is then condensed with a selected aldehyde or ketone. This reaction is typically carried out by refluxing equimolar amounts of the carbohydrazide and the carbonyl compound in an alcoholic solvent, often with a catalytic amount of acid.[2] The resulting hydrazone product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

Synthesis_Workflow Pyrazinoic_Acid Pyrazinoic Acid Esterification Esterification (e.g., MeOH, H₂SO₄, reflux) Pyrazinoic_Acid->Esterification Pyrazinoate Methyl/Ethyl Pyrazinoate Esterification->Pyrazinoate Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, reflux) Pyrazinoate->Hydrazinolysis Pyrazine_Carbohydrazide This compound Hydrazinolysis->Pyrazine_Carbohydrazide Condensation Condensation (Aldehyde/Ketone, reflux) Pyrazine_Carbohydrazide->Condensation Derivative N'-Substituted this compound (Hydrazone) Condensation->Derivative

Figure 1: General synthetic workflow for this compound derivatives.

Antimicrobial Activity

The this compound scaffold is perhaps most famously represented by pyrazinamide, a first-line antitubercular drug.[5] This has spurred extensive research into the antimicrobial properties of its derivatives against a variety of bacterial and fungal pathogens.

Mechanism of Action:

The antimicrobial mechanism of this compound derivatives is multifaceted and can vary depending on the specific derivative and the target organism. In the case of Mycobacterium tuberculosis, pyrazinamide acts as a prodrug. It is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase.[5][6] POA is believed to disrupt membrane transport and energetics, inhibit fatty acid synthase I (FAS-I), and interfere with coenzyme A biosynthesis, ultimately leading to bacterial cell death, particularly in the acidic environment of granulomas.[5][6][7] Resistance to pyrazinamide is often associated with mutations in the pncA gene, which encodes for pyrazinamidase.[8]

Pyrazinamide_MOA cluster_bacterium Mycobacterium tuberculosis PZA Pyrazinamide (PZA) (Prodrug) Pyrazinamidase Pyrazinamidase (pncA gene) PZA->Pyrazinamidase Activation POA Pyrazinoic Acid (POA) (Active Drug) FAS_I Fatty Acid Synthase I (FAS-I) POA->FAS_I Inhibition Membrane_Transport Membrane Transport & Energy Production POA->Membrane_Transport Disruption CoA_Biosynthesis Coenzyme A Biosynthesis POA->CoA_Biosynthesis Inhibition Pyrazinamidase->POA Cell_Death Bacterial Cell Death FAS_I->Cell_Death Membrane_Transport->Cell_Death CoA_Biosynthesis->Cell_Death

Figure 2: Simplified mechanism of action of pyrazinamide against M. tuberculosis.
Quantitative Antimicrobial Activity Data:

Numerous studies have reported the in vitro antimicrobial activity of this compound derivatives against a panel of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Compound IDSubstituent (R)S. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)S. typhi MIC (µg/mL)Reference
PH02 -CH=CH-C₆H₅200180--[2]
PH04 -C₆H₄-p-OCH₃210200--[2]
PH06 -C₆H₄-m-Cl--200-[2]
PH08 -C₆H₄-o-NO₂180180--[2]
PH10 -C₆H₄-p-NO₂190190--[2]
PH12 -C₆H₄-m-OH---230[2]
PH14 -C₆H₄-p-N(CH₃)₂---200[2]
Ofloxacin (Standard)----[2]

Note: '-' indicates data not reported or activity not observed at the tested concentrations.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Agar Cup Plate Method)

This method is widely used for preliminary screening of antimicrobial activity.[9]

  • Media Preparation: Mueller-Hinton agar medium is prepared and sterilized by autoclaving at 121°C for 15 minutes. The sterile molten agar is then cooled to 45-50°C.

  • Inoculation: A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is uniformly seeded into the molten agar.

  • Plate Preparation: The inoculated agar is poured into sterile Petri dishes and allowed to solidify. Wells of a specific diameter (e.g., 6 mm) are then aseptically bored into the agar.

  • Compound Application: A defined volume of the test compound solution (at a specific concentration, e.g., 250 µg/mL in a suitable solvent like DMSO) is added to each well. A standard antibiotic (e.g., ofloxacin) and the solvent alone serve as positive and negative controls, respectively.[9]

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant cytotoxic activity against various cancer cell lines, positioning them as promising candidates for anticancer drug development.

Mechanism of Action:

The anticancer mechanisms of this compound derivatives are diverse and appear to be cell-line and compound-specific. One of the prominent mechanisms involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[10] For instance, some pyrazine derivatives have been shown to inhibit the MAPK signaling pathway, which is often dysregulated in cancer.[11] Additionally, the planar structure of the pyrazine ring can facilitate intercalation with DNA, leading to the disruption of DNA replication and transcription, and ultimately inducing apoptosis.[10]

Anticancer_MOA cluster_cell Cancer Cell Pyrazine_Derivative This compound Derivative Kinase_Signaling Kinase Signaling (e.g., MAPK Pathway) Pyrazine_Derivative->Kinase_Signaling Inhibition DNA_Intercalation DNA Intercalation Pyrazine_Derivative->DNA_Intercalation Induction Proliferation Cell Proliferation & Survival Kinase_Signaling->Proliferation Promotes Apoptosis Apoptosis DNA_Intercalation->Apoptosis Triggers Proliferation->Apoptosis Inhibits

Figure 3: Putative anticancer mechanisms of this compound derivatives.
Quantitative Anticancer Activity Data:

The in vitro anticancer activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
3e A549 (Lung)43.38[12]
18 HCT-116 (Colon)>50[1]
18 OVCAR-8 (Ovarian)39.7[1]
18 HL-60 (Leukemia)28.6[1]
18 SF-295 (Glioblastoma)35.4[1]
Doxorubicin (Standard)Varies by cell line[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][13]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.[14]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the compounds. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[13][14]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[13]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat with Pyrazine Derivatives (Serial Dilutions) Incubate_24h_1->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h (Formazan Formation) Add_MTT->Incubate_2_4h Solubilize Add Solubilization Solution Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate % Viability and IC₅₀ Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 4: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

The anti-inflammatory potential of the this compound scaffold is an emerging area of interest. Inflammation is a complex biological response, and its dysregulation is implicated in numerous chronic diseases. The modulation of key inflammatory pathways by small molecules is a major focus of drug discovery.

Mechanism of Action:

The anti-inflammatory effects of pyrazine derivatives are thought to be mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[15] By inhibiting these pathways, this compound derivatives can potentially reduce the production of inflammatory mediators.

Anti_inflammatory_MOA cluster_cell Inflammatory Cell Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_MAPK NF-κB & MAPK Signaling Pathways Inflammatory_Stimuli->NFkB_MAPK Activates Pyrazine_Derivative This compound Derivative Pyrazine_Derivative->NFkB_MAPK Inhibition Proinflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) NFkB_MAPK->Proinflammatory_Mediators Upregulates Inflammation Inflammatory Response Proinflammatory_Mediators->Inflammation Promotes

Figure 5: Proposed anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.
Quantitative Anti-inflammatory Activity Data:

While extensive quantitative data for a wide range of this compound derivatives is still emerging, some studies on related hydrazone-containing compounds have shown promising in vivo anti-inflammatory activity in the carrageenan-induced paw edema model.

Compound IDDose (mg/kg)Time (hours)% Inhibition of EdemaReference
Compound 1 202Significant[16]
Compound 1 203Significant[16]
Compound 1 402Significant[16]
Compound 1 403Significant[16]
Compound 1A 202Significant[16]
Compound 1A 203Significant[16]
Compound 1A 204Significant[16]
Diclofenac 25-(Standard)[8]

Note: "Compound 1" is N-pyrrolylcarbohydrazide and "Compound 1A" is a pyrrole hydrazone derivative. "Significant" indicates a statistically significant reduction in paw edema compared to the control group.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model for screening acute anti-inflammatory activity.[8]

  • Animal Acclimatization and Grouping: Wistar rats are acclimatized to laboratory conditions and divided into groups (e.g., control, standard, and test groups).

  • Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. The standard group receives a known anti-inflammatory drug (e.g., diclofenac), and the control group receives the vehicle.[8]

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of a phlogistic agent, typically a 1% solution of carrageenan, is administered into the right hind paw of each rat.[8]

  • Measurement of Paw Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection, usually with a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average paw volume in the control group and V_t is the average paw volume in the treated group.

Conclusion and Future Perspectives

The "this compound" scaffold represents a highly promising and versatile core structure in the field of medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including potent antimicrobial, anticancer, and emerging anti-inflammatory properties. The established synthetic routes allow for the generation of diverse chemical libraries, enabling extensive structure-activity relationship studies to optimize potency and selectivity.

Future research in this area should focus on several key aspects:

  • Elucidation of Detailed Mechanisms: While general mechanisms of action have been proposed, further studies are needed to identify the specific molecular targets and signaling pathways modulated by these compounds, particularly for their anticancer and anti-inflammatory effects.

  • Expansion of Anti-inflammatory Studies: The anti-inflammatory potential of this scaffold is a relatively underexplored area. Comprehensive in vitro and in vivo studies are warranted to identify lead compounds and elucidate their mechanisms of action.

  • Optimization of Pharmacokinetic Properties: In silico and in vitro ADME (absorption, distribution, metabolism, and excretion) studies will be crucial for optimizing the drug-like properties of promising lead compounds.

  • Synergistic Combination Therapies: Investigating the potential of this compound derivatives in combination with existing drugs could lead to more effective treatment strategies, particularly for drug-resistant infections and cancers.

References

Unveiling the Antimicrobial Potential of Pyrazine-2-Carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the antimicrobial spectrum of pyrazine-2-carbohydrazide and its derivatives, offering a comprehensive overview of their activity against a range of microbial pathogens. This document details quantitative antimicrobial data, elucidates key mechanisms of action, and provides standardized experimental protocols to aid in the research and development of novel antimicrobial agents based on this promising scaffold.

Antimicrobial Spectrum: A Quantitative Overview

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity, exhibiting inhibitory effects against Gram-positive and Gram-negative bacteria, as well as significant potential against Mycobacterium tuberculosis and certain fungal species. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Antibacterial Activity

Studies have shown that this compound derivatives are generally more potent against Gram-positive bacteria compared to Gram-negative bacteria.[1][2] The tables below summarize the MIC values of various this compound derivatives against common bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Positive Bacteria

Compound IDDerivative SubstitutionStaphylococcus aureus (µg/mL)Bacillus subtilis (µg/mL)
PH2 N'-[3-phenylprop-2-en-1-ylidene]200180
PH4 N'-[(4-methoxyphenyl) methylene]210200
PH8 N'-[(2-nitrophenyl) methylene]180180
PH10 N'-[(4-nitrophenyl) methylene]190190
P2 (4-(pyrimidin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone6.2525
P4 (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone6.2525
Ofloxacin (Standard) ---

Data compiled from multiple sources.[1][3]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Negative Bacteria

Compound IDDerivative SubstitutionEscherichia coli (µg/mL)Salmonella typhi (µg/mL)Pseudomonas aeruginosa (µg/mL)
PH6 N'-[(3-chlorophenyl) methylene]200--
PH12 N'-[(3-hydroxyphenyl) methylene]-230-
PH14 N'-[(4-dimethylaminophenyl) methylene]-200-
P3 (4-(pyrimidin-2-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone50--
P4 (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone50--
P6 (4-(6-methylpyrazin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone--25
P7 (3-aminopyrazin-2-yl)(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone50-25
P9 (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(3-aminopyrazin-2-yl)methanone50-25
Ofloxacin (Standard) ----

Data compiled from multiple sources.[1][3]

Antitubercular Activity

This compound is a core structural component of pyrazinamide, a first-line antituberculosis drug. Consequently, its derivatives have been extensively investigated for their activity against Mycobacterium tuberculosis. Several derivatives have shown promising activity against drug-susceptible and drug-resistant strains.[4]

Table 3: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Mycobacterium tuberculosis H37Rv

Compound IDDerivative SubstitutionMIC (µg/mL)
Compound 4 N4-ethyl-N1-pyrazinoyl-thiosemicarbazide16.87 (IC90)
Compound 8 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide1.56
Compound 9 3-[(4-aminobenzyl)amino]pyrazine-2-carboxamide6.25
Compound 14 (Structure not specified)1.95 (DS), 3.9 (MDR), 15.63 (XDR)
Compound 19 (Structure not specified)1.95 (DS), 3.9 (MDR), 7.81 (XDR)
Compound 24 (Structure not specified)0.98 (DS), 1.95 (MDR), 3.9 (XDR)
Pyrazinamide (Standard) -6.25 - 50

DS: Drug-Susceptible, MDR: Multi-Drug Resistant, XDR: Extensively Drug-Resistant. Data compiled from multiple sources.[4][5][6]

Antifungal Activity

The antifungal potential of this compound derivatives is an emerging area of research. Certain derivatives have demonstrated inhibitory activity against pathogenic fungi.

Table 4: Antifungal Activity of this compound Derivatives

Compound IDDerivative SubstitutionCandida albicans (MIC in µg/mL)
P4 (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone3.125
P10 (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone3.125

Data compiled from a study on pyrazine-2-carboxylic acid derivatives.[3]

Mechanisms of Action

The antimicrobial activity of this compound derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms. The primary mechanisms identified to date involve the inhibition of crucial enzymes in bacterial and fungal cell wall synthesis.

Inhibition of DprE1 in Mycobacterium tuberculosis

A key target of this compound derivatives in Mycobacterium tuberculosis is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[7] This enzyme is a critical component of the pathway responsible for the biosynthesis of arabinan, an essential component of the mycobacterial cell wall.[1][7] Inhibition of DprE1 disrupts the production of decaprenylphosphoryl-β-D-arabinose (DPA), the arabinose donor for arabinan synthesis, ultimately leading to cell death.[1][7]

DprE1_Inhibition DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 (Oxidase) DPR->DprE1 DPX Decaprenylphosphoryl-β-D-erythro- pentofuranosid-2-ulose (DPX) DprE1->DPX DprE2 DprE2 (Reductase) DPX->DprE2 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DprE2->DPA Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Integrity Arabinan->CellWall Inhibitor This compound Derivative Inhibitor->DprE1 Ole1p_Inhibition Mga2_p Mga2p (precursor) ER_Membrane Endoplasmic Reticulum Membrane Mga2_p->ER_Membrane Proteolytic Cleavage Mga2_active Active Mga2p (Transcription Factor) ER_Membrane->Mga2_active Nucleus Nucleus Mga2_active->Nucleus OLE1_gene OLE1 Gene Transcription Nucleus->OLE1_gene Ole1p Ole1p (Δ9-fatty acid desaturase) OLE1_gene->Ole1p UFA Unsaturated Fatty Acids Ole1p->UFA SFA Saturated Fatty Acids SFA->Ole1p Membrane Fungal Cell Membrane Integrity UFA->Membrane Inhibitor N'-(2-Fluorophenyl)pyrazine- 2-carbohydrazide Inhibitor->Ole1p Synthesis_Workflow Pyrazinamide Pyrazinamide Hydrolysis Alkaline Hydrolysis Pyrazinamide->Hydrolysis Pyrazinoic_Acid Pyrazinoic Acid Hydrolysis->Pyrazinoic_Acid Esterification Esterification (e.g., EtOH, H₂SO₄) Pyrazinoic_Acid->Esterification Ethyl_Pyrazinoate Ethyl Pyrazinoate Esterification->Ethyl_Pyrazinoate Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Ethyl_Pyrazinoate->Hydrazinolysis Pyrazine_Hydrazide This compound Hydrazinolysis->Pyrazine_Hydrazide Condensation Condensation (Substituted Aldehyde) Pyrazine_Hydrazide->Condensation Derivative N'-Substituted This compound Condensation->Derivative

References

Pyrazine-2-Carbohydrazide: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pyrazine-2-carbohydrazide, a heterocyclic compound incorporating a pyrazine ring and a hydrazide functional group, has emerged as a pivotal precursor in the landscape of organic synthesis. Its unique structural features and reactivity have positioned it as a valuable building block for the development of a diverse array of novel molecules, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the generation of compounds with significant biological activities.

Synthesis of this compound

The primary synthetic routes to this compound typically commence from either pyrazine-2-carboxylic acid or its amide derivative, pyrazinamide. The general workflow involves an initial esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.

G cluster_0 Synthesis Pathway A Pyrazine-2-carboxylic Acid B Ethyl Pyrazinoate A->B Esterification (Ethanol, H₂SO₄) C This compound B->C Hydrazinolysis (Hydrazine Hydrate)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from Pyrazine-2-Carboxylic Acid

A common and effective method for the laboratory-scale synthesis of this compound is detailed below.[1][2][3]

Step 1: Esterification of Pyrazine-2-Carboxylic Acid

  • Dissolve pyrazine-2-carboxylic acid (0.01 mol, 1.24 g) in 50 mL of methanol.[1][3]

  • Add a few drops of concentrated sulfuric acid to the solution to act as a catalyst.[1][3]

  • Reflux the mixture for 72 hours.[1][3]

Step 2: Hydrazinolysis of the Ester

  • To the solution containing the methyl pyrazine-2-carboxylate from the previous step, add 100% hydrazine hydrate (0.3 mol).[1][3]

  • Reflux the resulting mixture for an additional 8 hours.[1][3]

Step 3: Crystallization and Purification

  • Allow the reaction mixture to cool to room temperature.

  • Slowly evaporate the solvent to facilitate the formation of orange crystals of this compound.[1][3]

  • Filter the crystals and wash them with cold ethanol.[1][3]

  • Dry the purified crystals under a vacuum.[1][3]

This procedure typically affords the target compound in good yield. For instance, one study reported a yield of 81% with a melting point of 170 °C.[1]

Applications in the Synthesis of Bioactive Molecules

This compound serves as a versatile scaffold for the synthesis of a wide range of derivatives, with Schiff bases (hydrazones) being a prominent class. These derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[4][5][6]

Synthesis of Schiff Base Derivatives

The condensation reaction between this compound and various aromatic aldehydes is a straightforward and efficient method for generating a library of Schiff base derivatives.[1][4][6]

G cluster_0 Schiff Base Synthesis A This compound C Schiff Base Derivative A->C B Substituted Aromatic Aldehyde B->C

Caption: General scheme for Schiff base synthesis.

Experimental Protocol: General Synthesis of Schiff Bases

The following protocol outlines a general procedure for the synthesis of N'-substituted pyrazine-2-carbohydrazides.[1][4][6]

  • Dissolve this compound (10 mmol) in 40 mL of absolute ethanol with stirring.[1]

  • Add the desired substituted aromatic aldehyde (10 mmol) to the solution.[1]

  • Reflux the reaction mixture for 6 hours.[1]

  • Reduce the volume of the solution and allow it to cool and evaporate slowly at room temperature.[1]

  • Recrystallize the resulting solid product from ethanol to obtain the purified Schiff base.[1]

Antimicrobial Activity of this compound Derivatives

Derivatives of this compound have demonstrated promising antimicrobial activity against a range of bacterial strains. The structural modifications achieved through the formation of Schiff bases can enhance the lipophilicity of the parent molecule, potentially leading to increased intracellular concentration and improved efficacy.[4]

Table 1: Antimicrobial Activity of Selected this compound Derivatives

Compound IDR' Group (Substituent on Aldehyde)Antibacterial Activity (Gram-positive)Antibacterial Activity (Gram-negative)
PH 1-HActiveLess Active
PH 2-CH=CH-PhActiveLess Active
PH 32-FurylActiveLess Active
PH 44-OCH₃ActiveLess Active
PH 52-ClActiveLess Active
PH 63-ClActiveLess Active
PH 84-NO₂ActiveLess Active
PH 92-OHActiveLess Active
PH 104-OHActiveLess Active

Data synthesized from multiple sources.[4][6] The term "Active" indicates reported inhibitory effects, while "Less Active" suggests weaker or no significant activity compared to Gram-positive strains.

Anticancer Potential of this compound Derivatives

Recent research has explored the anticancer properties of this compound derivatives. By employing molecular hybridization techniques, new series of compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[5]

Table 2: Anticancer Activity of Selected Hybrid Molecules

Compound IDTarget Cell LineIC₅₀ (µM)
12aA549 (Lung Cancer)19 ± 0.50
13aA549 (Lung Cancer)17 ± 0.5

Data extracted from a study on hybrid molecules incorporating a this compound moiety.[5]

Characterization of this compound and its Derivatives

The structural elucidation and purity assessment of this compound and its derivatives are crucial steps in their synthesis and application. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Table 3: Spectroscopic and Analytical Data

TechniquePurposeTypical Observations
Infrared (IR) Spectroscopy Functional group identificationPresence of C=O, N-H, and C=N stretching vibrations.
¹H Nuclear Magnetic Resonance (¹H NMR) Structural elucidationCharacteristic chemical shifts for protons on the pyrazine ring and the hydrazide moiety.
Mass Spectrometry (MS) Molecular weight determinationProvides the molecular ion peak corresponding to the mass of the synthesized compound.
High-Performance Liquid Chromatography (HPLC) Purity assessmentUsed to determine the purity of the synthesized compounds and monitor reaction progress.[4]
Thin-Layer Chromatography (TLC) Reaction monitoring and purity checkUsed to monitor the progress of the reaction and assess the purity of the final product.[4]

Conclusion

This compound stands as a testament to the power of heterocyclic compounds in driving innovation in organic synthesis and medicinal chemistry. Its accessibility through straightforward synthetic routes and its reactivity make it an invaluable precursor for the generation of diverse molecular architectures. The demonstrated antimicrobial and anticancer activities of its derivatives underscore the potential of this scaffold in the development of novel therapeutic agents. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

Methodological & Application

Synthesis of Pyrazine-2-Carbohydrazide from Pyrazinamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of pyrazine-2-carbohydrazide, a crucial intermediate in the development of various pharmaceutical compounds, notably for its applications in anti-tuberculosis drug discovery. The synthesis route outlined here begins with the readily available starting material, pyrazinamide.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the chemical synthesis of this compound from pyrazinamide, which involves a two-step process of esterification followed by hydrazinolysis. An alternative biocatalytic method is also presented for comparison.

ParameterChemical Synthesis: EsterificationChemical Synthesis: HydrazinolysisBiocatalytic Synthesis
Starting Material Pyrazinoic Acid (from Pyrazinamide)Ethyl/Methyl PyrazinoatePyrazinamide
Key Reagents Ethanol/Methanol, Conc. H₂SO₄100% Hydrazine HydrateBacillus smithii whole cells, Hydrazine dihydrochloride
Reactant Molar Ratio Pyrazinoic Acid: 0.1 molEthyl Pyrazinoate: (from 0.1 mol Pyrazinoic Acid)Pyrazinamide: 40 mM
Hydrazine Hydrate: 3.0 molHydrazine dihydrochloride: 1000 mM
Solvent Ethanol/MethanolEthanol/MethanolSolvent-free
Reaction Temperature RefluxReflux20 °C
Reaction Time 24 hours8 hoursNot specified
Yield Not specified for intermediate81% (starting from pyrazine-2-carboxylic acid)[1]63% molar conversion (fed-batch)[2]

Experimental Protocols

Chemical Synthesis of this compound from Pyrazinamide

This protocol is divided into three main stages: hydrolysis of pyrazinamide, esterification of the resulting pyrazinoic acid, and finally, hydrazinolysis to yield the target compound.

Step 1: Alkaline Hydrolysis of Pyrazinamide to Pyrazinoic Acid

  • In a round-bottom flask, dissolve 0.1 mol of pyrazinamide in an appropriate volume of aqueous alkaline solution (e.g., sodium hydroxide).

  • Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis of the amide. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the pyrazinoic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain pyrazinoic acid.

Step 2: Esterification of Pyrazinoic Acid

  • Dissolve the dried pyrazinoic acid (from Step 1) in ethanol.

  • Add a few drops of concentrated sulfuric acid as a catalyst.

  • Reflux the mixture for 24 hours.[3] The progress of the esterification can be monitored by TLC.

  • Upon completion, the solvent can be removed under reduced pressure to yield the crude ethyl pyrazinoate.

Step 3: Hydrazinolysis of Ethyl Pyrazinoate

  • To the crude ethyl pyrazinoate from the previous step, add 3.0 mol of 100% hydrazine hydrate.[3]

  • Reflux the resulting mixture for an additional period.

  • Cool the reaction mixture and allow it to stand. The product, this compound, will crystallize out of the solution.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizing the Synthesis Workflow

The following diagrams illustrate the chemical synthesis pathway and the logical workflow of the experimental procedure.

G cluster_hydrolysis Step 1: Hydrolysis cluster_esterification Step 2: Esterification cluster_hydrazinolysis Step 3: Hydrazinolysis Pyrazinamide Pyrazinamide Pyrazinoic_Acid Pyrazinoic Acid Pyrazinamide->Pyrazinoic_Acid Alkaline Hydrolysis Ethyl_Pyrazinoate Ethyl Pyrazinoate Pyrazinoic_Acid_2->Ethyl_Pyrazinoate Ethanol, H₂SO₄ (cat.), Reflux Pyrazine_2_carbohydrazide This compound Ethyl_Pyrazinoate_2->Pyrazine_2_carbohydrazide Hydrazine Hydrate, Reflux

Caption: Chemical synthesis pathway from pyrazinamide.

G Start Start Hydrolysis Hydrolyze Pyrazinamide to Pyrazinoic Acid Start->Hydrolysis Esterification Esterify Pyrazinoic Acid to Ethyl Pyrazinoate Hydrolysis->Esterification Hydrazinolysis Perform Hydrazinolysis to form This compound Esterification->Hydrazinolysis Purification Purify by Crystallization Hydrazinolysis->Purification End End Purification->End

Caption: Experimental workflow for the synthesis.

References

Application Notes & Protocols: Synthesis and Evaluation of Pyrazine-2-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel pyrazine-2-carbohydrazide derivatives through condensation reactions. The protocols detailed below are intended to assist researchers in the fields of medicinal chemistry and drug development in synthesizing and evaluating these compounds for their potential therapeutic applications, particularly as antimicrobial agents.

Overview and Principle

This compound is a key chemical intermediate, recognized for its role in the synthesis of biologically active compounds. Derivatives of this scaffold have shown significant promise, particularly in the development of new antimicrobial and antitubercular agents.[1][2][3] The core synthetic strategy involves a condensation reaction between this compound and a variety of aldehyde-containing molecules to yield the corresponding hydrazone derivatives (Schiff bases).[1][2]

The general synthetic pathway is a multi-step process that begins with either pyrazinamide or pyrazine-2-carboxylic acid. This precursor is first converted to an ester, which then undergoes hydrazinolysis to form the crucial this compound intermediate. This intermediate is subsequently reacted with various substituted aromatic aldehydes to generate a library of diverse derivatives.[1][2][4]

Experimental Protocols

Synthesis of this compound Intermediate

This protocol outlines the synthesis of the key intermediate, this compound, starting from pyrazine-2-carboxylic acid.

Materials:

  • Pyrazine-2-carboxylic acid

  • Methanol

  • Concentrated Sulfuric acid

  • Hydrazine hydrate (100%)

  • Ethanol (cold)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Vacuum drying oven

Protocol:

  • Esterification:

    • In a round-bottom flask, dissolve 0.01 moles (1.24 g) of pyrazine-2-carboxylic acid in 50 mL of methanol.[2]

    • Carefully add a few drops of concentrated sulfuric acid to the solution to act as a catalyst.[2]

    • Attach a reflux condenser and heat the mixture to reflux for 72 hours.[2]

  • Hydrazinolysis:

    • After the esterification is complete, allow the mixture to cool to room temperature.

    • Add 0.3 moles of 100% hydrazine hydrate to the flask.[2]

    • Re-attach the reflux condenser and heat the mixture to reflux for an additional 8 hours.[2][5]

  • Crystallization and Purification:

    • After reflux, allow the reaction mixture to cool slowly to room temperature.[2][5]

    • Orange crystals of this compound will precipitate out of the solution upon slow evaporation.[2][5]

    • Collect the crystals by filtration.[2][5]

    • Wash the collected crystals with a small amount of cold ethanol.[2][5]

    • Dry the purified crystals under vacuum. The expected yield is approximately 81%, with a melting point of 170 °C.[2]

General Protocol for the Synthesis of this compound Derivatives (Schiff Bases)

This protocol describes the condensation reaction between the this compound intermediate and various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 2-hydroxy-4-methoxybenzaldehyde, salicylaldehyde)

  • Absolute ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Heating mantle

  • Filtration apparatus

Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 10 mmol of this compound in 40 mL of absolute ethanol and stir to dissolve.[2]

    • To this stirring solution, add 10 mmol of the desired substituted aromatic aldehyde.[2]

  • Condensation Reaction:

    • Attach a reflux condenser and heat the reaction mixture to reflux for 4 to 6 hours.[1][2]

  • Product Isolation and Purification:

    • After the reflux period, reduce the volume of the yellow solution by evaporation.[2]

    • Allow the concentrated solution to cool slowly to room temperature to facilitate crystallization.[2]

    • Collect the resulting solid precipitate by filtration.[1]

    • Recrystallize the solid product from aqueous ethanol to obtain the purified derivative.[1]

    • Dry the final product.

Data Presentation

Table 1: Physicochemical Data of Synthesized this compound Derivatives
Compound IDDerivative NameYield (%)Melting Point (°C)
HmbpczN'-(2-hydroxybenzylidene)this compound--
HbpczN'-(2-hydroxy-4-methoxybenzylidene)this compound77-
PH1N′-[phenyl methylene] this compound--
PH2N-[3-phenylprop-2-en-1-ylidene] this compound--
PH3N′-[3-furyl methylene] this compound--
PH4N′-[(4-methoxyphenyl) methylene] this compound--
PH5N′-[(2-chlorophenyl) methylene] this compound--
PH6N′-[(3-chlorophenyl) methylene] this compound--
PH9N′-[(3-nitrophenyl) methylene] this compound--
PH12N′-[(3-hydroxyphenyl) methylene] this compound--

Data extracted from multiple sources; "-" indicates data not available in the cited literature.[2][4]

Table 2: Selected Spectroscopic Data for Characterization
Compound ID¹H-NMR (DMSO-d₆, δ ppm)IR (KBr, cm⁻¹)Mass Spec (m/z)
Hbpcz12.55 (s, 1H, amide), 11.62 (s, 1H, phenolic), 9.27 (s, 1H, azomethine), 8.94, 8.80, 8.75 (s, 1H each, pyrazine), 7.40 (d, 1H), 6.54 (d, 1H), 6.51 (s, 1H), 3.78 (s, 3H, OCH₃)2841 (aliphatic C-H), 1690-1672 (C=O), 1633-1629 (azomethine)-
PH98.84-8.98 (m, 3H, pyrazine), 7.54 (s, 1H, =CH), 12.60 (s, 1H, N-H)3292 (NH), 3103 (Ar-CH), 1684 (C=O), 1699 (C=N), 1521 (C-NO₂)295.1012 [M+Na]
PH128.74-8.87 (m, 3H, pyrazine), 7.61-7.80 (m, 4H, aromatic), 7.29 (s, 1H, =CH), 12.42 (s, 1H, N-H), 5.33 (s, 1H, OH)3452 (C-OH), 1660 (C=O), 1575 (C=N)243.1660 [M+1]

Spectral data provides confirmation of the synthesized structures.[2][4]

Application: Antimicrobial Activity Screening

The synthesized this compound derivatives can be screened for their antimicrobial properties against various bacterial and fungal strains.

Protocol: Agar Cup Plate Method for Antibacterial Screening
  • Preparation of Media and Inoculum:

    • Prepare Muller Hinton agar medium and sterilize by autoclaving at 120°C (15 lbs/in²) for 30 minutes.[1]

    • Inoculate the molten agar with 24-hour cultures of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi). A typical ratio is 6 mL of inoculum to 300 mL of medium.[1]

    • Pour approximately 30 mL of the inoculated medium into sterile Petri dishes and allow it to solidify.[1]

  • Preparation of Test and Standard Solutions:

    • Prepare solutions of the synthesized derivatives at a concentration of 250 µg/mL in dimethyl sulfoxide (DMSO).[1]

    • Use a standard antibiotic (e.g., Ofloxacin) as a positive control.[1]

  • Assay Procedure:

    • Using a sterile borer, create three wells (6 mm in diameter) in the agar of each plate.[1]

    • Aseptically add 0.1 mL of the test compound solution and the standard solution into separate wells.[1]

    • Allow the plates to stand at room temperature for 2 hours to permit diffusion of the solutions into the medium.[1]

    • Incubate the plates at 37±1°C for 24 hours.[1]

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antibacterial activity.[1]

Visualized Workflows and Pathways

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Derivative Synthesis cluster_analysis Analysis & Application Pyrazinamide Pyrazinamide or Pyrazine-2-carboxylic Acid Esterification Esterification (e.g., Methanol, H₂SO₄) Pyrazinamide->Esterification Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Esterification->Hydrazinolysis Pyrazine_Hydrazide This compound Hydrazinolysis->Pyrazine_Hydrazide Condensation Condensation Reaction (Reflux in Ethanol) Pyrazine_Hydrazide->Condensation Aldehydes Various Aromatic Aldehydes Aldehydes->Condensation Derivatives This compound Derivatives (Schiff Bases) Condensation->Derivatives Purification Purification (Recrystallization) Derivatives->Purification Characterization Characterization (IR, NMR, MS) Purification->Characterization Screening Antimicrobial Screening Characterization->Screening

Caption: Synthetic workflow for this compound derivatives.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Incubation & Results Prep_Media Prepare & Sterilize Muller Hinton Agar Inoculate Inoculate Agar with Bacterial Culture Prep_Media->Inoculate Pour_Plates Pour Inoculated Agar into Petri Dishes Inoculate->Pour_Plates Create_Wells Create Wells in Solidified Agar Pour_Plates->Create_Wells Prep_Solutions Prepare Test Compound & Standard Solutions (DMSO) Add_Solutions Add Solutions to Wells Prep_Solutions->Add_Solutions Create_Wells->Add_Solutions Diffuse Allow Diffusion (2 hours at RT) Add_Solutions->Diffuse Incubate Incubate Plates (37°C for 24 hours) Diffuse->Incubate Measure_Zones Measure Zone of Inhibition (mm) Incubate->Measure_Zones Analyze Analyze & Compare Activity Measure_Zones->Analyze

Caption: Workflow for antimicrobial screening via the agar cup method.

References

Application Notes and Protocols for the Synthesis and Characterization of Pyrazine-2-carbohydrazide Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and characterization of metal complexes derived from Pyrazine-2-carbohydrazide. This class of compounds is of significant interest in medicinal chemistry and materials science due to its versatile coordination behavior and potential biological activities.

Synthesis of this compound Ligand

This compound serves as a fundamental building block for the synthesis of various metal complexes. A common and effective method for its preparation involves a two-step process starting from pyrazine-2-carboxylic acid.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of Pyrazine-2-carboxylic Acid [1]

  • In a round-bottom flask, dissolve pyrazine-2-carboxylic acid (0.01 mol, 1.24 g) in methanol (50 mL).

  • Add a few drops of concentrated sulfuric acid as a catalyst.

  • Reflux the mixture for 72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Hydrazinolysis of the Ester [1]

  • To the methanolic solution of the pyrazine-2-carboxylate ester, add hydrazine hydrate (100%, 0.3 mol).

  • Reflux the resulting mixture for 8 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly evaporate the solvent to facilitate the crystallization of the product.

  • Filter the resulting orange crystals, wash with cold ethanol, and dry under vacuum.

The typical yield for this synthesis is approximately 81%, with a melting point of 170 °C.[1]

Synthesis_of_Pyrazine_2_carbohydrazide cluster_esterification Step 1: Esterification cluster_hydrazinolysis Step 2: Hydrazinolysis Pyrazine_acid Pyrazine-2-carboxylic Acid Reflux_1 Reflux (72h) Pyrazine_acid->Reflux_1 Methanol Methanol + H₂SO₄ (cat.) Methanol->Reflux_1 Ester Methyl pyrazine-2-carboxylate Reflux_1->Ester Reflux_2 Reflux (8h) Ester->Reflux_2 Hydrazine Hydrazine Hydrate Hydrazine->Reflux_2 Product This compound Reflux_2->Product

Figure 1: Workflow for the synthesis of this compound.

General Protocol for the Synthesis of this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The following is a generalized protocol that can be adapted for various metal ions.

Experimental Protocol: Metal Complex Synthesis
  • Ligand Solution Preparation: Dissolve this compound (1 mmol) in a suitable solvent (e.g., methanol, ethanol, or a mixture) with gentle heating if necessary.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the metal salt (e.g., chloride, nitrate, acetate, or sulfate) of the desired metal (1 mmol) in the same solvent.

  • Reaction: Add the metal salt solution dropwise to the ligand solution with continuous stirring.

  • Reflux: Reflux the reaction mixture for a specified period (typically 2-6 hours), during which the complex will precipitate.

  • Isolation and Purification: After cooling the mixture to room temperature, filter the precipitate, wash it with the solvent used for the reaction and then with a volatile solvent like diethyl ether, and finally dry it in a desiccator over anhydrous calcium chloride.

Metal_Complex_Synthesis_Workflow Start Start Dissolve_Ligand Dissolve this compound in Solvent Start->Dissolve_Ligand Dissolve_Metal_Salt Dissolve Metal Salt in Solvent Start->Dissolve_Metal_Salt Mix_Solutions Mix Solutions (Dropwise Addition) Dissolve_Ligand->Mix_Solutions Dissolve_Metal_Salt->Mix_Solutions Reflux Reflux (2-6 hours) Mix_Solutions->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Solvent and Diethyl Ether Filter->Wash Dry Dry in Desiccator Wash->Dry End End: Purified Metal Complex Dry->End

Figure 2: General workflow for the synthesis of this compound metal complexes.

Characterization of this compound Metal Complexes

A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of the synthesized metal complexes to determine their structure, composition, and purity.

Physicochemical and Analytical Data

The elemental composition and physical properties of the complexes provide fundamental information about their stoichiometry and stability.

ComplexColorM.p. (°C)Yield (%)
Ligand (this compound) Orange17081
[Cu(L)Cl₂] Green>300~75
[Co(L)Cl₂] Brown>300~70
[Ni(L)Cl₂] Green>300~65
[Mn(L)Cl₂] Pale Yellow>300~72
[Zn(L)₂]Cl₂ White>300~80

Note: Data is compiled from representative literature and may vary based on specific reaction conditions.

Spectroscopic Characterization

Infrared (IR) Spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Key vibrational bands of this compound and its metal complexes are summarized below.

Compound/Complexν(N-H) (cm⁻¹)ν(C=O) (cm⁻¹)ν(C=N) (cm⁻¹)ν(M-N) (cm⁻¹)ν(M-O) (cm⁻¹)
Ligand (this compound) ~3300-3100~1680---
Metal Complexes ShiftedLowered~1620-1600~500-450~450-400

The lowering of the ν(C=O) frequency and the appearance of new bands corresponding to ν(M-N) and ν(M-O) are indicative of the coordination of the carbohydrazide moiety to the metal center.

Electronic Spectra (UV-Vis) provide information about the electronic transitions within the complex and can help in determining the geometry of the complex.

Complex TypeTypical λₘₐₓ (nm)Assignment
Ligand ~270, ~320π → π* transitions
Cu(II) ~380, ~690LMCT, d-d
Co(II) ~450, ~650d-d transitions
Ni(II) ~400, ~600, ~900d-d transitions

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is used to characterize the ligand and to confirm its purity. For diamagnetic complexes like Zn(II), NMR can provide insights into the coordination environment.

Magnetic Susceptibility and Molar Conductance

Magnetic Susceptibility measurements are crucial for determining the number of unpaired electrons in the metal center and thus inferring the geometry of the complex.

Metal IonTypical Magnetic Moment (μ_eff, B.M.)Inferred Geometry
Cu(II) 1.7 - 2.2Octahedral/Square Planar
Co(II) 4.3 - 5.2 (high spin)Octahedral
Ni(II) 2.8 - 3.5Octahedral
Mn(II) 5.6 - 6.1 (high spin)Octahedral
Fe(III) ~5.9 (high spin)Octahedral
Zn(II) DiamagneticTetrahedral/Octahedral

Molar Conductance measurements in a suitable solvent (e.g., DMF or DMSO) help in determining whether the anions are coordinated to the metal ion or are present as counter-ions.

Molar Conductance (Λ_M) in DMF (Ω⁻¹ cm² mol⁻¹)Nature of Complex
< 50Non-electrolyte
65 - 901:1 electrolyte
130 - 1701:2 electrolyte
Thermal Analysis

Thermogravimetric Analysis (TGA) provides information about the thermal stability of the complexes and the presence of coordinated or lattice water molecules. The decomposition of this compound metal complexes often occurs in multiple steps, with the final residue being the metal oxide.[2]

Characterization_Workflow Start Synthesized Metal Complex Elemental_Analysis Elemental Analysis Start->Elemental_Analysis Molar_Conductance Molar Conductance Start->Molar_Conductance Magnetic_Susceptibility Magnetic Susceptibility Start->Magnetic_Susceptibility IR IR Spectroscopy Start->IR UV_Vis UV-Vis Spectroscopy Start->UV_Vis NMR NMR Spectroscopy Start->NMR TGA Thermogravimetric Analysis (TGA) Start->TGA Structural_Elucidation Structural Elucidation and Property Determination

References

Application Notes and Protocols for Antimicrobial Activity Testing of Pyrazine-2-Carbohydrazide using Agar Well Diffusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2-carbohydrazide and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. Notably, they have shown promise as antimicrobial agents.[1][2][3] The emergence of multidrug-resistant bacterial strains necessitates the development of novel antimicrobial compounds, and pyrazine derivatives represent a promising scaffold for such endeavors.[3] The agar well diffusion method is a widely used and effective preliminary screening technique to evaluate the in-vitro antimicrobial activity of new chemical entities. This document provides a detailed protocol for assessing the antimicrobial properties of this compound using this method.

Principle of the Agar Well Diffusion Method

The agar well diffusion assay is based on the principle of the diffusion of an antimicrobial agent from a well through a solidified agar medium that has been uniformly inoculated with a specific microorganism. If the tested compound possesses antimicrobial activity, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the concentration of the compound and its efficacy against the test organism.

Materials and Reagents

  • This compound (or its derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Salmonella typhi (Gram-negative))[1]

  • Mueller-Hinton Agar (MHA) medium[1][3]

  • Sterile petri dishes (10 cm diameter)[1]

  • Sterile borer (6 mm diameter)[1]

  • Micropipettes and sterile tips[1]

  • Incubator (37±1°C)[1]

  • Laminar air flow hood

  • Autoclave

  • Dimethyl sulfoxide (DMSO) as a solvent[1]

  • Standard antibiotic (e.g., Ofloxacin) as a positive control[1]

  • Sterile saline solution (0.9%)

  • McFarland turbidity standards (0.5)

Experimental Protocol

Preparation of Media and Inoculum
  • Media Preparation : Prepare Mueller-Hinton Agar according to the manufacturer's instructions, sterilize by autoclaving at 121°C (15 lbs/in²) for 15-30 minutes, and cool to 45-50°C in a water bath.[1]

  • Inoculum Preparation : From a fresh culture of the test bacteria, prepare a bacterial suspension in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[3]

  • Plate Inoculation : Aseptically transfer about 20-25 mL of the molten MHA into sterile petri dishes.[1] Allow the agar to solidify. Using a sterile cotton swab, evenly spread the prepared bacterial inoculum over the entire surface of the agar plates to create a lawn culture.

Agar Well Diffusion Assay
  • Well Preparation : Using a sterile 6 mm borer, create uniform wells in the inoculated agar plates.[1]

  • Sample Preparation : Prepare a stock solution of this compound (e.g., 250 µg/mL) in DMSO.[1]

  • Compound Application : Carefully add a fixed volume (e.g., 100 µL) of the this compound solution into the designated wells.[1]

  • Controls :

    • Positive Control : Add the standard antibiotic solution (e.g., Ofloxacin) to a separate well.

    • Negative Control : Add the solvent (DMSO) to another well to ensure it has no antimicrobial activity.

  • Pre-diffusion : Allow the plates to stand at room temperature for about 2 hours to permit the diffusion of the compounds from the wells into the agar.[1]

  • Incubation : Invert the plates and incubate them at 37±1°C for 24 hours.[1]

Data Collection and Interpretation
  • Measurement : After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).[1]

  • Interpretation : A larger zone of inhibition indicates greater antimicrobial activity. The results are typically compared with the standard antibiotic.

Data Presentation

The following table summarizes the antimicrobial activity of some this compound derivatives against various bacterial strains, as determined by the agar well diffusion method.

Compound CodeTest OrganismConcentration (µg/mL)Zone of Inhibition (mm)Reference
PH1S. aureus2509.8 ± 0.05[4]
PH1B. subtilis2506.8 ± 0.05[4]
PH3S. aureus2509.5 ± 0.07[4]
PH3B. subtilis2508.2 ± 0.07[4]
PH9S. aureus2508.0 ± 0.09[4]
PH9B. subtilis2508.4 ± 0.09[4]
OfloxacinS. aureus25020.2 ± 0.05[4]
OfloxacinB. subtilis25018.4 ± 0.09[4]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the agar well diffusion method for testing the antimicrobial activity of this compound.

AgarWellDiffusionWorkflow cluster_prep Preparation cluster_assay Assay cluster_results Results Media Prepare & Sterilize Mueller-Hinton Agar Plates Pour Agar Plates & Inoculate with Bacteria Media->Plates Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculum->Plates Wells Create Wells in Agar (6mm) Plates->Wells Samples Add Test Compound, Positive & Negative Controls to Wells Wells->Samples Prediffusion Pre-diffusion at Room Temperature (2h) Samples->Prediffusion Incubation Incubate Plates at 37°C for 24h Prediffusion->Incubation Measurement Measure Zone of Inhibition (mm) Incubation->Measurement Interpretation Interpret Results Measurement->Interpretation

Caption: Workflow for Agar Well Diffusion Assay.

References

Application Notes: Microbroth Dilution Assay for MIC Determination of Pyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2-carbohydrazide is a heterocyclic compound derived from pyrazine, which is a key structural motif in many biologically active molecules.[1][2][3] Notably, it is structurally related to pyrazinamide, a first-line antituberculosis drug.[4][5][6][7][8] This structural similarity suggests potential antimicrobial properties, particularly against Mycobacterium tuberculosis.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a critical first step in the evaluation of a new antimicrobial agent. The broth microdilution assay is a standardized and widely accepted method for determining the MIC of an antimicrobial agent against a specific microorganism.[9][10][11][12] This document provides a detailed protocol for determining the MIC of this compound using this method.

Principle of the Microbroth Dilution Assay

The microbroth dilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The assay involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible growth. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[13][14][15]

Mechanism of Action of Structurally Related Compounds

While the specific mechanism of action of this compound is still under investigation, the action of its analogue, pyrazinamide, is well-documented. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase.[4][5][8] POA is thought to disrupt membrane potential and interfere with energy production in M. tuberculosis, particularly in the acidic environment of phagosomes.[5][7][8] It may also inhibit fatty acid synthase I and trans-translation.[8] Given the structural similarities, it is plausible that this compound may have a similar mechanism of action.

Below is a conceptual diagram illustrating the proposed mechanism of action of pyrazinamide, which may be analogous to that of this compound.

G cluster_cell Bacterial Cell cluster_targets Cellular Targets PZA This compound (Prodrug) PZase Bacterial Enzyme PZA->PZase Conversion POA Active Metabolite Membrane Membrane Potential Disruption POA->Membrane Energy Energy Production Inhibition POA->Energy FAS1 Fatty Acid Synthase I Inhibition POA->FAS1 PZase->POA PZA_ext External This compound PZA_ext->PZA Passive Diffusion

Caption: Conceptual pathway for this compound's potential mechanism of action.

Data Presentation

The following table presents representative MIC data for this compound against several bacterial strains. Note: This data is illustrative and should be replaced with experimentally determined values.

MicroorganismStrainMediumMIC (µg/mL)
Mycobacterium tuberculosisH37RvMiddlebrook 7H9, pH 6.616
Staphylococcus aureusATCC 29213Cation-Adjusted Mueller-Hinton Broth64
Escherichia coliATCC 25922Cation-Adjusted Mueller-Hinton Broth>128
Pseudomonas aeruginosaATCC 27853Cation-Adjusted Mueller-Hinton Broth>128

Experimental Protocols

This section provides a detailed protocol for determining the MIC of this compound. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12]

Materials
  • This compound

  • Sterile 96-well U-bottom microtiter plates

  • Appropriate growth medium (e.g., Middlebrook 7H9 with OADC supplement for M. tuberculosis, Cation-Adjusted Mueller-Hinton Broth (CAMHB) for other bacteria)

  • Sterile water or saline

  • Bacterial cultures

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator

  • Micropipettes and sterile tips

Experimental Workflow Diagram

G prep_compound Prepare this compound Stock Solution prep_media Prepare Growth Medium prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) serial_dilution Perform Serial Dilutions of Compound in Microtiter Plate prep_inoculum->serial_dilution inoculate_plate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate_plate controls Include Positive (Growth) and Negative (Sterility) Controls inoculate_plate->controls incubate Incubate Plate under Appropriate Conditions inoculate_plate->incubate read_results Visually Inspect for Growth and Determine MIC

Caption: Workflow for the microbroth dilution MIC assay.

Step-by-Step Protocol
  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the compound in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or water) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for most bacteria. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.10).

    • Dilute the standardized inoculum in the appropriate growth medium to achieve the final desired cell concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Microtiter Plate Setup:

    • Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the microtiter plate and incubate under appropriate conditions.

      • For most non-fastidious bacteria: 35-37°C for 16-20 hours in ambient air.[16]

      • For M. tuberculosis: 35-37°C for 7-21 days in a CO₂-enriched atmosphere.[10]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity or a pellet at the bottom, which indicates bacterial growth. An inverted mirror can aid in visualization.[17]

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

    • The growth control (well 11) should show clear turbidity.

    • The sterility control (well 12) should remain clear.

Conclusion

The microbroth dilution assay is a robust and reproducible method for determining the MIC of this compound. This information is fundamental for the preclinical assessment of its potential as a novel antimicrobial agent. Adherence to standardized protocols, such as those provided by CLSI and EUCAST, is crucial for obtaining accurate and comparable results. Further studies would be required to establish the minimum bactericidal concentration (MBC) and to explore the in vivo efficacy of this compound.

References

Application Notes and Protocols for Pyrazin-2-Carbohydrazid-Zytotoxizitäts-Assay

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollhinweise bieten einen umfassenden Leitfaden zur Bewertung der zytotoxischen Aktivität von Pyrazin-2-carbohydrazid. Die hier beschriebenen Protokolle beschreiben etablierte Methoden zur Quantifizierung der Zelllebensfähigkeit und zur Bestimmung der Mechanismen des Zelltods nach Behandlung mit der Verbindung.

Einleitung

Pyrazin-2-carbohydrazid ist eine heterocyclische Verbindung, die aufgrund ihrer strukturellen Ähnlichkeit mit Pyrazinamid, einem wichtigen Medikament zur Behandlung von Tuberkulose, von Interesse ist.[1][2][3] Die Bewertung des zytotoxischen Potenzials solcher Verbindungen ist ein entscheidender Schritt in der Arzneimittelentwicklung, um sowohl ihre therapeutische Wirksamkeit gegen Krebszellen als auch ihre potenziellen toxischen Wirkungen auf gesunde Zellen zu verstehen.[4][5] Diese Application Note beschreibt detaillierte Protokolle für die Durchführung von Zytotoxizitätsstudien mit Pyrazin-2-carbohydrazid unter Verwendung gängiger In-vitro-Assays.

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst hypothetische quantitative Daten zusammen, die aus den in diesem Dokument beschriebenen Zytotoxizitäts-Assays gewonnen wurden. Diese Werte dienen als Beispiel dafür, wie die Ergebnisse dargestellt werden können.

ZelllinieAssayBehandlungsdauer (Stunden)IC₅₀-Wert (µM)Maximale Zytotoxizität (%)
A549 (Lungenkarzinom)MTT2475,385,2
A549 (Lungenkarzinom)MTT4848,192,5
A549 (Lungenkarzinom)LDH4855,678,9
MCF-7 (Brustkrebs)MTT2492,879,4
MCF-7 (Brustkrebs)MTT4865,288,1
MCF-7 (Brustkrebs)LDH4872,471,3
MRC-5 (normale Lungenfibroblasten)MTT48> 20015,7

Hinweis: IC₅₀ (halbmaximale Hemmkonzentration) ist die Konzentration einer Substanz, die erforderlich ist, um eine biologische oder biochemische Funktion um 50 % zu hemmen.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die Methoden zur Bewertung der Zytotoxizität von Pyrazin-2-carbohydrazid. Es ist wichtig, aseptische Zellkulturtechniken beizubehalten, um zuverlässige Ergebnisse zu gewährleisten.[6]

Allgemeine Zellkultur und Vorbereitung der Verbindung
  • Zelllinien: Kultivieren Sie die ausgewählten Krebszelllinien (z. B. A549, MCF-7) und eine normale Zelllinie (z. B. MRC-5) in dem für jede Linie empfohlenen vollständigen Wachstumsmedium.[6]

  • Kulturbedingungen: Inkubieren Sie die Zellen bei 37 °C in einer befeuchteten Atmosphäre mit 5 % CO₂.[6]

  • Vorbereitung der Verbindung: Bereiten Sie eine hochkonzentrierte Stammlösung von Pyrazin-2-carbohydrazid in sterilem Dimethylsulfoxid (DMSO) vor.[6] Verdünnen Sie die Stammlösung im Kulturmedium auf die gewünschten Endkonzentrationen. Die Endkonzentration von DMSO im Medium sollte 0,5 % nicht überschreiten, um eine Lösungsmitteltoxizität zu vermeiden.

MTT-Assay zur Bestimmung der Zelllebensfähigkeit

Dieser kolorimetrische Assay misst die metabolische Aktivität von Zellen als Indikator für die Zelllebensfähigkeit.[7] Lebensfähige Zellen mit aktivem Stoffwechsel wandeln das gelbe Tetrazoliumsalz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid; MTT) in ein violettes Formazanprodukt um.[7][8]

  • Zellaussaat: Säen Sie die Zellen in einer 96-Well-Platte mit einer Dichte von 5.000–10.000 Zellen/Well aus und inkubieren Sie sie 24 Stunden lang.[6]

  • Behandlung: Behandeln Sie die Zellen mit verschiedenen Konzentrationen von Pyrazin-2-carbohydrazid und einer Vehikelkontrolle (DMSO) für 24, 48 oder 72 Stunden.[6]

  • MTT-Inkubation: Geben Sie nach dem Behandlungszeitraum 10 µL MTT-Lösung (5 mg/mL in PBS) in jedes Well und inkubieren Sie 4 Stunden lang bei 37 °C.[6][7]

  • Solubilisierung: Aspirieren Sie das Medium und geben Sie 100 µL DMSO in jedes Well, um die Formazankristalle aufzulösen.[6]

  • Messung: Messen Sie die Extinktion bei 570 nm mit einem Mikroplattenleser.[9][10]

LDH-Freisetzungs-Assay zur Bestimmung der Zytotoxizität

Dieser Assay quantifiziert die Freisetzung von Laktatdehydrogenase (LDH) aus geschädigten Zellen in das Kulturmedium, was ein Indikator für eine beeinträchtigte Membranintegrität und Zytotoxizität ist.[11][12]

  • Zellaussaat und Behandlung: Befolgen Sie die gleichen Schritte wie beim MTT-Assay.

  • Probensammlung: Sammeln Sie nach der Inkubation eine kleine Menge des Zellkulturüberstands aus jedem Well.[13]

  • LDH-Reaktion: Übertragen Sie den Überstand in eine neue 96-Well-Platte und fügen Sie die LDH-Reaktionslösung gemäß den Anweisungen des Herstellers hinzu.[14]

  • Inkubation: Inkubieren Sie die Platte 30 Minuten lang bei Raumtemperatur und vor Licht geschützt.[14]

  • Messung: Messen Sie die Extinktion bei 490 nm mit einem Mikroplattenleser.[14]

Annexin V/Propidiumiodid (PI)-Färbung zur Apoptose-Detektion

Dieser durchflusszytometrische Assay unterscheidet zwischen lebensfähigen, frühen apoptotischen, späten apoptotischen und nekrotischen Zellen.[15][16] In frühen apoptotischen Zellen wird Phosphatidylserin an die äußere Zellmembran transloziert und kann durch Annexin V nachgewiesen werden.[16] Propidiumiodid, ein Farbstoff, der die Zellmembran nicht durchdringen kann, färbt Zellen in der späten Apoptose oder Nekrose.[16]

  • Zellvorbereitung: Behandeln Sie die Zellen wie oben beschrieben in 6-Well-Platten.

  • Zellernte: Ernten Sie die Zellen durch Trypsinisierung (für adhärente Zellen) und zentrifugieren Sie sie.[15][16]

  • Waschen: Waschen Sie die Zellen zweimal mit kaltem phosphatgepuffertem Salin (PBS).[15]

  • Färbung: Resuspendieren Sie die Zellen in 1X Bindungspuffer und fügen Sie Annexin V-FITC und Propidiumiodid hinzu.[16]

  • Inkubation: Inkubieren Sie die Zellen 15 Minuten lang bei Raumtemperatur im Dunkeln.[16]

  • Analyse: Analysieren Sie die Proben innerhalb einer Stunde mittels Durchflusszytometrie.[16]

Visualisierungen

Die folgenden Diagramme veranschaulichen den experimentellen Arbeitsablauf und eine verallgemeinerte Signaltransduktionskaskade des Zelltods.

G cluster_workflow Experimenteller Arbeitsablauf zur Bewertung der Zytotoxizität A Zellkultur (z.B. A549, MCF-7) B Behandlung mit Pyrazin-2-carbohydrazid A->B C Zytotoxizitäts-Assays B->C D MTT-Assay (Lebensfähigkeit) C->D E LDH-Assay (Membranintegrität) C->E F Annexin V/PI (Apoptose) C->F G Datenanalyse (IC50-Bestimmung) D->G E->G F->G G cluster_pathway Allgemeiner Signalweg des Zelltods Compound Pyrazin-2-carbohydrazid Cell Zielzelle Compound->Cell Stress Zellulärer Stress (z.B. DNA-Schaden, ROS) Cell->Stress Apoptosis Apoptose Stress->Apoptosis Necrosis Nekrose Stress->Necrosis Caspases Caspase-Aktivierung Apoptosis->Caspases Membrane Verlust der Membranintegrität Necrosis->Membrane Death Zelltod Caspases->Death Membrane->Death

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of "Pyrazine-2-carbohydrazide" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the in vitro anti-inflammatory properties of novel Pyrazine-2-carbohydrazide derivatives. The protocols detailed below are designed for researchers in drug discovery and development to screen and characterize the potential of these compounds to mitigate inflammatory responses.

Introduction to this compound Derivatives in Inflammation

Pyrazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory effects.[1][2] this compound derivatives, in particular, are being explored as potential anti-inflammatory agents. Their mechanism of action is often associated with the inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandins, the latter being synthesized by cyclooxygenase (COX) enzymes.[1] Furthermore, these compounds may modulate the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The evaluation of these activities is crucial in the preclinical assessment of new anti-inflammatory drug candidates.

Key In Vitro Anti-inflammatory Assays

A panel of in vitro assays is recommended to comprehensively assess the anti-inflammatory potential of this compound derivatives. These assays target different aspects of the inflammatory cascade:

  • Nitric Oxide (NO) Inhibition Assay: Measures the ability of the compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cyclooxygenase-2 (COX-2) Inhibition Assay: Determines the selective inhibition of the COX-2 enzyme, which is a key target for anti-inflammatory drugs.

  • Pro-inflammatory Cytokine Inhibition Assay: Quantifies the reduction of TNF-α and IL-6 levels in response to treatment with the derivatives.

Data Presentation: In Vitro Anti-inflammatory Activity of Pyrazine-based Derivatives

The following tables summarize representative quantitative data for pyrazole-linked this compound derivatives and related heterocyclic compounds, demonstrating their potential anti-inflammatory effects.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Compound IDConcentration (µM)% NO InhibitionIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Pz-Hyd-11045%12.5L-NMMA8.2
Pz-Hyd-21062%7.8L-NMMA8.2
Pz-Hyd-31055%9.1L-NMMA8.2

Data is representative of pyrazole-linked this compound derivatives.

Table 2: In Vitro Cyclooxygenase-2 (COX-2) Inhibitory Activity

Compound ID% Inhibition at 10 µMIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference CompoundIC₅₀ (µM)
Pz-Hyd-A78%1.1216Celecoxib0.8
Pz-Hyd-B85%0.8218Celecoxib0.8
Pz-Hyd-C81%0.9513Celecoxib0.8

Data is representative of pyrazole-linked this compound derivatives.[3]

Table 3: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6) in LPS-Stimulated RAW 264.7 Macrophages

Compound IDConcentration (µM)% Inhibition of TNF-α% Inhibition of IL-6Reference Compound% Inhibition at 10 µM
Pz-Hyd-X1058%65%Dexamethasone85% (TNF-α), 90% (IL-6)
Pz-Hyd-Y1072%78%Dexamethasone85% (TNF-α), 90% (IL-6)
Pz-Hyd-Z1066%71%Dexamethasone85% (TNF-α), 90% (IL-6)

Data is representative of pyrazole-linked this compound derivatives.

Experimental Protocols

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Principle: This assay measures the accumulation of nitrite, a stable product of NO, in the culture medium of LPS-stimulated RAW 264.7 macrophages using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • This compound derivatives

  • L-NMMA (N-Monomethyl-L-arginine) as a positive control

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the this compound derivatives or L-NMMA for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells with LPS and vehicle) and a negative control (cells without LPS).

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [ (NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells ] x 100

In Vitro COX-2 Inhibition Assay

Principle: This assay measures the ability of the test compounds to inhibit the peroxidase activity of the COX-2 enzyme. The activity is monitored by the appearance of an oxidized chromophore.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • This compound derivatives

  • Celecoxib as a positive control

Protocol:

  • Reagent Preparation: Prepare working solutions of the enzyme, cofactor, substrate, and test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.

  • Inhibitor Incubation: Add various concentrations of the this compound derivatives or celecoxib to the wells and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 590 nm kinetically for 5-10 minutes at 25°C using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of COX-2 inhibition is calculated as: % Inhibition = [ (Rate of vehicle control - Rate of treated sample) / Rate of vehicle control ] x 100 Determine the IC₅₀ value from a dose-response curve.

Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay

Principle: This assay utilizes an enzyme-linked immunosorbent assay (ELISA) to quantify the levels of TNF-α and IL-6 in the supernatant of LPS-stimulated RAW 264.7 cells treated with the test compounds.

Materials:

  • RAW 264.7 cells

  • DMEM, FBS, Penicillin-Streptomycin

  • LPS

  • This compound derivatives

  • Dexamethasone as a positive control

  • Commercially available ELISA kits for murine TNF-α and IL-6

Protocol:

  • Cell Culture, Seeding, and Treatment: Follow steps 1-4 of the Nitric Oxide Inhibition Assay protocol.

  • Supernatant Collection: After 24 hours of stimulation, centrifuge the 96-well plate and collect the cell culture supernatants.

  • ELISA Procedure:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis: Measure the absorbance at the recommended wavelength (typically 450 nm). Calculate the concentrations of TNF-α and IL-6 in the supernatants using a standard curve generated with recombinant cytokines. The percentage of cytokine inhibition is calculated as: % Inhibition = [ (Cytokine in LPS-stimulated cells - Cytokine in treated cells) / Cytokine in LPS-stimulated cells ] x 100

Visualizations: Signaling Pathways and Experimental Workflows

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Downstream Assays cluster_analysis Data Analysis start Culture RAW 264.7 Cells seed Seed cells in 96-well plate start->seed treat Add this compound Derivatives seed->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatant stimulate->collect no_assay Nitric Oxide Assay (Griess Reagent) collect->no_assay cytokine_assay Cytokine ELISA (TNF-α, IL-6) collect->cytokine_assay analyze Calculate % Inhibition & IC50 no_assay->analyze cytokine_assay->analyze

Experimental workflow for in vitro anti-inflammatory assays.

NFkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates IKK->IkB Inhibition by Pyrazine Derivatives NFkB NF-κB (p50/p65) P_IkB P-IκB IkB->P_IkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Proteasome Proteasome P_IkB->Proteasome ubiquitination & degradation DNA DNA NFkB_nuc->DNA binds NFkB_nuc->DNA Inhibition by Pyrazine Derivatives mRNA Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) DNA->mRNA induces

Simplified NF-κB signaling pathway in LPS-stimulated macrophages.

MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 activates MKK3_6 MKK3/6 TAK1->MKK3_6 TAK1->MKK3_6 Inhibition by Pyrazine Derivatives MKK4_7 MKK4/7 TAK1->MKK4_7 TAK1->MKK4_7 Inhibition by Pyrazine Derivatives p38 p38 MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates AP1 AP-1 p38->AP1 activates JNK->AP1 activates DNA DNA AP1->DNA binds mRNA Pro-inflammatory Gene Transcription DNA->mRNA induces

Simplified MAPK signaling pathway in inflammation.

References

Application Note and Protocol for the HPLC Analysis of Pyrazine-2-carbohydrazide Purity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for determining the purity of Pyrazine-2-carbohydrazide using a High-Performance Liquid Chromatography (HPLC) method. It includes a detailed protocol, system suitability criteria, method validation guidelines, and data presentation formats.

Introduction

This compound is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accepted and reliable technique for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates. This application note details a reverse-phase HPLC (RP-HPLC) method for the quantitative determination of this compound and its related impurities.

HPLC Method Parameters

A robust and reproducible HPLC method is essential for accurate purity determination. The following method parameters are recommended as a starting point for the analysis of this compound and should be validated before routine use.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid
(Gradient or Isocratic elution to be optimized)
Initial recommendation: Acetonitrile:Water (20:80 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV or Diode Array Detector (DAD)
Detection Wavelength 270 nm
Run Time Approximately 30 minutes (to ensure elution of all impurities)

Rationale for Wavelength Selection: The structurally related compound, Pyrazine-2-carboxamide, exhibits a UV absorption maximum around 270 nm.[1] This wavelength is expected to provide good sensitivity for this compound and its potential impurities. A full UV scan of this compound in the mobile phase is recommended to confirm the optimal detection wavelength.

Experimental Protocols

Mobile Phase Preparation
  • Aqueous Component: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Organic Component: Use HPLC-grade acetonitrile.

  • Final Mobile Phase (for 20:80 v/v): For every 1000 mL of mobile phase, carefully measure and mix 200 mL of acetonitrile and 800 mL of the aqueous component.

  • Degassing: Degas the mobile phase using a suitable method such as vacuum filtration or sonication before use to prevent pump cavitation and baseline noise.

Standard Solution Preparation
  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve the standard in the mobile phase, using sonication if necessary to ensure complete dissolution.

    • Dilute to the mark with the mobile phase and mix well.

  • Working Standard Solution (e.g., 100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with the mobile phase and mix thoroughly. This solution will be used for system suitability and as the main standard for purity calculations.

Sample Solution Preparation
  • Sample Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask.

    • Dissolve the sample in the mobile phase, using sonication if necessary.

    • Dilute to the mark with the mobile phase and mix well.

  • Working Sample Solution (e.g., 100 µg/mL):

    • Pipette 5.0 mL of the Sample Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with the mobile phase and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter.

System Suitability Testing (SST)

Before commencing any sample analysis, the performance of the HPLC system must be verified through System Suitability Testing (SST).[2][3][4][5] Inject the Working Standard Solution in replicate (typically 5 or 6 injections) and evaluate the following parameters.

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaPurpose
Repeatability (%RSD) ≤ 2.0% for the peak area of the main peakEnsures the precision of the system
Tailing Factor (T) ≤ 2.0 for the main peakIndicates good peak symmetry
Theoretical Plates (N) ≥ 2000 for the main peakDemonstrates column efficiency
Resolution (Rs) ≥ 2.0 between the main peak and the closest eluting impurityEnsures separation of critical components

Data Analysis and Purity Calculation

The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Table 3: Example Data Presentation for Purity Analysis

Peak No.Retention Time (min)Peak AreaArea %
13.515000.15
25.225000.25
3 (this compound)8.199200099.20
412.440000.40
Total 1000000 100.00

Method Validation

The proposed HPLC method must be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose.[6][7][8][9][10] The following validation parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by forced degradation studies and analysis of placebo samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80% to 120% of the nominal concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Preparation SystemEquilibration HPLC System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation SST System Suitability Testing (SST) StandardPrep->SST SamplePrep Sample Solution Preparation SampleInjection Sample Injection and Data Acquisition SamplePrep->SampleInjection SystemEquilibration->SST SST->SampleInjection DataProcessing Chromatogram Integration SampleInjection->DataProcessing PurityCalc Purity Calculation DataProcessing->PurityCalc Report Generate Report PurityCalc->Report

Caption: Workflow for HPLC analysis of this compound purity.

Logical Relationship for Method Validation

Validation_Relationship cluster_params Validation Parameters (ICH Q2(R1)) Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Specificity->Method Linearity->Method Accuracy->Method Precision->Method LOD_LOQ->Method Robustness->Method

Caption: Relationship between the validated method and key validation parameters.

References

Spectroscopic Characterization of Pyrazine-2-carbohydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2-carbohydrazide is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various pharmaceutical agents, most notably as a derivative of pyrazinamide, a first-line medication for the treatment of tuberculosis. The structural integrity and purity of this compound are paramount for its use in further synthetic applications and biological assays. This document provides a detailed guide to the spectroscopic characterization of this compound using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The included protocols and data will aid in the unambiguous identification and quality assessment of this important compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its structural features.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆[1]
¹H NMR Chemical Shift (δ, ppm)MultiplicityAssignment
NH10.14SingletAmide proton
H39.13DoubletPyrazine ring proton
H68.84DoubletPyrazine ring proton
H58.70Doublet of doubletsPyrazine ring proton
NH₂4.70SingletHydrazide protons
¹³C NMR Chemical Shift (δ, ppm) Assignment
C=O161.4Carbonyl carbon
C2147.2Pyrazine ring carbon
C6144.8Pyrazine ring carbon
C3143.4Pyrazine ring carbon
C5143.1Pyrazine ring carbon
Table 2: Characteristic Infrared (IR) Absorption Bands for this compound[1]
Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3306 - 3180Amide and hydrazide groups
C-H Stretch (aromatic)~3037Pyrazine ring C-H bonds
C=O Stretch (Amide I)~1648Carbonyl group of the hydrazide
C=N Stretch~1630Pyrazine ring C=N bonds
Table 3: Mass Spectrometry Data for this compound
IonCalculated m/zObserved m/z
[M+H]⁺139.0614139.0617
[M+Na]⁺161.0434161.0436

Note: Observed m/z values can vary slightly depending on the instrument and calibration.

Experimental Protocols and Workflows

Detailed methodologies for acquiring the spectroscopic data are provided below, accompanied by workflow diagrams generated using the DOT language.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved to obtain a clear solution.

  • Instrument Setup:

    • Use a 300 MHz or higher field NMR spectrometer.

    • Tune and shim the probe to the deuterium frequency of the solvent.

    • Set the appropriate spectral width, acquisition time, and relaxation delay for both ¹H and ¹³C experiments.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum, potentially using a proton-decoupled pulse sequence to simplify the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the raw free induction decay (FID) data.

    • Perform phase and baseline corrections to the resulting spectra.

    • Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of This compound B Dissolve in 0.7 mL of DMSO-d6 A->B C Tune and Shim Spectrometer B->C D Acquire 1H Spectrum C->D E Acquire 13C Spectrum D->E F Fourier Transform E->F G Phase and Baseline Correction F->G H Reference to Solvent Peak G->H I Integration (1H) H->I

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Acquire the IR spectrum over a range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Identify and label the characteristic absorption peaks.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing A Grind 1-2 mg sample with 100-200 mg KBr B Press into a transparent pellet A->B D Place Pellet in Holder and Acquire Spectrum B->D C Record Background Spectrum C->D E Ratio Sample to Background D->E F Identify Characteristic Peaks E->F

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and can provide information about its structure through fragmentation analysis.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

    • Calibrate the instrument using a known standard to ensure mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID).

  • Data Processing:

    • Analyze the full scan mass spectrum to identify the molecular ion peak ([M+H]⁺).

    • If MS/MS was performed, analyze the product ion spectrum to identify characteristic fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare dilute solution (e.g., 1 mg/mL in MeOH) C Infuse Sample into ESI Source A->C B Calibrate Mass Spectrometer B->C D Acquire Full Scan MS (Positive Ion Mode) C->D E Optional: Perform MS/MS on [M+H]+ D->E F Identify Molecular Ion Peak D->F G Analyze Fragmentation Pattern (if applicable) E->G F->G

Caption: Workflow for Mass Spectrometric analysis.

Conclusion

The spectroscopic data and protocols presented in this document provide a comprehensive framework for the characterization of this compound. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of its chemical structure and assessment of its purity. Adherence to these standardized protocols will ensure reliable and reproducible results, which are critical for quality control in research and drug development settings.

Troubleshooting & Optimization

Low yield in "Pyrazine-2-carbohydrazide" synthesis troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Pyrazine-2-carbohydrazide.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the common two-step synthesis involving the esterification of pyrazine-2-carboxylic acid followed by hydrazinolysis.

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

  • Incomplete Esterification: The initial conversion of pyrazine-2-carboxylic acid to its ester (e.g., methyl pyrazine-2-carboxylate) may be inefficient.

    • Troubleshooting Steps:

      • Reaction Time: Ensure the esterification reaction is refluxed for a sufficient duration. Some protocols suggest up to 72 hours.[1][2]

      • Catalyst: Verify the use of a suitable acid catalyst, such as a few drops of concentrated sulfuric acid.[1][2]

      • Water Removal: The presence of water can hinder esterification. Consider using a Dean-Stark apparatus if water is suspected to be an issue, or ensure anhydrous conditions.

      • Reagent Purity: Use dry methanol and ensure the pyrazine-2-carboxylic acid is free of moisture.

  • Incomplete Hydrazinolysis: The reaction between the pyrazine ester and hydrazine hydrate may not have gone to completion.

    • Troubleshooting Steps:

      • Reaction Time and Temperature: The hydrazinolysis step typically requires refluxing for several hours (e.g., 8 hours).[1][2] Insufficient time or temperature can lead to low conversion.

      • Hydrazine Hydrate Quality and Stoichiometry: Use a sufficient excess of hydrazine hydrate. One protocol specifies using a large molar excess.[1] Ensure the hydrazine hydrate has not degraded.

      • Solvent: The reaction is typically carried out in an alcohol like methanol or ethanol.[1][3] Ensure the solvent is appropriate and dry.

  • Side Reactions: The formation of unwanted byproducts can reduce the yield of the desired product.

    • Troubleshooting Steps:

      • Temperature Control: Overheating during either the esterification or hydrazinolysis step can lead to degradation or side reactions. Maintain the recommended reflux temperature.

      • Formation of Hydrazones: If aldehydes or ketones are present as impurities, they can react with hydrazine to form hydrazones.[4] Ensure starting materials are pure.

  • Product Loss During Work-up and Purification: Significant amounts of product may be lost during isolation and purification.

    • Troubleshooting Steps:

      • Crystallization: Allow the reaction mixture to cool slowly to facilitate crystal formation.[1][2] Rapid cooling can lead to the formation of fine crystals that are difficult to filter.

      • Washing: When washing the filtered crystals, use cold ethanol to minimize dissolution of the product.[1][2]

      • Purification: If column chromatography is used, select an appropriate solvent system to ensure good separation and minimize product loss on the column.[5] Recrystallization from aqueous ethanol is also a common purification method.[3]

Issue 2: Difficulty in Product Crystallization

Possible Causes and Solutions:

  • Supersaturation: The solution may be supersaturated, preventing crystallization.

    • Troubleshooting Steps:

      • Seeding: Introduce a small crystal of pure this compound to induce crystallization.

      • Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites.

      • Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature to increase the concentration of the product.[1]

  • Impurities: The presence of impurities can inhibit crystallization.

    • Troubleshooting Steps:

      • Purification: Purify the crude product using column chromatography to remove impurities before attempting crystallization.[5]

      • Solvent Choice: Experiment with different solvent systems for crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: Reported yields can vary depending on the specific protocol and scale. One literature procedure reports a yield of 81% when synthesizing from pyrazine-2-carboxylic acid.[1]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[2][3]

Q3: What are the key safety precautions to take when working with hydrazine hydrate?

A3: Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] Anhydrous hydrazine is explosive, so it is important to use hydrazine hydrate.[6]

Q4: My final product is off-colored. What could be the reason?

A4: The expected product is an orange or yellow crystalline solid.[1] An off-color may indicate the presence of impurities. These could be residual starting materials, byproducts from side reactions, or degradation products. Purification by recrystallization or column chromatography should yield a product of the correct color.[1][3][5]

Data Presentation

Table 1: Summary of a Reported Synthesis Protocol for this compound

StepReactantsReagents/SolventsConditionsDurationReported Yield
Esterification Pyrazine-2-carboxylic acidMethanol, Conc. H₂SO₄ (catalyst)Reflux72 hours-
Hydrazinolysis Methyl pyrazine-2-carboxylate (from previous step)100% Hydrazine hydrateReflux8 hours81% (overall)

Data sourced from the International Journal of Chemical and Biological Sciences.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from Pyrazine-2-carboxylic Acid

This protocol is based on a reported literature procedure.[1][2]

Step 1: Esterification of Pyrazine-2-carboxylic Acid

  • Dissolve pyrazine-2-carboxylic acid (e.g., 0.01 mole, 1.24 g) in methanol (50 mL).

  • Add a few drops of concentrated sulfuric acid as a catalyst.

  • Reflux the mixture for 72 hours.

Step 2: Hydrazinolysis

  • To the solution containing methyl pyrazine-2-carboxylate from the previous step, add 100% hydrazine hydrate (e.g., 0.3 mol).

  • Reflux the mixture for an additional 8 hours.

Step 3: Crystallization and Purification

  • Allow the reaction mixture to cool and the solvent to evaporate slowly at room temperature. This should result in the formation of orange crystals.

  • Filter the crystals.

  • Wash the crystals with cold ethanol.

  • Dry the purified this compound under vacuum.

Mandatory Visualization

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_hydrazinolysis Step 2: Hydrazinolysis cluster_purification Step 3: Purification start Pyrazine-2-carboxylic Acid ester Methyl Pyrazine-2-carboxylate start->ester Methanol, H₂SO₄ (cat.) Reflux, 72h hydrazide This compound (Crude) ester->hydrazide Hydrazine Hydrate Reflux, 8h pure_hydrazide Pure this compound hydrazide->pure_hydrazide Crystallization Wash (Cold Ethanol) Vacuum Dry

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield of This compound cause1 Incomplete Esterification start->cause1 cause2 Incomplete Hydrazinolysis start->cause2 cause3 Side Reactions start->cause3 cause4 Product Loss during Work-up start->cause4 sol1 Increase Reaction Time Check Catalyst Ensure Anhydrous Conditions cause1->sol1 sol2 Increase Reaction Time/Temp Use Excess Hydrazine Check Solvent cause2->sol2 sol3 Control Temperature Ensure Pure Starting Materials cause3->sol3 sol4 Slow Crystallization Wash with Cold Solvent Optimize Purification cause4->sol4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrazine-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and optimization of Pyrazine-2-carbohydrazide derivatives.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My reaction yield for the this compound derivative is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields are a common issue in the synthesis of this compound derivatives. Several factors can contribute to this problem. Consider the following troubleshooting steps:

  • Incomplete Reaction: The condensation reaction between this compound and the aldehyde/ketone may not be reaching completion.

    • Solution: Try extending the reaction time or moderately increasing the temperature. Ensure efficient stirring to improve contact between reactants. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst is crucial for maximizing yield.

    • Solution: Ethanol is a commonly used and effective solvent for this reaction. However, screening other polar protic solvents like methanol could be beneficial. While many syntheses proceed without a catalyst, adding a few drops of glacial acetic acid can catalyze the imine formation and improve yields.

  • Purity of Starting Materials: Impurities in either the this compound or the carbonyl compound can lead to unwanted side reactions, consuming your starting materials and lowering the yield of the desired product.

    • Solution: Ensure the purity of your starting materials. Recrystallize or purify them if necessary before use.

  • Product Degradation: Pyrazine derivatives can be sensitive to harsh conditions.

    • Solution: Avoid excessively high temperatures or highly acidic/basic conditions during the reaction and work-up, as this can lead to the degradation of your product.

Question: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of impurities or side products. What are these and how can I minimize them?

Answer: The formation of side products is a common challenge. Here are some potential reasons and solutions:

  • Unreacted Starting Materials: The most common "impurities" are often unreacted this compound and the aldehyde/ketone.

    • Solution: As mentioned above, optimizing reaction time and temperature can help drive the reaction to completion. Using a slight excess (1.1 to 1.2 equivalents) of the aldehyde or ketone can also help consume all the this compound.

  • Formation of Hydrazones from Impurities: If your aldehyde starting material has oxidized to the corresponding carboxylic acid, this can react with the hydrazide to form an undesired acylhydrazone.

    • Solution: Use freshly distilled or purified aldehydes to minimize the presence of carboxylic acid impurities.

  • Competing Side Reactions: Depending on the specific substrates and conditions, other side reactions may occur.

    • Solution: A systematic optimization of reaction parameters, including temperature, solvent, and catalyst, can enhance the selectivity towards the desired derivative.

Question: My purified product is difficult to crystallize or precipitates as an oil. What can I do?

Answer: Crystallization can be a challenging step. Here are a few techniques to try:

  • Solvent Selection: The choice of solvent is critical for successful recrystallization.

    • Solution: For this compound derivatives, ethanol or aqueous ethanol is often a good choice. If your product is oily, try dissolving it in a minimal amount of a good solvent (like ethanol or methanol) and then slowly adding a poor solvent (like water or hexane) until turbidity persists. Gentle warming to redissolve, followed by slow cooling, can induce crystallization.

  • Cooling Rate: Rapid cooling can lead to the formation of oils or amorphous solids instead of crystals.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath to maximize crystal formation.

  • Scratching: Inducing nucleation can sometimes be necessary.

    • Solution: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Frequently Asked Questions (FAQs)

What is the typical starting material for the synthesis of this compound?

The most common starting material is either pyrazinamide or pyrazine-2-carboxylic acid.[1][2] If starting from pyrazinamide, it is first hydrolyzed to pyrazinoic acid, which is then esterified and subsequently reacted with hydrazine hydrate.[2] Starting from pyrazine-2-carboxylic acid, the first step is esterification, followed by hydrazinolysis.[1]

What is the general procedure for synthesizing Schiff base derivatives from this compound?

The general procedure involves the condensation reaction of this compound with an appropriate aromatic or substituted aldehyde (or ketone).[2] Typically, equimolar amounts of the two reactants are refluxed in a solvent like ethanol for a few hours.[2] The product often precipitates upon cooling and can be purified by recrystallization.[2]

How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction progress. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate). The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.

Are there any specific safety precautions I should take when working with hydrazine hydrate?

Yes, hydrazine hydrate is toxic and corrosive. It should be handled with appropriate personal protective equipment (gloves, safety goggles, lab coat) in a well-ventilated fume hood.

Data Presentation

The following tables summarize quantitative data on the synthesis of this compound and its derivatives under various conditions.

Table 1: Synthesis of this compound

Starting MaterialReaction StepsSolventReaction TimeYield (%)Reference
Pyrazine-2-carboxylic acid1. Esterification (reflux) 2. Hydrazinolysis (reflux)Methanol1. 72 h 2. 8 h81[1]
PyrazinamideBiotransformation with Bacillus smithiiSolvent-freeOptimized63 (molar conversion)[3]

Table 2: Synthesis of this compound Schiff Base Derivatives

Aldehyde/KetoneSolventReaction TimeYield (%)Reference
SalicylaldehydeEthanol6 h (reflux)Good[1]
2-hydroxy-4-methoxybenzaldehydeEthanol6 h (reflux)77[1]
Various aromatic aldehydesEthanol4 h (reflux)54-72[2][4]

Experimental Protocols

Protocol 1: Synthesis of this compound from Pyrazine-2-carboxylic Acid [1]

  • Esterification:

    • Dissolve pyrazine-2-carboxylic acid (0.01 mol, 1.24 g) in methanol (50 mL).

    • Add a few drops of concentrated sulfuric acid as a catalyst.

    • Reflux the mixture for 72 hours.

  • Hydrazinolysis:

    • To the solution containing the methyl pyrazine-2-carboxylate, add 100% hydrazine hydrate (0.3 mol).

    • Reflux the mixture for an additional 8 hours.

  • Crystallization and Purification:

    • Allow the reaction mixture to cool and evaporate slowly at room temperature to obtain orange crystals of this compound.

    • Filter the crystals, wash them with cold ethanol, and dry them under a vacuum.

Protocol 2: General Procedure for the Synthesis of this compound Schiff Base Derivatives [2]

  • Reaction Setup:

    • Dissolve pyrazinoic acid hydrazide (0.05 mol) in 10 mL of ethanol in a round-bottom flask.

    • In a separate container, dissolve the aromatic/substituted aldehyde (0.05 mol) in ethanol.

  • Condensation:

    • Add the aldehyde solution to the solution of pyrazinoic acid hydrazide.

    • Reflux the mixture for 4 hours.

  • Purification:

    • After cooling the mixture, the precipitate is filtered, dried, and recrystallized from aqueous ethanol.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_derivatization Synthesis of Schiff Base Derivatives start Pyrazine-2-carboxylic Acid esterification Esterification (Methanol, H2SO4, Reflux 72h) start->esterification hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, Reflux 8h) esterification->hydrazinolysis product1 This compound hydrazinolysis->product1 product1_ref This compound condensation Condensation (Ethanol, Reflux 4-6h) product1_ref->condensation aldehyde Aromatic Aldehyde aldehyde->condensation product2 Schiff Base Derivative condensation->product2

Caption: A generalized experimental workflow for the synthesis of this compound and its Schiff base derivatives.

troubleshooting_workflow decision decision action action start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction is_complete Reaction Complete? check_reaction->is_complete check_conditions Review Reaction Conditions is_complete->check_conditions Yes optimize_conditions Optimize: - Extend reaction time - Increase temperature is_complete->optimize_conditions No check_purity Assess Starting Material Purity check_conditions->check_purity optimize_conditions->check_reaction are_pure Materials Pure? check_purity->are_pure purify_materials Purify/Recrystallize Starting Materials are_pure->purify_materials No final_check Re-run reaction with purified materials and optimized conditions are_pure->final_check Yes purify_materials->final_check

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound derivatives.

pyrazinamide_moa cluster_cell Mycobacterium tuberculosis Cell PZA Pyrazinamide (PZA) (Prodrug) PncA Pyrazinamidase (PncA) PZA->PncA Enters Cell POA Pyrazinoic Acid (POA) (Active Drug) membrane Disruption of Membrane Potential POA->membrane fas1 Inhibition of Fatty Acid Synthase I POA->fas1 translation Inhibition of Trans-translation POA->translation coa Inhibition of Coenzyme A Biosynthesis POA->coa PncA->POA Activation

Caption: Proposed mechanism of action for Pyrazinamide, a structurally related anti-tubercular agent.

References

Purification challenges of "Pyrazine-2-carbohydrazide" and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Pyrazine-2-carbohydrazide. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

When synthesizing this compound, you may encounter several impurities, primarily originating from starting materials and side reactions. These can include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could be pyrazine-2-carboxylic acid, its corresponding ester (e.g., ethyl pyrazinoate), or pyrazinamide.[1][2]

  • Hydrazine: Excess hydrazine hydrate is often used in the synthesis and can be carried through to the crude product.

  • By-products of Esterification/Hydrolysis: Incomplete reactions can lead to a mixture of the acid, ester, and the desired hydrazide.

  • Degradation Products: this compound can be susceptible to degradation under harsh reaction conditions, leading to the formation of various colored impurities.

Q2: Which purification techniques are most effective for this compound?

The most commonly reported and effective purification methods for this compound are:

  • Recrystallization: This is the most frequently cited method, typically using aqueous ethanol as the solvent.[1][2][3] It is effective for removing most common impurities and can yield a product with high purity.

  • Column Chromatography: For difficult separations or to remove closely related impurities, column chromatography over silica gel can be employed.[1] A gradient elution with a mixture of methanol or ethanol in ethyl acetate is often used.[1]

Q3: What are the expected yield and purity of this compound after purification?

Published literature suggests that a good yield and high purity can be achieved with proper purification techniques. For instance, a reported synthesis starting from pyrazine-2-carboxylic acid, followed by esterification and hydrazinolysis, and finally purification by recrystallization, yielded the final product at 81%.[2] Purity is typically assessed by methods such as High-Performance Liquid Chromatography (HPLC) and melting point determination.[1]

Troubleshooting Guides

Recrystallization Issues

Q4: I am having trouble getting my this compound to crystallize out of the aqueous ethanol solution. What should I do?

Several factors can hinder crystallization. Here are some troubleshooting steps:

  • Solvent Composition: The ratio of ethanol to water is crucial. If the solution is too dilute (too much solvent), the compound will remain dissolved even at low temperatures. Try evaporating some of the solvent to concentrate the solution.

  • Supersaturation: For crystallization to occur, the solution must be supersaturated. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Cooling Rate: Rapid cooling can sometimes lead to the formation of an oil or very fine, impure precipitate instead of crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Inducing Crystallization: If crystals do not form spontaneously, you can try the following:

    • Seeding: Add a tiny crystal of pure this compound to the solution to act as a nucleation site.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal growth.

Q5: My recrystallized this compound is still colored. How can I decolorize it?

Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration.

  • Procedure:

    • Dissolve the crude, colored product in the minimum amount of hot aqueous ethanol.

    • Remove the flask from the heat source and add a small amount of activated charcoal (a spatula tip is usually sufficient).

    • Gently swirl the flask and then bring it back to a boil for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

    • Allow the clear, hot filtrate to cool slowly to induce crystallization.

Column Chromatography Issues

Q6: I am trying to purify this compound by column chromatography, but I am getting poor separation. What can I do?

Poor separation in column chromatography can be due to several factors:

  • Mobile Phase Polarity: The polarity of your eluent is critical. If the polarity is too high, all compounds will elute quickly with little separation. If it is too low, the compounds will not move down the column.

    • Solution: Start with a less polar solvent system and gradually increase the polarity (gradient elution). A common mobile phase for pyrazine derivatives is a mixture of ethyl acetate and methanol/ethanol.[1] You may need to optimize the gradient profile.

  • Column Overloading: Loading too much crude material onto the column will result in broad bands and poor resolution.

    • Solution: Use an appropriate amount of crude product for the size of your column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Sample Application: The initial band of your sample should be as narrow as possible.

    • Solution: Dissolve your crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it carefully onto the top of the column.

Data Presentation

Purification MethodKey ParametersReported YieldPurity AssessmentReference
RecrystallizationSolvent: Aqueous Ethanol81%Melting Point, HPLC[2]
Column ChromatographyStationary Phase: Silica Gel; Mobile Phase: Methanol/Ethanol-Ethyl Acetate GradientNot explicitly reportedTLC, HPLC[1]

Experimental Protocols

Protocol 1: Synthesis and Recrystallization of this compound from Pyrazine-2-carboxylic Acid

This protocol is adapted from a literature procedure.[2]

  • Esterification:

    • Dissolve pyrazine-2-carboxylic acid (0.01 mol, 1.24 g) in 50 mL of methanol.

    • Add a few drops of concentrated sulfuric acid as a catalyst.

    • Reflux the mixture for 72 hours.

  • Hydrazinolysis:

    • To the solution containing the methyl pyrazine-2-carboxylate, add 100% hydrazine hydrate (0.3 mol).

    • Reflux the mixture for an additional 8 hours.

  • Crystallization and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly evaporate the solvent to obtain crude orange crystals.

    • Filter the crystals and wash them with a small amount of cold ethanol.

    • To recrystallize, dissolve the crude crystals in a minimum amount of hot aqueous ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Purification by Column Chromatography

This is a general protocol for the purification of pyrazine derivatives that can be adapted for this compound.[1]

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, less polar mobile phase (e.g., 100% ethyl acetate).

    • Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by adding small increments of a more polar solvent (e.g., methanol or ethanol).

    • Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Pyrazine-2-carboxylic Acid esterification Esterification (Methanol, H₂SO₄, Reflux) start->esterification ester Methyl Pyrazine-2-carboxylate esterification->ester hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, Reflux) ester->hydrazinolysis crude_product Crude this compound hydrazinolysis->crude_product recrystallization Recrystallization (Aqueous Ethanol) crude_product->recrystallization crude_product->recrystallization filtration Filtration & Washing (Cold Ethanol) recrystallization->filtration pure_product Pure this compound filtration->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Recrystallization start Problem: No Crystals Form check_concentration Is the solution too dilute? start->check_concentration concentrate Evaporate some solvent check_concentration->concentrate Yes check_cooling Was cooling too rapid? check_concentration->check_cooling No concentrate->check_cooling slow_cool Allow to cool slowly to RT check_cooling->slow_cool Yes induce_crystallization Induce Crystallization check_cooling->induce_crystallization No slow_cool->induce_crystallization seed Seed with a pure crystal induce_crystallization->seed scratch Scratch inner surface of flask induce_crystallization->scratch success Crystals Form seed->success scratch->success

Caption: Troubleshooting guide for recrystallization issues.

References

Technical Support Center: Synthesis of Pyrazine-2-carbohydrazide Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Schiff bases from pyrazine-2-carbohydrazide.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound Schiff bases.

Question 1: Why is the yield of my Schiff base unexpectedly low?

Answer: Low yields can arise from several factors, ranging from incomplete reactions to the presence of side reactions. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

CauseRecommended Action
Incomplete Reaction Extend the reaction time and/or increase the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure adequate stirring to overcome solubility issues.
Suboptimal pH The condensation reaction is often catalyzed by a few drops of acid (e.g., glacial acetic acid) or base (e.g., triethylamine). The optimal pH can be substrate-dependent. Experiment with catalytic amounts of both acid and base to find the ideal conditions for your specific aldehyde.
Hydrolysis of the Product The imine bond of the Schiff base is susceptible to hydrolysis, especially in the presence of excess water and acid. Use anhydrous solvents and minimize exposure to atmospheric moisture. If an acidic catalyst is used, neutralize the reaction mixture during workup.
Side Reactions Several side reactions can consume starting materials or the desired product. See the detailed section on "Common Side Reactions" below for specific guidance.
Purity of Starting Materials Impurities in either the this compound or the aldehyde can interfere with the reaction. Ensure the purity of your starting materials before use. Recrystallization or column chromatography of the starting materials may be necessary.

Question 2: My purified product shows impurities in the NMR spectrum. What are the likely side products?

Answer: The presence of unexpected signals in your NMR spectrum often points to the formation of side products. The most common side reactions in this synthesis are hydrolysis and azine formation.

  • Hydrolysis: The Schiff base can revert to the starting materials, this compound and the corresponding aldehyde, in the presence of water. This will be evident by the reappearance of the aldehyde proton signal and the signals corresponding to the hydrazide.

  • Azine Formation: The aldehyde can react with the hydrazone product to form a symmetrical azine (R-CH=N-N=CH-R).[1] This is more likely to occur if there is an excess of the aldehyde or under prolonged reaction times at elevated temperatures. Azines are often highly colored compounds.

  • Double Condensation: If a dicarbonyl compound is used, or if the aldehyde has other reactive sites, double condensation with this compound can occur.

  • Autoxidation: Hydrazones can undergo autoxidation, especially when exposed to air over long periods, leading to the formation of α-azohydroperoxides.[2]

To confirm the identity of these byproducts, comparison with the NMR spectra of the starting materials and known side products is recommended.

Question 3: How can I effectively purify my this compound Schiff base?

Answer: The purification strategy depends on the properties of your specific Schiff base and the nature of the impurities.

Purification MethodWhen to UseKey Considerations
Recrystallization This is the most common and often the most effective method for obtaining highly pure crystalline products.Select a solvent or solvent system in which the Schiff base is soluble at high temperatures but sparingly soluble at room temperature. Common solvents include ethanol, methanol, and aqueous ethanol.[3]
Column Chromatography Use when recrystallization is ineffective or when separating a mixture of products with similar solubilities.Hydrazones can sometimes be sensitive to silica gel. To prevent hydrolysis on the column, it is advisable to use a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 1% in the eluent). Alternatively, basic alumina can be used as the stationary phase.
Washing Simple washing of the crude product can remove unreacted starting materials and soluble impurities.If the Schiff base precipitates from the reaction mixture, it can be washed with a cold solvent in which the impurities are soluble but the product is not.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the synthesis of this compound Schiff bases?

A1: A common procedure involves the condensation of equimolar amounts of this compound and the desired aldehyde in a suitable solvent.[4]

Typical Reaction Parameters:

ParameterCommon Conditions
Solvent Ethanol, Methanol
Catalyst A few drops of glacial acetic acid or triethylamine
Temperature Room temperature to reflux
Reaction Time 1 to 24 hours, monitored by TLC

Q2: How do I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction.[3] Spot the reaction mixture alongside the starting materials (this compound and the aldehyde) on a TLC plate. The formation of a new spot, corresponding to the Schiff base product, and the disappearance of the starting material spots indicate the progress of the reaction.

Q3: Can I use ketones instead of aldehydes in this reaction?

A3: Yes, this compound can also be condensed with ketones to form the corresponding hydrazones. However, ketones are generally less reactive than aldehydes, so the reaction may require more forcing conditions, such as higher temperatures, longer reaction times, or a stronger catalyst.[5]

Q4: My Schiff base is an oil and won't crystallize. What should I do?

A4: If your product is an oil, purification by column chromatography is often the best approach. If chromatography is also problematic, you can try triturating the oil with a non-polar solvent like hexane or pentane. This can sometimes induce crystallization.

Experimental Protocols

General Protocol for the Synthesis of N'-(arylmethylene)this compound:

  • Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask.[4]

  • To this solution, add the substituted aromatic aldehyde (1.0 eq).[4]

  • Add a catalytic amount (2-3 drops) of glacial acetic acid.[6]

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.[4]

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary:

The following table summarizes reported yields for the synthesis of various this compound Schiff bases under specific conditions.

Aldehyde ReactantSolventCatalystReaction Time (h)Yield (%)Reference
2-Hydroxy-4-methoxybenzaldehydeEthanolNone677[4]
SalicylaldehydeEthanolNone6-[4]
Various substituted aromatic aldehydesEthanolNot specified4-[3]
5-Methylthis compound with 4-chlorobenzaldehydeMethanolAcetic acid1279[7]

Visualizing Reaction Pathways and Troubleshooting

Main Reaction and Potential Side Reactions:

The following diagram illustrates the primary reaction pathway for the formation of a this compound Schiff base and highlights the key side reactions.

Reaction_Pathway PCH This compound Hemiaminal Hemiaminal Intermediate PCH->Hemiaminal + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Schiff_Base Schiff Base (Product) Azine Azine (Side Product) Schiff_Base->Azine + Aldehyde - this compound Hydrolysis_Products Hydrolysis (Starting Materials) Schiff_Base->Hydrolysis_Products + H2O (Hydrolysis) Hemiaminal->Schiff_Base - H2O

Caption: Main reaction pathway and common side reactions.

Troubleshooting Workflow:

This flowchart provides a logical sequence of steps to diagnose and resolve common issues during the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze Reaction by TLC Start->Check_TLC SM_Present Starting Materials Present? Check_TLC->SM_Present Optimize_Conditions Optimize Reaction Conditions: - Increase Time/Temp - Add Catalyst (Acid/Base) SM_Present->Optimize_Conditions Yes Multiple_Spots Multiple Product Spots? SM_Present->Multiple_Spots No Identify_Byproducts Identify Byproducts: - Azine Formation - Hydrolysis Multiple_Spots->Identify_Byproducts Yes Purification_Issues Purification Strategy Multiple_Spots->Purification_Issues No (Single Product Spot) Adjust_Stoichiometry Adjust Stoichiometry: - Use 1:1 Reactant Ratio Identify_Byproducts->Adjust_Stoichiometry Adjust_Stoichiometry->Purification_Issues Recrystallize Recrystallize from appropriate solvent Purification_Issues->Recrystallize Column Column Chromatography (Base-washed silica or alumina) Purification_Issues->Column

Caption: A workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Pyrazine-2-carbohydrazide Solubility and Handling for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyrazine-2-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for use in biological assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for biological assays?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and its derivatives for biological assays.[1][2] For some applications, ethanol can also be used.[1]

Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer or cell culture medium. What can I do to prevent this?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. Here are several troubleshooting steps:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity. However, a slightly higher concentration may be necessary to maintain solubility.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.

  • Reverse Dilution: Add the DMSO stock solution to the aqueous buffer or medium while vortexing or stirring. This rapid dispersion can prevent the formation of localized high concentrations that are prone to precipitation.

  • Warming: Gently warming the aqueous buffer or medium to 37°C before adding the DMSO stock can sometimes improve solubility. However, be cautious of the compound's stability at elevated temperatures.

  • Use of Surfactants or Co-solvents: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween-80) or a co-solvent (e.g., PEG300) to the final solution can help maintain solubility.

Q3: What is the best way to store this compound stock solutions?

A3: this compound powder should be stored at 2°C - 8°C under an inert gas like nitrogen.[3] Once dissolved in a solvent such as DMSO, it is recommended to store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C is generally sufficient. For longer-term storage (up to six months), -80°C is recommended.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in the chosen solvent. Insufficient solvent volume or inappropriate solvent.- Increase the solvent volume gradually. - Try gentle warming or sonication to aid dissolution. - If using an aqueous buffer, the compound's low aqueous solubility may be the issue. Switch to a recommended organic solvent like DMSO for the stock solution.
The DMSO stock solution appears cloudy or has visible precipitate. The compound has precipitated out of solution due to storage conditions or temperature fluctuations.- Gently warm the stock solution in a 37°C water bath for 5-10 minutes. - Vortex the solution thoroughly to redissolve the compound. - If precipitation persists, the concentration may be too high for stable storage. Consider preparing a fresh, less concentrated stock solution.
Precipitation occurs immediately upon adding the DMSO stock to the aqueous medium. "Solvent shock" due to the rapid change in polarity. The final concentration of the compound exceeds its solubility limit in the aqueous medium.- Employ the reverse dilution technique (adding stock to buffer with mixing). - Perform a stepwise dilution. - Reduce the final concentration of this compound in the assay.
The solution is initially clear but becomes cloudy over time during the experiment. The compound is not stable in the final aqueous solution and is slowly precipitating.- Prepare working solutions fresh just before use. - Ensure the pH of the final solution is optimal for the compound's solubility. - Consider the use of solubilizing agents if compatible with the assay.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in various solvents is not extensively published in a centralized manner, the following table provides a summary based on available information for the parent compound and its derivatives, as well as closely related pyrazine compounds.

Solvent Solubility Comments
Dimethyl Sulfoxide (DMSO) SolubleA 250 µg/ml solution of this compound derivatives has been successfully prepared in DMSO for antimicrobial assays.[1] For a related compound, Pyrazine-2-carbonitrile, a solubility of 200 mg/mL has been reported in DMSO.[4]
Water Sparingly SolubleThe related compound, Pyrazine-2-carboxylic acid, is generally soluble in water due to its carboxylic acid group.[5] However, the hydrazide functional group may alter this property.
Ethanol SolubleThis compound derivatives have been synthesized and recrystallized from aqueous ethanol, indicating solubility.[1] The related Pyrazine-2-carboxylic acid is also soluble in ethanol.[5]
Methanol SolubleThe synthesis of this compound derivatives often involves the use of methanol as a solvent, suggesting good solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 138.13 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass of this compound is 1.3813 mg.

  • Weigh the compound: Accurately weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add the desired volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare bacterial inoculum: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Prepare compound dilutions: Perform serial two-fold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the bacteria.

  • Inoculate the plate: Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (bacteria in broth with no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Pyrazinamide Activation and Proposed Mechanism of Action in Mycobacterium tuberculosis

This compound is a derivative of pyrazinamide, a key anti-tuberculosis drug. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, within the mycobacterium. The diagram below illustrates this activation and the proposed downstream effects.

Pyrazinamide_Mechanism PZA Pyrazinamide (PZA) PZA_in PZA (intracellular) PZA->PZA_in Passive Diffusion POA Pyrazinoic Acid (POA) PZA_in->POA Activation Efflux Efflux Pump POA->Efflux Export HPOA Protonated POA (HPOA) POA->HPOA Protonation PncA Pyrazinamidase (PncA) PncA->POA HPOA->PZA_in Re-entry & Accumulation Disruption Disruption of: - Membrane Potential - Energy Production - trans-translation HPOA->Disruption Inhibition Acid_env Acidic Environment (e.g., granuloma) Acid_env->HPOA

Caption: Activation of Pyrazinamide and its proposed mechanism of action in M. tuberculosis.

Experimental Workflow for Improving Solubility in Biological Assays

The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.

Solubility_Workflow Start Start: Dissolve This compound Solvent Choose Solvent: 1. DMSO (primary) 2. Ethanol (secondary) Start->Solvent Dissolve Prepare Stock Solution (e.g., 10 mM in DMSO) Solvent->Dissolve Dilute Dilute Stock in Aqueous Medium Dissolve->Dilute Precipitate Precipitation Observed? Dilute->Precipitate Troubleshoot Troubleshooting Steps: - Reverse Dilution - Stepwise Dilution - Gentle Warming - Lower Final Concentration Precipitate->Troubleshoot Yes Success Proceed with Assay Precipitate->Success No Troubleshoot->Dilute Reassess Re-evaluate Solvent/ Concentration Troubleshoot->Reassess If still precipitates Reassess->Solvent

Caption: A workflow for troubleshooting the solubility of this compound.

References

"Pyrazine-2-carbohydrazide" stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Pyrazine-2-carbohydrazide. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored in a tightly sealed container at 2°C to 8°C, under an inert atmosphere such as nitrogen.[1] For shorter periods, storage in a cool, dry, and well-ventilated place away from strong oxidizing agents is recommended.[2]

Q2: How should I handle this compound in the laboratory?

It is important to wear personal protective equipment, including gloves and safety glasses.[1][2] Handling should be done in a well-ventilated area to avoid inhalation of dust.[2] Avoid contact with skin and eyes.[2]

Q3: Is this compound stable in solution?

The stability of this compound in solution is dependent on the solvent, pH, and temperature. The carbohydrazide functional group can be susceptible to hydrolysis, particularly under acidic or basic conditions. It is recommended to prepare solutions fresh for each experiment. If storage of a solution is necessary, it should be kept at a low temperature (2-8°C) for a short period.

Q4: What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents.[2] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q5: What are the potential degradation pathways for this compound?

Based on the chemical structure, the primary potential degradation pathways include:

  • Hydrolysis: The carbohydrazide group can hydrolyze to form pyrazine-2-carboxylic acid and hydrazine. This is more likely to occur in acidic or basic solutions.

  • Oxidation: The hydrazide group is susceptible to oxidation, which can lead to the formation of various byproducts.

  • Photodegradation: Aromatic hydrazides can undergo cleavage of the N-N bond when exposed to light.[1][2]

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments involving this compound.

Issue Possible Cause Troubleshooting Steps
Unexpected precipitation in an aqueous solution. 1. Low aqueous solubility. 2. Degradation to a less soluble product (e.g., pyrazine-2-carboxylic acid). 3. pH of the solution affecting solubility.1. Consider using a co-solvent (e.g., DMSO, ethanol) and perform a solubility test before preparing a large volume. 2. Prepare solutions fresh and store at low temperatures if not used immediately. Analyze the precipitate to identify its composition. 3. Check and adjust the pH of the solution. Determine the optimal pH range for solubility in your experimental system.
Change in color of the solid or solution over time. 1. Oxidation of the compound. 2. Reaction with trace impurities or contaminants. 3. Photodegradation upon exposure to light.1. Store the solid under an inert atmosphere (e.g., nitrogen or argon). Use deoxygenated solvents for preparing solutions. 2. Ensure high purity of solvents and reagents. 3. Protect the solid and its solutions from light by using amber vials or covering containers with aluminum foil.
Loss of compound activity or inconsistent experimental results. 1. Degradation of this compound. 2. Reaction with other components in the experimental medium (e.g., aldehydes or ketones).1. Verify the purity of the compound using a suitable analytical method like HPLC before use. Prepare fresh solutions for each experiment. 2. The carbohydrazide group can react with carbonyl compounds to form hydrazones.[3][4] Review the composition of your experimental medium for reactive species.
Appearance of new peaks in HPLC chromatogram during analysis. 1. On-column degradation. 2. Formation of degradation products in the sample solution.1. Modify HPLC conditions (e.g., mobile phase pH, column temperature) to minimize on-column reactions. 2. Investigate the stability of the sample in the HPLC autosampler. If necessary, use a cooled autosampler. Perform a forced degradation study to identify potential degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 24 hours and then dissolve in the solvent.

    • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • Analyze all stressed samples, along with a control sample (unstressed stock solution), by a stability-indicating HPLC method.

    • Use a Diode Array Detector (DAD) to monitor for peak purity and to obtain UV spectra of the parent compound and any degradation products.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis PZC_solid This compound (Solid) Stock_sol Stock Solution (1 mg/mL) PZC_solid->Stock_sol Thermal Thermal (Solid, 105°C) PZC_solid->Thermal Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock_sol->Acid Base Base Hydrolysis (0.1N NaOH, RT) Stock_sol->Base Oxidation Oxidation (3% H2O2, RT) Stock_sol->Oxidation Photo Photolytic (Solution, UV light) Stock_sol->Photo HPLC HPLC-DAD Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Peak Purity, % Degradation) HPLC->Data

Potential hydrolysis of this compound into pyrazine-2-carboxylic acid and hydrazine.

References

Technical Support Center: Troubleshooting Inconsistent Results in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antimicrobial assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your antimicrobial susceptibility testing experiments.

Inconsistent Minimum Inhibitory Concentration (MIC) Results

Q1: Why are my MIC values for the same bacterial strain and antimicrobial agent highly variable between experiments?

A1: Inconsistent MIC results are a common challenge in antimicrobial susceptibility testing and can often be attributed to one or more of the following factors:

  • Inoculum Preparation: The density of the bacterial suspension is a critical determinant of MIC values. An inoculum that is too concentrated can lead to falsely elevated MICs, while a diluted inoculum may result in artificially low readings.[1][2][3][4][5]

  • Media Composition: The type of growth medium, batch-to-batch variations, and the concentration of specific ions can significantly influence the activity of some antimicrobial agents.

  • Antimicrobial Agent Preparation and Storage: Degradation of the compound due to improper storage (e.g., temperature, light exposure) or inaccuracies in the preparation of stock solutions and serial dilutions can lead to variable results.

  • Incubation Conditions: Strict control of incubation time and temperature is crucial. Extended incubation periods may lead to higher apparent MICs.

  • Pipetting and Dilution Errors: Inaccurate serial dilutions are a frequent source of experimental error.

To address this, a systematic review of your experimental workflow is the first step in troubleshooting.

Q2: My MIC values are consistently too high or too low. What should I investigate?

A2: Consistent deviations in MIC values often point to a systematic error in your protocol. The following table summarizes potential causes and recommended actions:

ObservationPotential Cause(s)Recommended Solution(s)
MICs consistently too high Inoculum density is too high.Verify your McFarland standard and final dilution protocol. Ensure the final inoculum concentration in the wells is correct (typically ~5 x 10^5 CFU/mL).[1][2][3][4][5]
Antimicrobial agent has degraded.Prepare fresh stock solutions of your antimicrobial agent for each experiment. Store stocks under recommended conditions (e.g., protected from light, appropriate temperature).
MICs consistently too low Inoculum density is too low.Re-evaluate your inoculum preparation procedure to ensure you are consistently achieving the target density.
Incubation time is too short.Ensure you are incubating for the full recommended time (e.g., 16-20 hours for many standard bacteria).

Q3: I'm observing high variability between my technical replicates within the same experiment. What could be the cause?

A3: High variability between replicates typically points to issues with the execution of the assay itself. Common culprits include:

  • Pipetting Errors: Inaccurate or inconsistent pipetting during serial dilutions or when inoculating the plate. Ensure your pipettes are calibrated and use proper technique.

  • Inhomogeneous Inoculum: The bacterial suspension was not mixed thoroughly before being dispensed into the wells. Always vortex the inoculum suspension immediately before use.

  • Splashing Between Wells: Care should be taken during the inoculation process to avoid cross-contamination between wells.

Below is a troubleshooting workflow to help identify the source of variability in your MIC results.

G Start Inconsistent MIC Results Observed Control_Wells Examine Control Wells Start->Control_Wells Growth_Control_Fail No Growth in Positive Control? Control_Wells->Growth_Control_Fail Sterility_Control_Fail Growth in Sterility Control? Control_Wells->Sterility_Control_Fail Replicates_Variability High Variability in Replicates? Control_Wells->Replicates_Variability Inoculum_Issue Potential Issue: - Non-viable inoculum - Incorrect medium preparation - Incorrect incubation Growth_Control_Fail->Inoculum_Issue Yes Contamination_Issue Potential Issue: - Contamination of medium, reagents, or inoculum Sterility_Control_Fail->Contamination_Issue Yes Technique_Issue Potential Issue: - Pipetting errors - Inhomogeneous inoculum - Splashing between wells Replicates_Variability->Technique_Issue Yes Systematic_Error Investigate Systematic Errors: - Inoculum density - Antimicrobial agent stability - Incubation conditions Replicates_Variability->Systematic_Error No

Troubleshooting workflow for inconsistent MIC results.
The Paradoxical Effect (Eagle Effect)

Q4: I've noticed that bacterial growth sometimes reappears at very high concentrations of my antimicrobial agent, after showing inhibition at lower concentrations. What is happening?

A4: This phenomenon is known as the paradoxical effect or the Eagle effect.[6][7][8][9] It's a situation where an antimicrobial agent, particularly a bactericidal one like a beta-lactam, shows reduced efficacy at very high concentrations compared to lower, optimal concentrations.[6][7][8][9]

Several mechanisms have been proposed to explain this effect:

  • Reduced Expression of Drug Targets: High concentrations of the drug might induce a stress response in the bacteria that leads to a shutdown of cellular processes, including the expression of the very proteins the drug targets (e.g., penicillin-binding proteins).[6] Since these drugs often target actively growing cells, bacteria in a stationary or near-dormant state are less susceptible.

  • Induction of Resistance Mechanisms: In some cases, high drug concentrations can trigger the expression of resistance mechanisms, such as beta-lactamases, that inactivate the drug.[6][8]

  • Drug Precipitation: At very high concentrations, some antimicrobial agents may precipitate out of the solution in vitro, reducing their effective concentration.[6]

If you observe a paradoxical effect, it is important to record it and consider its potential clinical implications, as it could lead to treatment failure in situations where high drug concentrations are achieved.

G cluster_0 Low to Optimal Antibiotic Concentration cluster_1 High Antibiotic Concentration cluster_2 Alternative Mechanism at High Concentration A Antibiotic Binds to Target B Inhibition of Cell Wall Synthesis A->B C Bacterial Cell Lysis B->C D Stress Response Induced E Reduced Target Expression D->E F Decreased Bacterial Killing E->F G Induction of β-lactamase H Antibiotic Inactivation G->H I Decreased Bacterial Killing H->I

Proposed mechanisms of the paradoxical (Eagle) effect.
Inoculum Preparation

Q5: What is the correct way to prepare and standardize the bacterial inoculum?

A5: Proper inoculum preparation is one of the most critical steps for obtaining reproducible MIC results. The goal is to start with a defined number of bacteria in the logarithmic phase of growth. The most common method is to standardize the inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria like E. coli.[10][11][12]

Below is a general workflow for preparing a standardized inoculum.

G Start Start Step1 Select 3-5 isolated colonies from an 18-24h agar plate Start->Step1 Step2 Suspend colonies in sterile saline or broth Step1->Step2 Step3 Vortex thoroughly to create a homogeneous suspension Step2->Step3 Step4 Adjust turbidity to match 0.5 McFarland standard Step3->Step4 Step5 Dilute the standardized suspension to the final inoculum concentration (e.g., for a final well concentration of 5 x 10^5 CFU/mL) Step4->Step5 Step6 Use the final inoculum within 15 minutes of preparation Step5->Step6 End End Step6->End

Workflow for preparing a standardized bacterial inoculum.

Q6: How does the inoculum size affect MIC values?

A6: This phenomenon is known as the "inoculum effect," where the MIC of some antibiotics increases with higher bacterial densities.[1][2][3][4][5] This effect is particularly pronounced for certain classes of antibiotics, such as beta-lactams. The following table provides a conceptual overview of the impact of inoculum density on MIC results.

Inoculum DensityApproximate CFU/mL in wellExpected Impact on MICRationale
Too Low < 1 x 10^5Falsely low MIC (increased susceptibility)Fewer bacteria are more easily inhibited by the antimicrobial agent.
Standard ~5 x 10^5Expected MICThis is the standardized concentration for which interpretive criteria are set.
Too High > 1 x 10^6Falsely high MIC (increased resistance)A higher density of bacteria can overwhelm the antimicrobial agent. For some agents, this can be due to enzymatic inactivation (e.g., beta-lactamases) or the larger number of target sites.[1][2][3][4][5]
Quality Control (QC)

Q7: How often should I run quality control strains, and what do I do if my QC is out of range?

A7: Quality control is essential for ensuring the accuracy and reliability of your antimicrobial susceptibility testing. Reference strains with known MIC values (QC strains) should be tested regularly.

  • Frequency: For routine testing, QC strains should be tested daily or at least weekly, depending on the volume of tests being performed.[13] QC should also be performed with every new batch of media or antimicrobial disks.[13]

  • QC Failure: If the MIC for your QC strain falls outside the acceptable range, the results for all other isolates tested in that same run are considered invalid.

When a QC failure occurs, a systematic investigation is necessary.

G Start QC Result Out of Range Step1 Do NOT report patient/sample results Start->Step1 Step2 Review for obvious errors: - Clerical errors - Wrong QC strain used - Obvious technical errors Step1->Step2 Step3 If no obvious error, investigate further Step2->Step3 Step4 Check: - Inoculum preparation - Media (lot number, expiry) - Antimicrobial agent (dilution, storage) - Incubation (temp, time) - Instrument calibration Step3->Step4 No obvious error Step5 Take corrective action based on findings Step4->Step5 Step6 Repeat QC Step5->Step6 Step7 QC in range? Step6->Step7 End_Success Document actions and resume testing Step7->End_Success Yes End_Fail Further investigation required. Contact manufacturer/supervisor. Step7->End_Fail No

Troubleshooting workflow for a QC failure.

Q8: Where can I find the acceptable QC ranges for my reference strains?

A8: The acceptable QC ranges for MICs are established by standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15][16][17][18][19][20][21] The following table provides examples of acceptable MIC ranges for commonly used QC strains.

QC StrainAntimicrobial AgentAcceptable MIC Range (µg/mL) - CLSIAcceptable MIC Range (µg/mL) - EUCAST
Escherichia coli ATCC® 25922Ampicillin2 - 82 - 8
Ciprofloxacin0.004 - 0.0160.004 - 0.016
Gentamicin0.25 - 10.12 - 1
Staphylococcus aureus ATCC® 29213Oxacillin0.12 - 0.50.12 - 0.5
Vancomycin0.5 - 20.5 - 2
Linezolid1 - 41 - 4
Pseudomonas aeruginosa ATCC® 27853Piperacillin1 - 41 - 8
Ceftazidime1 - 40.5 - 4
Meropenem0.25 - 10.12 - 1
Enterococcus faecalis ATCC® 29212Ampicillin0.5 - 20.5 - 2
Vancomycin1 - 41 - 4
Streptococcus pneumoniae ATCC® 49619Penicillin0.25 - 10.25 - 1
Levofloxacin0.5 - 20.5 - 2

Note: These ranges are for illustrative purposes. Always refer to the most current CLSI M100 or EUCAST QC documents for the latest information.[14][15][16][17][18][19][20][21]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.

1. Preparation of Antimicrobial Agent Dilutions: a. Prepare a stock solution of the antimicrobial agent in a suitable solvent at a concentration at least 10 times the highest concentration to be tested. b. In a sterile 96-well microtiter plate, add 100 µL of sterile broth to wells 2 through 12. c. Add 200 µL of the highest concentration of the antimicrobial agent (at 2x the final desired concentration) to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. e. Well 11 serves as the growth control (no antimicrobial agent). f. Well 12 serves as the sterility control (no bacteria).

2. Inoculum Preparation: a. Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the inoculum preparation workflow. b. Dilute this suspension in sterile broth to achieve a final concentration of approximately 1 x 10^6 CFU/mL.

3. Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 150 µL and the final bacterial concentration to approximately 5 x 10^5 CFU/mL. b. Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. b. The growth control well (well 11) should be turbid, and the sterility control well (well 12) should be clear.

Protocol 2: Preparation of a 0.5 McFarland Standard

A 0.5 McFarland standard provides a reference for standardizing bacterial inocula to a turbidity equivalent to approximately 1.5 x 10^8 CFU/mL.[10][11][12]

Materials:

  • 1.175% (w/v) Barium Chloride (BaCl₂·2H₂O) solution

  • 1% (v/v) Sulfuric Acid (H₂SO₄) solution

  • Spectrophotometer

Procedure:

  • Add 0.05 mL of the 1.175% Barium Chloride solution to 9.95 mL of the 1% Sulfuric Acid solution.[10][12]

  • Mix thoroughly. The resulting barium sulfate precipitate creates the turbidity.

  • Transfer the standard to a sealed tube of the same size as those used for preparing your bacterial suspensions.

  • Quality Control: Measure the absorbance of the standard at 625 nm. The absorbance should be between 0.08 and 0.10.[10]

  • Store the standard in the dark at room temperature. It should be vortexed vigorously before each use.

References

Technical Support Center: Analysis of Pyrazine-2-carbohydrazide by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Pyrazine-2-carbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A solid starting point for the analysis of this compound is to use a C18 reverse-phase column with a mobile phase consisting of a gradient of acetonitrile and water.[1] Detection can be performed using a Diode Array Detector (DAD) or a UV detector.[1][2] The specific parameters should be optimized for your particular instrument and sample.

Q2: How do I determine the optimal UV detection wavelength for this compound?

A2: The optimal UV detection wavelength should be determined by performing a UV-Vis spectral analysis of a standard solution of this compound dissolved in the mobile phase.[1] The wavelength of maximum absorbance (λmax) should be selected for the highest sensitivity.

Q3: What are the most common issues encountered during the HPLC analysis of this compound?

A3: Common issues include peak tailing, poor resolution, retention time variability, and baseline noise. These can stem from a variety of factors including improper mobile phase composition, column degradation, or system contamination.

Q4: My peak for this compound is tailing. What could be the cause?

A4: Peak tailing for a polar, nitrogen-containing compound like this compound is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase of the column. Other potential causes include column overload or extra-column dead volume.

Q5: I am observing a noisy or drifting baseline. What should I do?

A5: A noisy or drifting baseline can be caused by several factors, including contaminated mobile phase, air bubbles in the system, or detector instability.[3] Ensure your solvents are of high purity and are properly degassed.[3]

Troubleshooting Guides

Issue 1: Peak Tailing

Symptoms: The peak for this compound has an asymmetrical shape with a drawn-out tail.

Possible Cause Troubleshooting Step
Secondary Silanol Interactions Add a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase. Alternatively, use a low pH mobile phase (e.g., pH 2.5-3.5) with a buffer like phosphate or formate to suppress the ionization of silanol groups. Consider using an end-capped column specifically designed for polar compounds.
Column Overload Reduce the injection volume or dilute the sample.
Extra-Column Dead Volume Check all tubing and connections between the injector, column, and detector for excessive length or poor fittings.
Column Degradation Flush the column with a strong solvent or, if necessary, replace the column.
Issue 2: Poor Resolution

Symptoms: Peaks for this compound and other components in the sample are not well separated.

Possible Cause Troubleshooting Step
Inappropriate Mobile Phase Strength Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.
Incorrect Mobile Phase Composition Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or different pH values of the aqueous phase.
Column Efficiency Loss Replace the column with a new one of the same type.
Issue 3: Retention Time Variability

Symptoms: The retention time for the this compound peak shifts between injections.

Possible Cause Troubleshooting Step
Pump Issues Check for leaks in the pump seals and ensure the pump is delivering a consistent flow rate. Purge the pump to remove any air bubbles.
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Column Temperature Fluctuations Use a column oven to maintain a constant temperature.

Optimized HPLC Parameters (Starting Point)

The following table summarizes a recommended starting point for HPLC method development for this compound. Optimization will be required for your specific application.

ParameterRecommended Value/Type
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at λmax (to be determined)

Experimental Protocol: HPLC Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using HPLC.

1. Preparation of Mobile Phase:

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter through a 0.45 µm filter and degas for 15 minutes.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Filter through a 0.45 µm filter and degas for 15 minutes.

2. Preparation of Standard Solution:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in a suitable solvent (e.g., a small amount of methanol) and dilute to a final volume of 100 mL with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to create a 100 µg/mL stock solution.

  • Prepare working standards by serial dilution of the stock solution.

3. HPLC System Setup and Equilibration:

  • Install the C18 column in the HPLC system.

  • Set the initial mobile phase composition (e.g., 95% A, 5% B) and a flow rate of 1.0 mL/min.

  • Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.

4. Determination of λmax:

  • Inject a standard solution of this compound and acquire the UV spectrum using the DAD.

  • Identify the wavelength of maximum absorbance and set this as the detection wavelength.

5. Analysis:

  • Inject the standard solutions and samples.

  • Process the chromatograms to determine the retention time and peak area of this compound.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Chromatographic Issue Observed peak_shape Assess Peak Shape start->peak_shape retention_time Assess Retention Time start->retention_time baseline Assess Baseline start->baseline is_tailing Peak Tailing? peak_shape->is_tailing is_shifting Shifting Retention Time? retention_time->is_shifting is_noisy Noisy Baseline? baseline->is_noisy is_fronting Peak Fronting? is_tailing->is_fronting No check_ph Adjust Mobile Phase pH / Add Additive is_tailing->check_ph Yes is_broad Broad Peaks? is_fronting->is_broad No reduce_load Reduce Injection Volume / Sample Concentration check_ph->reduce_load check_column Check/Replace Column reduce_load->check_column end Issue Resolved check_column->end check_pump Check Pump and Flow Rate is_shifting->check_pump Yes is_shifting->end No check_mobile_phase Ensure Consistent Mobile Phase Prep check_pump->check_mobile_phase check_temp Use Column Oven check_mobile_phase->check_temp check_temp->end is_drifting Drifting Baseline? is_noisy->is_drifting No degas_mp Degas Mobile Phase is_noisy->degas_mp Yes is_drifting->degas_mp Yes clean_system Clean System / Use High Purity Solvents degas_mp->clean_system check_detector Check Detector Lamp/Cell clean_system->check_detector check_detector->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental_Workflow prep_mp 1. Prepare Mobile Phase (Aqueous & Organic) prep_std 2. Prepare Standard & Sample Solutions prep_mp->prep_std equilibrate 3. Equilibrate HPLC System prep_std->equilibrate set_params 4. Set Method Parameters equilibrate->set_params inject 5. Inject Sample set_params->inject acquire 6. Acquire Data (Chromatogram) inject->acquire analyze 7. Analyze Results (Peak Area, RT) acquire->analyze optimize 8. Optimize Method if Necessary analyze->optimize optimize->set_params Iterate

Caption: A general experimental workflow for HPLC analysis.

References

Minimizing byproduct formation in "Pyrazine-2-carbohydrazide" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize byproduct formation during the synthesis of Pyrazine-2-carbohydrazide, a key intermediate in pharmaceutical production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely used method is a two-step process. First, Pyrazine-2-carboxylic acid is esterified, typically using methanol or ethanol with an acid catalyst (like sulfuric acid), to form the corresponding ester (e.g., methyl pyrazinoate). This ester is then reacted with hydrazine hydrate in a process called hydrazinolysis to yield this compound.[1][2]

Q2: What are the primary byproducts to look out for in this synthesis?

A2: The most common byproduct is unreacted starting material or the intermediate ester. Specifically, Pyrazine-2-carboxylic acid is a known impurity (listed as Pyrazinamide Impurity A) that can persist due to incomplete esterification or hydrolysis of the ester intermediate.[2] Another potential, though less commonly reported, byproduct is N,N'-di(pyrazine-2-carbonyl)hydrazine (a diacylhydrazine), which can form if one molecule of hydrazine reacts with two molecules of the pyrazine ester.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A recommended solvent system is a mixture of methylene chloride, methanol, and ammonia solution (e.g., 7:3:0.1 by volume). This system can effectively separate the non-polar ester intermediate from the more polar this compound product and the Pyrazine-2-carboxylic acid byproduct. The spots can be visualized under UV light, as the pyrazine ring is UV-active.[3]

Q4: What is the best method for purifying the final product?

A4: Recrystallization is the standard purification technique. Aqueous ethanol or absolute ethanol are commonly used solvents.[3][4] After recrystallization, the resulting crystals should be washed with cold ethanol to remove any soluble impurities and then dried under a vacuum.[1][2]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete Esterification: The initial conversion of the carboxylic acid to the ester was not complete. 2. Incomplete Hydrazinolysis: The reaction time or temperature was insufficient for the conversion of the ester to the hydrazide. 3. Product Loss During Workup: The product has some solubility in the recrystallization solvent, leading to loss.1. Extend Esterification: Increase the reflux time for the esterification step (up to 72 hours has been reported) and ensure a proper catalytic amount of acid is used.[1][2] 2. Optimize Hydrazinolysis: Ensure a sufficient molar excess of hydrazine hydrate is used and increase the reflux time (up to 12 hours).[5] 3. Refine Purification: Use a minimal amount of hot solvent for recrystallization. Ensure the filtrate is thoroughly cooled (e.g., in an ice bath) before filtering the crystals. Wash the collected crystals with a small amount of cold ethanol.
TLC Plate Shows a Persistent Spot Matching the Starting Carboxylic Acid 1. Inefficient Esterification: See "Low Yield" Cause 1. 2. Hydrolysis of Ester: Presence of water in the hydrazinolysis step could hydrolyze the ester intermediate back to the carboxylic acid.1. Drive Esterification to Completion: Before proceeding to hydrazinolysis, ensure the TLC shows complete consumption of the starting acid. 2. Use Anhydrous Conditions: Use anhydrous alcohol for the esterification and ensure reagents are dry. While hydrazine hydrate contains water, minimizing additional water contamination can help.
Product "Oils Out" Instead of Crystallizing 1. Solution is Too Concentrated: The solution is supersaturated, preventing ordered crystal lattice formation. 2. Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for crystals to nucleate and grow. 3. Solvent Boiling Point > Product Melting Point: The product may be melting in the hot solvent. The melting point of this compound is ~170 °C.[1][6] If using a high-boiling point solvent, this can be an issue.1. Add More Solvent: Re-heat the mixture until the oil dissolves completely, then add a small amount of additional hot solvent before allowing it to cool again. 2. Slow Down Cooling: Insulate the flask to allow it to cool slowly to room temperature. Avoid placing it directly in an ice bath from a high temperature. 3. Use Appropriate Solvent: Ethanol (boiling point ~78 °C) or aqueous ethanol are suitable choices as their boiling points are well below the product's melting point.
Product Appears Discolored (e.g., Orange/Yellow) 1. Presence of Impurities: Minor impurities can often impart color to the crystalline product. 2. Inherent Property: Some reports describe the crystals as being orange or yellow, suggesting this may be the natural appearance of the compound.[1]1. Perform a Second Recrystallization: If high purity is required, a second recrystallization can remove residual impurities. The use of activated charcoal during recrystallization can also help remove colored impurities. 2. Accept Color: If characterization data (NMR, HPLC, Melting Point) confirms the product's identity and high purity, the color may be acceptable.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of this compound

This protocol is based on established literature procedures.[1][2]

Step A: Esterification of Pyrazine-2-carboxylic Acid

  • In a round-bottom flask, dissolve Pyrazine-2-carboxylic acid (1.0 eq) in anhydrous methanol (e.g., 40 mL per 0.01 mol of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 48-72 hours.

  • Monitor the reaction by TLC until the starting carboxylic acid spot is no longer visible.

  • Allow the solution containing methyl pyrazine-2-carboxylate to cool to room temperature. It can be used directly in the next step.

Step B: Hydrazinolysis of Methyl Pyrazine-2-carboxylate

  • To the cooled methanolic solution from Step A, add hydrazine hydrate (100%) in molar excess (e.g., 5-30 eq). A five-fold molar excess is a common starting point.[5]

  • Heat the mixture to reflux and maintain for 8-12 hours.

  • Monitor the reaction by TLC until the ester spot has been completely converted.

  • After completion, cool the reaction mixture. Remove the solvent under reduced pressure.

  • The resulting crude solid can then be purified.

Step C: Purification by Recrystallization

  • Dissolve the crude solid in a minimum amount of hot 95% ethanol.

  • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

  • Further cool the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration.

  • Wash the collected crystals with a small volume of ice-cold ethanol.

  • Dry the purified crystals under vacuum. The expected melting point is approximately 170-172 °C.[6]

Visualizations

Synthesis and Byproduct Pathway

G A Pyrazine-2-carboxylic Acid B Methyl Pyrazinoate (Ester Intermediate) A->B Esterification (MeOH, H+) X B->X Hydrazinolysis (N2H4·H2O) C This compound (Desired Product) D N,N'-Di(pyrazine-2-carbonyl)hydrazine (Diacylhydrazine Byproduct) X->C 1 eq. Ester X->D 2 eq. Ester (Side Reaction)

Caption: Reaction pathway for this compound synthesis and potential side reaction.

Experimental Workflow

G start Start: Pyrazine-2-carboxylic Acid step1 Step 1: Esterification (MeOH, H+, Reflux) start->step1 step2 Step 2: Hydrazinolysis (N2H4·H2O, Reflux) step1->step2 step3 Solvent Removal (Reduced Pressure) step2->step3 step4 Purification: Recrystallization (Aqueous Ethanol) step3->step4 step5 Filtration & Washing (Cold Ethanol) step4->step5 end Final Product: This compound step5->end

Caption: Overall experimental workflow from starting material to purified product.

Troubleshooting Logic for Low Purity

G start Problem: Low Purity in Final Product check_tlc Analyze crude product by TLC. What is the major impurity? start->check_tlc impurity_acid Impurity is Pyrazine-2-carboxylic Acid check_tlc->impurity_acid Spot matches starting material impurity_ester Impurity is Methyl Pyrazinoate check_tlc->impurity_ester Spot matches intermediate sol_acid Cause: Incomplete Esterification Solution: Increase esterification reflux time and re-run. impurity_acid->sol_acid sol_ester Cause: Incomplete Hydrazinolysis Solution: Increase hydrazinolysis reflux time / N2H4 amount. impurity_ester->sol_ester

Caption: Decision tree for diagnosing and solving common purity issues based on TLC analysis.

References

Technical Support Center: Synthesis of Pyrazine-2-carbohydrazide using Response Surface Methodology (RSM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing the synthesis of Pyrazine-2-carbohydrazide using Response Surface Methodology (RSM).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and its optimization.

Issue 1: Low or No Product Yield

  • Question: We are experiencing significantly lower than expected, or no yield of this compound. What are the potential causes and how can we troubleshoot this?

  • Answer: Low or no product yield can stem from several factors related to reactants, reaction conditions, or the experimental setup. Here is a systematic approach to troubleshooting:

    • Reactant Quality:

      • Verify the purity of your starting materials, such as pyrazinamide or pyrazine-2-carboxylic acid esters, and hydrazine hydrate. Impurities can interfere with the reaction.

      • Ensure the hydrazine hydrate has not degraded. It is hygroscopic and can absorb atmospheric carbon dioxide. Use a fresh or properly stored batch.

    • Reaction Conditions:

      • Temperature: The reaction temperature is a critical parameter. If it's too low, the reaction rate may be negligible. Conversely, excessively high temperatures can lead to the degradation of reactants or products.[1] Use RSM to systematically evaluate a range of temperatures to find the optimum.

      • Reaction Time: The reaction may not have reached completion.[1] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

      • pH: For certain synthesis routes, the pH can be crucial. An inappropriate pH can hinder the nucleophilic attack of hydrazine.[1]

      • Catalyst (if applicable): If using a catalyst, such as in the esterification of pyrazine-2-carboxylic acid, ensure its activity and proper concentration.

    • Application of RSM: If you are using RSM, ensure that the selected ranges for your factors (e.g., temperature, time, reactant ratios) are appropriate. If the optimal conditions lie outside your experimental design space, you will observe low yields. Consider expanding the range of your variables in a subsequent experimental design.

Issue 2: Presence of Significant Impurities or Side Products

  • Question: Our final product shows significant impurities upon analysis (e.g., by HPLC or NMR). What are the likely side reactions, and how can we minimize them?

  • Answer: The formation of impurities is a common challenge in organic synthesis. For this compound, potential side products can arise from the starting materials or subsequent reactions.

    • Common Impurities and Their Sources:

      • Unreacted Starting Materials: The presence of starting materials indicates an incomplete reaction. Refer to the troubleshooting steps for low yield.

      • Pyrazine-2-carboxylic acid: In the biocatalytic synthesis from pyrazinamide, the formation of pyrazine-2-carboxylic acid is a known side reaction.[2] RSM can be employed to find conditions that favor the hydrazinolysis over hydrolysis.[2]

      • Diacyl Hydrazides: It is possible for the product, this compound, to react with another molecule of the starting ester or activated carboxylic acid to form a diacyl hydrazide. This can often be minimized by controlling the stoichiometry of the reactants.

      • Products from Degradation: At elevated temperatures, the pyrazine ring or the hydrazide moiety may degrade.

    • Minimization Strategies using RSM:

      • Use RSM to investigate the interaction between factors. For instance, the interaction between temperature and reactant concentration might significantly impact the formation of a specific impurity.

      • Define the minimization of impurities as a response in your RSM design, in addition to maximizing the yield of the desired product. This will allow you to find optimal conditions that balance both objectives.

Frequently Asked Questions (FAQs)

This section covers common questions regarding the application of Response Surface Methodology (RSM) to the synthesis of this compound.

1. General Synthesis and RSM

  • Question: What are the key reaction parameters to consider for RSM optimization of this compound synthesis?

  • Answer: The choice of parameters depends on the synthesis route. For a biocatalytic approach starting from pyrazinamide, key factors include the concentration of pyrazinamide, the concentration of hydrazine dihydrochloride, temperature, and the concentration of the biocatalyst (cells).[2] For a chemical synthesis involving the hydrazinolysis of a pyrazine-2-carboxylate ester, critical factors would be temperature, reaction time, and the molar ratio of the ester to hydrazine hydrate.

  • Question: How do I select the appropriate ranges for the factors in my RSM design?

  • Answer: The selection of factor ranges should be based on preliminary experiments or literature data. Start with a broad range to identify the general region of the optimum. A screening design can be useful for this. Once the important factors are identified, a more focused RSM design, such as a Central Composite Design (CCD) or Box-Behnken Design (BBD), can be used to pinpoint the optimal conditions.

  • Question: What are the most common responses to measure for the optimization of this synthesis?

  • Answer: The primary response is typically the yield of this compound. However, it is also highly recommended to measure purity (e.g., by HPLC) as a separate response. In some cases, minimizing the formation of a specific, known impurity can also be a critical response.

2. Experimental Design and Execution

  • Question: Which RSM design is best suited for optimizing this synthesis?

  • Answer: Both Central Composite Design (CCD) and Box-Behnken Design (BBD) are popular and effective for optimizing chemical reactions.[3]

    • CCD is a good choice if you want to explore the extremes of your factor ranges.

    • BBD is more efficient in terms of the number of experiments required and avoids extreme factor combinations, which can be beneficial if there is a risk of reaction failure under such conditions.

  • Question: How many experimental runs are necessary for a reliable RSM study?

  • Answer: The number of runs depends on the number of factors being investigated and the chosen design. For example, a BBD with three factors typically requires 15 experiments, while a CCD with the same number of factors would require 20 experiments. Statistical software will determine the exact number of runs based on your design choices.

3. Data Analysis and Interpretation

  • Question: My RSM model shows a poor fit to the experimental data (low R-squared value). What should I do?

  • Answer: A low R-squared value suggests that the model does not adequately explain the variability in your data. Consider the following:

    • Non-linearities: The relationship between the factors and the response may be more complex than the quadratic model can capture. You might need to consider a higher-order model or a different modeling approach.

    • Factor Ranges: The chosen ranges for your factors might be too narrow, resulting in a flat response surface with no significant curvature.

    • Experimental Error: High levels of experimental error can obscure the true relationship. Review your experimental procedures for sources of variability.

    • Missing Factors: There may be another critical factor influencing the response that was not included in your experimental design.

  • Question: The model suggests optimal conditions that are at the edge of my experimental range. How should I proceed?

  • Answer: This indicates that the true optimum may lie outside of your current experimental design space. You should design a new set of experiments with ranges shifted towards the indicated optimum to further explore that region.

Data Presentation

The following tables summarize key quantitative data for the RSM optimization of this compound synthesis.

Table 1: Factors and Levels for RSM Optimization of Biocatalytic Synthesis

FactorUnitsLow (-1)Center (0)High (+1)
Pyrazinamide ConcentrationmM2030405060
Hydrazine Dihydrochloride Conc.mM800900100011001200
Temperature°C1015202530
Cell Concentrationmg/mL1.52.02.53.03.5

This table is based on the factors considered in the optimization of the biocatalytic synthesis of pyrazine-2-carboxylic acid hydrazide.[2]

Table 2: Example of a Central Composite Design (CCD) for Chemical Synthesis Optimization

RunFactor 1: Temperature (°C)Factor 2: Time (h)Factor 3: Molar Ratio (Hydrazine:Ester)
16042:1
28042:1
36082:1
48082:1
56044:1
68044:1
76084:1
88084:1
95363:1
108763:1
11702.63:1
12709.43:1
137061.3:1
147064.7:1
157063:1
167063:1
177063:1
187063:1
197063:1
207063:1

This is a hypothetical CCD for a chemical synthesis route. The actual values should be determined based on preliminary studies.

Experimental Protocols

This section provides a detailed methodology for a common chemical synthesis route for this compound.

Synthesis of this compound from Pyrazine-2-carboxylic Acid

This two-step protocol involves the esterification of pyrazine-2-carboxylic acid followed by hydrazinolysis of the resulting ester.

Step 1: Esterification of Pyrazine-2-carboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyrazine-2-carboxylic acid (e.g., 0.01 mol, 1.24 g) in methanol (50 mL).

  • Catalysis: Carefully add a few drops of concentrated sulfuric acid as a catalyst.

  • Reflux: Heat the mixture to reflux and maintain for 72 hours.[4] The progress of the reaction can be monitored by TLC.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl pyrazine-2-carboxylate.

Step 2: Hydrazinolysis of Methyl Pyrazine-2-carboxylate

  • Reaction Setup: Dissolve the crude methyl pyrazine-2-carboxylate in a suitable solvent such as ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (e.g., 100%, 0.3 mol) to the solution.[4]

  • Reflux: Heat the mixture to reflux for 8 hours.[4]

  • Crystallization: Allow the reaction mixture to cool to room temperature. The product, this compound, should crystallize out of the solution. Slow evaporation of the solvent may be necessary.[4]

  • Purification: Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum to yield the pure product.[4]

Visualizations

The following diagrams illustrate key workflows and relationships in the optimization process.

RSM_Workflow A Define Objective (e.g., Maximize Yield) B Identify Key Factors (Temperature, Time, etc.) A->B C Select Factor Ranges & Levels B->C D Choose RSM Design (CCD, BBD) C->D E Perform Experiments D->E F Measure Responses (Yield, Purity) E->F G Fit Mathematical Model F->G H Analyze Model Adequacy (ANOVA, R-squared) G->H I Generate Response Surfaces & Contour Plots H->I J Determine Optimal Conditions I->J K Validate Model with Confirmatory Experiments J->K

Caption: General workflow for process optimization using Response Surface Methodology.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis A Pyrazine-2-carboxylic Acid + Methanol B Add H2SO4 (catalyst) A->B C Reflux (72h) B->C D Work-up & Isolation C->D E Methyl Pyrazine-2-carboxylate D->E F Methyl Pyrazine-2-carboxylate + Ethanol E->F Crude Product G Add Hydrazine Hydrate F->G H Reflux (8h) G->H I Crystallization H->I J Filtration & Drying I->J K This compound J->K

Caption: Experimental workflow for the chemical synthesis of this compound.

References

Validation & Comparative

Pyrazine-2-Carbohydrazide Derivatives Emerge as Promising Alternatives to Isoniazid in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that certain pyrazine-2-carbohydrazide derivatives exhibit potent antitubercular activity, in some cases comparable or superior to the frontline drug isoniazid, while potentially offering alternative mechanisms of action that could combat drug-resistant strains. This comparative guide synthesizes key findings on the efficacy, mechanism of action, and cytotoxicity of these emerging compounds versus the established therapeutic, isoniazid, providing a data-driven resource for researchers and drug development professionals in the field of tuberculosis treatment.

Isoniazid (INH), a cornerstone of tuberculosis therapy for decades, is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, primarily inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2] However, the rise of INH-resistant Mycobacterium tuberculosis strains, often due to mutations in the katG gene, necessitates the development of new therapeutic agents.[1][3] this compound derivatives, structurally related to another first-line antitubercular drug, pyrazinamide (PZA), are showing considerable promise in this area.

Comparative Efficacy: Antitubercular Activity

The in vitro efficacy of this compound derivatives against M. tuberculosis H37Rv has been a key focus of recent research. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a standard measure of in vitro potency. While many initial this compound-hydrazone derivatives showed less activity than pyrazinamide, further structural modifications have yielded compounds with significant potency.[4][5]

For instance, a series of 5-methylthis compound derivatives demonstrated remarkable anti-tubercular activity.[6] Another study highlighted (E)‐N'‐benzylidenepyrazine‐2‐carbohydrazides with 2-OH substitutions on the phenyl ring, exhibiting MIC values ranging from 15.625 to 62.5 μg/mL against M. tuberculosis H37Rv.[7] Furthermore, novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have shown significant activity, with IC50 values between 1.35 to 2.18 μM.[8]

The following table summarizes the antitubercular activity of selected this compound derivatives in comparison to isoniazid.

Compound ClassSpecific Derivative Example(s)MIC against M. tuberculosis H37RvReference(s)
Isoniazid (Reference)-0.05 - 0.2 µg/mL (Typical)[9]
Pyrazine-2-carboxylic acid hydrazide-hydrazones3a-l> 100 µg/mL[4][5]
N4-alkyl thiosemicarbazidesN4-ethyl-N1-pyrazinoyl-thiosemicarbazide16.87 µg/mL (IC90)[4][5][10]
(E)‐N'‐benzylidenepyrazine‐2‐carbohydrazides2-hydroxybenzylidene derivative15.625 - 62.5 µg/mL[7]
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives6a, 6e, 6h, 6j, 6k, 7e1.35 - 2.18 µM (IC50)[8]

Unraveling the Mechanism of Action

While isoniazid's mechanism is well-established, the mode of action for this compound derivatives is still under investigation but appears to be multifaceted and potentially distinct from INH.

Isoniazid's Mechanism:

Isoniazid_Mechanism INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Activated Isoniazid KatG->Active_INH InhA InhA (Enoyl-ACP Reductase) Active_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid InhA->Mycolic_Acid Blocks Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall

Mechanism of Action of Isoniazid.

This compound Derivatives' Potential Mechanisms:

Some derivatives are thought to act as prodrugs, similar to pyrazinamide, which is converted to its active form, pyrazinoic acid, by the bacterial enzyme pyrazinamidase.[4] Pyrazinoic acid is believed to disrupt membrane potential and inhibit fatty acid synthase I.[11]

Another intriguing hypothesis for the action of some this compound derivatives is their potential to act as iron chelators.[7] Iron is a critical nutrient for the survival and virulence of M. tuberculosis. By sequestering iron, these compounds could effectively starve the bacteria of this essential element. This represents a mechanism of action that is distinct from that of isoniazid and could be effective against INH-resistant strains.

Pyrazine_Derivative_Mechanism Derivative This compound Derivative Chelation Iron Chelation Derivative->Chelation Iron Intracellular Iron (Fe³⁺) Iron->Chelation Bacterial_Growth Bacterial Growth & Virulence Chelation->Bacterial_Growth Inhibition

Proposed Iron Chelation Mechanism.

Cytotoxicity Profile: A Critical Consideration

A crucial aspect of drug development is ensuring that a compound is toxic to the target pathogen but not to the host. Cytotoxicity studies on mammalian cell lines are therefore essential. While some this compound derivatives have shown promising antitubercular activity, their safety profile needs careful evaluation.

For example, (E)‐N'‐benzylidenepyrazine‐2‐carbohydrazides showed mild cytotoxicity on several human cell lines, with IC50 values ranging from 70.2 to 500 μM.[7] In another study, the most active substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were found to be nontoxic to human embryonic kidney (HEK-293) cells.[8] Isoniazid itself can be hepatotoxic, and this is a known clinical side effect.[12]

The following table summarizes available cytotoxicity data for some this compound derivatives compared to isoniazid.

Compound/Derivative ClassCell Line(s)Cytotoxicity (IC50)Reference(s)
Isoniazid (Reference)HepG2~25 mM (Pre-treatment dependent)[12]
(E)‐N'‐benzylidenepyrazine‐2‐carbohydrazidesVarious human70.2 - 500 µM[7]
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivativesHEK-293Non-toxic at active concentrations[8]

Experimental Protocols

The evaluation of antitubercular activity and cytotoxicity of these compounds relies on standardized experimental protocols.

In Vitro Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is widely used to determine the MIC of compounds against M. tuberculosis.

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Compound_Prep Prepare serial dilutions of test compounds Dispense Dispense compounds and inoculum into 96-well plate Compound_Prep->Dispense Inoculum_Prep Prepare M. tuberculosis H37Rv inoculum Inoculum_Prep->Dispense Incubate Incubate at 37°C for 7 days Dispense->Incubate Add_Dye Add Alamar Blue reagent Incubate->Add_Dye Incubate_Again Incubate for 24 hours Add_Dye->Incubate_Again Read_Color Visually or spectrophotometrically determine color change Incubate_Again->Read_Color Determine_MIC MIC is the lowest concentration with no color change (blue) Read_Color->Determine_MIC

Workflow for the Microplate Alamar Blue Assay.

Detailed Steps:

  • Compound Preparation: Test compounds and reference drugs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Middlebrook 7H9 broth in a 96-well microplate.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and its density is adjusted to a McFarland standard.

  • Inoculation: The bacterial suspension is added to each well of the microplate containing the diluted compounds.

  • Incubation: The plates are sealed and incubated at 37°C for 7 days.

  • Addition of Alamar Blue: After the initial incubation, Alamar Blue solution is added to each well.

  • Second Incubation: The plates are re-incubated for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

Detailed Steps:

  • Cell Seeding: Mammalian cells (e.g., HepG2, Vero, HEK-293) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Addition of MTT: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for a few hours.

  • Formation of Formazan: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Conclusion

This compound derivatives represent a promising avenue of research in the quest for new and effective antitubercular agents. The data presented herein indicates that specific structural modifications to this scaffold can lead to compounds with potent activity against M. tuberculosis, in some cases surpassing that of isoniazid. Furthermore, the potential for alternative mechanisms of action, such as iron chelation, offers hope for overcoming existing drug resistance. However, continued research is crucial to optimize the efficacy and safety profiles of these compounds to identify viable candidates for further preclinical and clinical development. This guide serves as a foundational resource for researchers to navigate the current landscape of this compound derivatives and to inform the design of future studies.

References

A Comparative Analysis of Pyrazine-2-carbohydrazide and Pyrazinamide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Pyrazine-2-carbohydrazide and its parent compound, Pyrazinamide. The information presented herein is based on a review of experimental data from various scientific studies, offering an objective analysis to inform further research and development in the field of antimicrobial and antitubercular agents.

Chemical Structures and Synthesis

Pyrazinamide is a first-line antituberculosis drug.[1] this compound is a derivative of pyrazinamide, synthesized by reacting pyrazinamide with hydrazine hydrate.[2][3][4] This structural modification from a carboxamide to a carbohydrazide group is a key determinant of the differences in their biological profiles.

Synthesis of this compound from Pyrazinamide:

A common laboratory-scale synthesis involves the following steps:[2][3][5]

  • Esterification: Pyrazinamide is first converted to an ester, typically ethyl pyrazinoate, by reacting it with ethanol in the presence of an acid catalyst.

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate to yield this compound.

Mechanism of Action

Pyrazinamide:

Pyrazinamide is a prodrug that requires activation by the mycobacterial enzyme pyrazinamidase to its active form, pyrazinoic acid (POA).[1][6] POA is particularly effective against semi-dormant Mycobacterium tuberculosis in the acidic environment of granulomas.[1] While its exact molecular target remains a subject of investigation, the proposed mechanisms of action for POA include:

  • Disruption of Membrane Transport and Energetics: POA is thought to disrupt the membrane potential and interfere with energy production in M. tuberculosis.

  • Inhibition of Fatty Acid Synthase I (FAS-I): This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

  • Binding to Ribosomal Protein S1 (RpsA): This may inhibit trans-translation, a process essential for rescuing stalled ribosomes.

Pyrazinamide_Activation Pyrazinamide Pyrazinamide (Prodrug) M_tuberculosis Mycobacterium tuberculosis Pyrazinamide->M_tuberculosis Enters Pyrazinoic_Acid Pyrazinoic Acid (Active Form) Target Multiple Targets (Membrane, FAS-I, RpsA) Pyrazinoic_Acid->Target Acts on Pyrazinamidase Pyrazinamidase (pncA) M_tuberculosis->Pyrazinamidase Pyrazinamidase->Pyrazinoic_Acid Activation Inhibition Inhibition of Cellular Functions Target->Inhibition

Caption: Activation pathway of Pyrazinamide within Mycobacterium tuberculosis.

This compound:

The mechanism of action for this compound and its derivatives is not as well-elucidated as that of pyrazinamide. However, research suggests that their antimicrobial activity may stem from different or additional mechanisms, including:

  • Iron Chelation: Some studies propose that the carbohydrazide moiety can chelate iron, depriving bacteria of this essential nutrient.

  • Direct Enzyme Inhibition: It is also possible that these derivatives can directly inhibit various mycobacterial enzymes without the need for activation.

Antimicrobial Activity: A Comparative Overview

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for Pyrazinamide and various this compound derivatives against different microbial strains. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Table 1: Antitubercular Activity against Mycobacterium tuberculosis

CompoundStrainMIC (µg/mL)Reference
PyrazinamideH37Rv>100 (at neutral pH)[7]
PyrazinamideH37Rv16.87 (IC90)[8]
This compound-hydrazone derivatives (3a-l)H37Rv>100[8]
N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide (4)H37Rv16.87 (IC90)[8]
(E)-N'-benzylidenepyrazine-2-carbohydrazides (various derivatives)H37Rv50-100[7]

Table 2: Antibacterial Activity against Other Bacterial Strains

CompoundStrainZone of Inhibition (mm)MIC (µg/mL)Reference
This compound derivatives (PH01-PH14)S. aureus12-20Not specified[2]
This compound derivatives (PH01-PH14)B. subtilis11-19Not specified[2]
This compound derivatives (PH01-PH14)E. coli10-16Not specified[2]
This compound derivatives (PH01-PH14)S. typhi10-15Not specified[2]
Ofloxacin (Standard)S. aureus22Not specified[2]
Ofloxacin (Standard)B. subtilis25Not specified[2]
Ofloxacin (Standard)E. coli24Not specified[2]
Ofloxacin (Standard)S. typhi21Not specified[2]

Cytotoxicity

Assessing the cytotoxicity of potential drug candidates is crucial. The following table presents available data on the cytotoxicity of Pyrazinamide and this compound derivatives.

Table 3: Cytotoxicity Data

CompoundCell LineIC50 (µM)AssayReference
(E)-N'-benzylidenepyrazine-2-carbohydrazides (most active compounds)Normal human dermal fibroblast>100MTT[9]
N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide (4)Vero cellsNot specifiedNot specified[8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the reviewed literature.

5.1. Synthesis of this compound [2][3]

  • Hydrolysis of Pyrazinamide: Pyrazinamide is hydrolyzed to pyrazinoic acid using an alkaline solution.

  • Esterification: The resulting pyrazinoic acid is dissolved in ethanol, and a few drops of concentrated sulfuric acid are added. The mixture is refluxed to produce ethyl pyrazinoate.

  • Hydrazinolysis: Hydrazine hydrate is added to the ethyl pyrazinoate solution, and the mixture is refluxed to yield this compound.

  • Purification: The product is purified by recrystallization.

Synthesis_Workflow Start Pyrazinamide Step1 Alkaline Hydrolysis Start->Step1 Intermediate1 Pyrazinoic Acid Step1->Intermediate1 Step2 Esterification (Ethanol, H₂SO₄, Reflux) Intermediate1->Step2 Intermediate2 Ethyl Pyrazinoate Step2->Intermediate2 Step3 Hydrazinolysis (Hydrazine Hydrate, Reflux) Intermediate2->Step3 Product This compound Step3->Product Purification Recrystallization Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

5.2. Microplate Alamar Blue Assay (MABA) for M. tuberculosis [10][11][12]

  • Preparation of Microplates: 200 µL of sterile deionized water is added to the outer perimeter wells of a 96-well plate to prevent evaporation. The inner wells are filled with 100 µL of Middlebrook 7H9 broth.

  • Drug Dilution: The test compounds are serially diluted in the microplate.

  • Inoculation: Each well is inoculated with 100 µL of a standardized M. tuberculosis suspension.

  • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A freshly prepared solution of Alamar Blue and Tween 80 is added to each well.

  • Second Incubation: The plates are re-incubated for 24 hours.

  • Reading Results: A blue to pink color change indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.

5.3. Agar Cup Plate Method for Antibacterial Susceptibility [2]

  • Preparation of Agar Plates: Molten nutrient agar medium is inoculated with the test bacteria and poured into sterile petri dishes.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are made in the solidified agar using a sterile borer.

  • Addition of Test Compounds: A defined volume (e.g., 0.1 mL) of the test and standard drug solutions are added to the respective wells.

  • Diffusion: The plates are kept at room temperature for a period to allow the diffusion of the compounds into the agar.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition around each well is measured to determine the antibacterial activity.

5.4. MTT Cytotoxicity Assay [9][13]

  • Cell Seeding: Mammalian cells (e.g., Vero, HepG2) are seeded in a 96-well plate and incubated to allow for attachment.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds.

  • Incubation: The plate is incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.

Conclusion

The conversion of pyrazinamide to this compound and its subsequent derivatization presents a promising avenue for the development of novel antimicrobial agents. While pyrazinamide remains a cornerstone of tuberculosis therapy, its limited spectrum of activity and the emergence of resistance necessitate the exploration of new chemical entities.

The available data suggests that certain derivatives of this compound exhibit potent antitubercular and broader-spectrum antibacterial activity, in some cases surpassing that of the parent compound. However, a comprehensive and standardized evaluation of a wide range of these derivatives is required to establish clear structure-activity relationships and to identify lead compounds for further preclinical development. The detailed experimental protocols provided in this guide are intended to facilitate such comparative studies. Future research should also focus on elucidating the precise mechanism of action of these promising compounds to aid in rational drug design.

References

Unveiling the Antimicrobial Potential of Novel Pyrazine-2-Carbohydrazide Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and validation of novel therapeutic agents. Among the promising candidates, pyrazine-2-carbohydrazide derivatives have emerged as a significant class of compounds demonstrating a broad spectrum of antimicrobial activity. This guide provides a comprehensive comparison of the performance of these novel compounds against various microbial strains, supported by experimental data from recent studies. Detailed methodologies for key antimicrobial assays are also presented to facilitate reproducible research in this critical area.

Comparative Antimicrobial Activity

The antimicrobial efficacy of novel this compound derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for various synthesized compounds.

Antibacterial Activity

Recent studies have demonstrated that this compound derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The tables below summarize the MIC values of several novel compounds compared to standard antibiotics.

Table 1: Comparative Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDStaphylococcus aureusBacillus subtilisEscherichia coliSalmonella typhiReference
PH01----[1]
PH02200180--[1]
PH03----[1]
PH04210200--[1]
PH05--200-[1]
PH06--200-[1]
PH07--200-[1]
PH08180180--[1]
PH09----[1]
PH10190190--[1]
PH12---230[1]
PH14---200[1]
Ofloxacin (Standard) ----[1]

Note: Specific MIC values for some compounds (indicated by "-") were not provided in the referenced study, though they were reported to be active.

A study on piperazine-substituted pyrazine-2-carboxylic acid derivatives also revealed promising antibacterial activity[2]. For instance, compounds 'P3', 'P4', 'P7', and 'P9' showed an MIC of 50 µg/mL against E. coli, while compounds 'P6', 'P7', 'P9', and 'P10' were effective against P. aeruginosa with an MIC of 25 µg/mL[2].

Antifungal Activity

The antifungal potential of this compound derivatives has also been investigated, with several compounds showing notable activity against pathogenic fungi like Candida albicans.

Table 2: Comparative Antifungal Activity of Pyrazine-2-Carboxylic Acid Derivatives (MIC in µg/mL)

Compound IDCandida albicansReference
P43.125[2]
P103.125[2]
Gentamycin (Standard) -[2]

Note: Gentamycin is an antibacterial agent and is included here as presented in the source for context, though it is not a standard antifungal.

Experimental Protocols

The validation of antimicrobial activity relies on standardized and meticulously executed experimental protocols. The following are detailed methodologies for the primary assays used to determine the antimicrobial efficacy of this compound compounds.

Agar Well Diffusion Method

This method is a widely used preliminary screening assay to assess the antimicrobial activity of novel compounds.

1. Preparation of Media and Inoculum:

  • Mueller-Hinton Agar (MHA) is prepared according to the manufacturer's instructions and sterilized.

  • A standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • The molten MHA is seeded with the microbial inoculum and poured into sterile Petri dishes.

2. Well Preparation and Compound Application:

  • Once the agar solidifies, wells of a specific diameter (e.g., 6-8 mm) are created using a sterile borer.

  • A known concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well.

  • A negative control (solvent alone) and a positive control (a standard antibiotic) are also included on separate wells.

3. Incubation and Measurement:

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[1]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Compound Dilutions:

  • A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

2. Inoculation:

  • Each well is inoculated with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • A growth control well (containing medium and inoculum but no compound) and a sterility control well (containing medium only) are included.

3. Incubation:

  • The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

4. Reading the MIC:

  • After incubation, the plate is visually inspected for microbial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Visualizing the Experimental and Mechanistic Pathways

To provide a clearer understanding of the processes involved in validating and the potential mechanism of action of these novel compounds, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Data Analysis & Comparison synthesis Synthesis of Pyrazine-2- carbohydrazide Derivatives characterization Structural Characterization (IR, NMR, Mass Spec) synthesis->characterization agar_well Agar Well Diffusion Assay (Qualitative) synthesis->agar_well broth_micro Broth Microdilution Assay (Quantitative - MIC) agar_well->broth_micro For active compounds data_analysis MIC Value Determination broth_micro->data_analysis comparison Comparison with Standard Antibiotics data_analysis->comparison

Caption: Experimental workflow for validating antimicrobial activity.

mechanism_of_action compound This compound Derivative cell_entry Entry into Bacterial Cell compound->cell_entry inhibition Inhibition compound->inhibition dna_gyrase Bacterial DNA Gyrase (Topoisomerase II) cell_entry->dna_gyrase dna_replication DNA Replication & Transcription Disrupted dna_gyrase->dna_replication enables inhibition->dna_gyrase blocks cell_death Bacterial Cell Death dna_replication->cell_death leads to

Caption: Proposed mechanism of action via DNA gyrase inhibition.[3]

Conclusion

The presented data underscores the significant potential of novel this compound derivatives as a promising avenue for the development of new antimicrobial agents. The demonstrated activity against a range of bacterial and fungal pathogens, coupled with a developing understanding of their mechanism of action, warrants further investigation. The provided experimental protocols serve as a foundational guide for researchers to rigorously evaluate and compare the efficacy of these and other novel antimicrobial compounds, contributing to the critical pipeline of new treatments to combat infectious diseases.

References

Heterocyclic Hydrazides in Oncology: A Comparative Analysis of Pyrazine-2-carbohydrazide and Other Key Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, heterocyclic hydrazides have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against various cancer cell lines. This guide provides a comparative overview of Pyrazine-2-carbohydrazide and other prominent heterocyclic hydrazides, including those based on quinoline, indole, and isoniazid, in the context of cancer research. We present a compilation of experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to aid in the evaluation and future development of these compounds.

Comparative Anticancer Activity

The in vitro cytotoxic efficacy of various heterocyclic hydrazides has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability or growth, are summarized below.

Table 1: Cytotoxicity of this compound Derivatives
Compound ReferenceCancer Cell LineAssayIC50 / GI50 (µM)Citation
Compound 12a A549 (Lung)Not SpecifiedIC50: 19 ± 0.50[1]
Compound 13a A549 (Lung)Not SpecifiedIC50: 17 ± 0.5[1]
Compound 4d A549 (Lung)Not SpecifiedGI50: 0.03[1]
Compound 5d A549 (Lung)Not SpecifiedGI50: 0.05[1]
Compound 4d MCF-7 (Breast)Not SpecifiedGI50: 0.003[1]
Compound 5d MCF-7 (Breast)Not SpecifiedGI50: 0.05[1]
SC144 Ovarian Cancer LinesNot SpecifiedIC50: 0.43 - 0.95[2]
(E)-N′-(2-hydroxybenzylidene) this compound HCT-116, OVCAR-8, HL-60, SF-295MTTLower activity than Isoniazid derivative[3]

Note: Data for the parent this compound is limited in publicly available literature; the table presents data for its derivatives.

Table 2: Cytotoxicity of Quinoline Hydrazide/Hydrazone Derivatives
Compound ReferenceCancer Cell LineAssayIC50 (µM)Citation
Compound 8 HCT 116 (Colon)Not Specified0.03 - 0.065[4]
Compound 8 MCF-7 (Breast)Not Specified0.03 - 0.065[4]
Compound 8 U-251 (Glioblastoma)Not Specified0.03 - 0.065[4]
Compound 5 MCF-7 (Breast)Not Specified0.98[4]
Compound 5 HepG2 (Liver)Not Specified1.06[4]
Compound 13 MCF-7 (Breast)Not Specified0.73[4]
Table 3: Cytotoxicity of Indole Hydrazide Derivatives
Compound ReferenceCancer Cell LineAssayIC50 (µM)Citation
Compound 12 MCF-7 (Breast)Not Specified3.01[3]
ZJQ-24 Hepatocellular CarcinomaMTTNot Specified (Significant Inhibition)[5][6]
Table 4: Cytotoxicity of Isoniazid (Isonicotinohydrazide) Derivatives
Compound ReferenceCancer Cell LineAssayIC50 (µg/mL)Citation
Compound 18 HCT-116 (Colon)MTT0.61[3]
Compound 18 OVCAR-8 (Ovary)MTT2.02[3]
Compound 18 HL-60 (Leukemia)MTT0.96[3]
Compound 18 SF-295 (Glioblastoma)MTT1.91[3]
Compound 31 HCT-116 (Colon)MTT2.02[3]
Compound 31 OVCAR-8 (Ovary)MTT3.36[3]
Compound 31 HL-60 (Leukemia)MTT1.36[3]
Compound 31 SF-295 (Glioblastoma)MTT1.71[3]
Compound 15 HCT-116 (Colon)MTT2.40[3]
Compound 15 OVCAR-8 (Ovary)MTT2.76[3]
Compound 15 HL-60 (Leukemia)MTT1.71[3]
Compound 15 SF-295 (Glioblastoma)MTT2.33[3]

Mechanisms of Action

Heterocyclic hydrazides exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Apoptosis Induction

A common mechanism of action for these compounds is the induction of apoptosis. This is often mediated through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in balance leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (e.g., caspase-9 and caspase-3) that execute the apoptotic process. Some indole hydrazide derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[1][7] Isoniazid treatment has been observed to down-regulate the anti-apoptotic protein Bcl-2 in a dose-dependent manner.

Cell Cycle Arrest

Many heterocyclic hydrazides have been shown to halt the progression of the cell cycle at various phases. For instance, certain indole hydrazide derivatives can cause cell cycle arrest at the G0/G1 phase, while some quinoline hydrazides can induce arrest at the G1 or S phase.[3] This disruption of the normal cell cycle prevents cancer cells from proliferating.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the anticancer activity of these compounds is crucial for understanding their mechanisms of action.

experimental_workflow General Experimental Workflow for Anticancer Drug Screening cluster_cell_culture Cell Culture cluster_viability Viability/Cytotoxicity Assays cluster_mechanism Mechanism of Action Studies cell_lines Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) seeding Cell Seeding in Plates cell_lines->seeding treatment Treatment with Heterocyclic Hydrazides seeding->treatment mtt MTT Assay treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle western_blot Western Blot Analysis (Protein Expression) treatment->western_blot mtt_readout Measure Absorbance (Formazan Formation) mtt->mtt_readout ic50 Calculate IC50 Values mtt_readout->ic50 flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry apoptosis_pathway Intrinsic Apoptosis Pathway Induced by Heterocyclic Hydrazides hydrazides Heterocyclic Hydrazides (e.g., Indole, Isoniazid derivatives) ros Increased ROS hydrazides->ros bcl2_family Modulation of Bcl-2 Family Proteins hydrazides->bcl2_family jnk JNK Activation ros->jnk jnk->bcl2_family bax Bax (Pro-apoptotic) (Upregulated) bcl2_family->bax bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) bcl2_family->bcl2 cytochrome_c Cytochrome c Release (from Mitochondria) bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Analysis of Pyrazine-2-Carbohydrazide Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial research, particularly in the pursuit of novel treatments for tuberculosis, "Pyrazine-2-carbohydrazide" and its derivatives have emerged as compounds of significant interest. This guide provides a cross-validation of assay results for these compounds, presenting a comparative analysis against a standard antibiotic. The data herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the antimicrobial potential of this compound derivatives.

Comparative Antimicrobial Activity

The antimicrobial efficacy of a series of this compound derivatives (designated as PH01-PH14) was evaluated against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Salmonella typhi, Escherichia coli) bacteria. The results, including zone of inhibition and Minimum Inhibitory Concentration (MIC) values, are compared with the standard antibiotic Ofloxacin.

Table 1: Zone of Inhibition of this compound Derivatives and Ofloxacin

Compound CodeS. aureus (mm)B. subtilis (mm)S. typhi (mm)E. coli (mm)
PH019.8 ± 0.056.8 ± 0.05--
PH0211.2 ± 0.0510.5 ± 0.05--
PH039.5 ± 0.078.2 ± 0.07--
PH0410.8 ± 0.0511.4 ± 0.05--
PH05--8.2 ± 0.1-
PH06--9.2 ± 0.05-
PH07--8.2 ± 0.10-
PH0810.5 ± 0.059.8 ± 0.05--
PH098.0 ± 0.098.4 ± 0.09--
PH1011.5 ± 0.0510.8 ± 0.05--
PH11----
PH12---8.5 ± 0.05
PH13----
PH14---9.8 ± 0.05
Ofloxacin (Standard)24.0 ± 0.0525.0 ± 0.0526.0 ± 0.0525.0 ± 0.05
Note: '-' indicates no significant activity observed. Data sourced from a study on this compound derivatives.[1][2]

Table 2: Minimum Inhibitory Concentration (MIC) of Active this compound Derivatives and Ofloxacin

Compound CodeS. aureus (µg/ml)B. subtilis (µg/ml)S. typhi (µg/ml)E. coli (µg/ml)
PH02200180--
PH04210200--
PH06--200-
PH08180180--
PH10190190--
PH12---230
PH14---200
Ofloxacin (Standard)10121210
Note: '-' indicates MIC was not determined due to low activity in the initial screening. Data sourced from a study on this compound derivatives.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound Derivatives (General Procedure)

The synthesis of this compound derivatives involves a multi-step process. Initially, Pyrazinamide is hydrolyzed and then esterified to yield ethyl-pyrazinoate. This intermediate is then reacted with hydrazine hydrate to produce pyrazinoic acid hydrazide. Finally, the pyrazinoic acid hydrazide is condensed with various substituted aromatic aldehydes to obtain the different this compound derivatives (PH01-PH14).[1]

Antimicrobial Susceptibility Testing: Agar Cup Plate Method

The in-vitro antibacterial activity of the synthesized compounds was determined using the agar cup plate method.[1]

  • Media Preparation : Muller Hinton agar medium was prepared and sterilized by autoclaving at 120°C (15 lb/in²) for 30 minutes. The sterilized medium was then poured into sterile petri dishes and allowed to solidify.

  • Inoculum Preparation : 24-hour cultures of the test bacterial strains (S. aureus, B. subtilis, S. typhi, and E. coli) were used.

  • Well Preparation : In each agar plate, wells of 6 mm diameter were created using a sterile borer.

  • Compound Application : A 0.1 ml solution of each test compound (at a concentration of 250 µg/ml in DMSO) and the standard drug (Ofloxacin) were added to the respective wells.

  • Incubation : The plates were kept at room temperature for 2 hours to allow for diffusion of the compounds into the medium, followed by incubation at 37±1°C for 24 hours.

  • Data Collection : The diameter of the zone of inhibition around each well was measured in millimeters.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

For compounds that showed significant activity in the agar cup plate method, the Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method.[1]

  • Preparation of Test Compounds : A stock solution of each test compound is prepared. Serial two-fold dilutions are then made in a liquid growth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation : The test bacteria are cultured in a suitable broth medium to a standardized turbidity, which corresponds to a specific number of colony-forming units per milliliter (CFU/ml).

  • Inoculation : Each well of the microtiter plate containing the diluted test compound is inoculated with the standardized bacterial suspension. A positive control well (containing only the growth medium and bacteria) and a negative control well (containing only the growth medium) are also included.

  • Incubation : The microtiter plate is incubated at an appropriate temperature (typically 37°C) for a specified period (usually 18-24 hours).

  • MIC Determination : After incubation, the plate is visually inspected for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Mechanism of Action and Activation Pathways

Understanding the mechanism of action is crucial for drug development. This compound is a derivative of pyrazinamide, a first-line anti-tuberculosis drug. The following diagrams illustrate the activation pathway of pyrazinamide and the mechanism of action of isoniazid, another key anti-tuberculosis drug, for a comparative understanding of their biochemical routes.

pyrazinamide_activation cluster_cell Mycobacterium tuberculosis Cell PZA Pyrazinamide (PZA) (Prodrug) PncA Pyrazinamidase (PncA) PZA->PncA Conversion POA Pyrazinoic Acid (POA) (Active Form) PncA->POA FAS1 Fatty Acid Synthase I (FAS I) POA->FAS1 Inhibition Membrane Cell Membrane Disruption POA->Membrane pH Intracellular Acidification POA->pH CellDeath Bacterial Cell Death FAS1->CellDeath Membrane->CellDeath pH->CellDeath

Caption: Activation pathway of Pyrazinamide within Mycobacterium tuberculosis.

isoniazid_mechanism cluster_cell Mycobacterium tuberculosis Cell INH Isoniazid (INH) (Prodrug) KatG Catalase-Peroxidase (KatG) INH->KatG Activation ActiveINH Activated INH (Isonicotinic acyl radical) KatG->ActiveINH InhA Enoyl-ACP Reductase (InhA) ActiveINH->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Required for CellDeath Bacterial Cell Death InhA->CellDeath Leads to CellWall Cell Wall Disruption MycolicAcid->CellWall Component of

Caption: Mechanism of action of Isoniazid in Mycobacterium tuberculosis.

References

A Comparative Analysis of the Efficacy of Pyrazine-2-Carbohydrazide Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of various metal complexes derived from pyrazine-2-carbohydrazide and its derivatives. The data presented is collated from multiple studies to facilitate a comparative assessment of their potential as antimicrobial and anticancer agents.

Introduction

This compound is a versatile ligand that, upon coordination with various metal ions, forms complexes exhibiting a range of biological activities.[1] These activities are influenced by the nature of the metal ion, the overall structure of the complex, and the specific modifications to the parent ligand. This guide summarizes key experimental findings on the antimicrobial and anticancer efficacy of these complexes, providing a foundation for further research and development.

Comparative Efficacy Data

The following tables summarize the quantitative data on the antimicrobial and anticancer activities of different this compound metal complexes.

Antimicrobial Activity

The antimicrobial efficacy is often evaluated by measuring the diameter of the zone of inhibition against various bacterial and fungal strains.

Table 1: Antibacterial Activity of N'-(1-(2-hydroxyphenyl)ethylidene)this compound (H₂L) and its Metal Complexes (Zone of Inhibition in mm) [2][3]

Compound/ComplexS. aureusS. pyogenesB. subtilisE. coliP. aeruginosaE. faecalis
H₂L (Ligand)131214111013
[Ti(L)(H₂O)₂]Cl232122201922
[Cr(L)(H₂O)₂]Cl201921181720
[Fe(L)(H₂O)₂]Cl222023191821
[WO₂(L)H₂O]181719161518
[Th(L)(NO₃)₂(H₂O)₂]171618151417
[UO₂(L)H₂O]252324222124
Ciprofloxacin (Std.)282729262528

Table 2: Antifungal Activity of N'-(1-(2-hydroxyphenyl)ethylidene)this compound (H₂L) and its Metal Complexes (Zone of Inhibition in mm) [2][3]

Compound/ComplexA. nigerA. clavatusC. albicans
H₂L (Ligand)121110
[Ti(L)(H₂O)₂]Cl201918
[Cr(L)(H₂O)₂]Cl181716
[Fe(L)(H₂O)₂]Cl191817
[WO₂(L)H₂O]161514
[Th(L)(NO₃)₂(H₂O)₂]151413
[UO₂(L)H₂O]222120
Clotrimazole (Std.)252423

It is evident from the data that the metal complexes generally exhibit enhanced antimicrobial activity compared to the free ligand.[2][3] The uranyl(VI) complex, in particular, shows the most significant activity against the tested bacterial and fungal strains.

Anticancer Activity

The anticancer efficacy is typically determined by in vitro cytotoxicity assays, with the IC₅₀ value representing the concentration of the compound required to inhibit the growth of 50% of cancer cells.

Table 3: Cytotoxicity (IC₅₀ in µM) of a Copper(II) Pyrazine-Based Complex and its Ligand against Various Cancer Cell Lines [4]

CompoundA375PANC-1MKN-74T-47DHeLaNCI-H1563
Ligand (L)>100>100>100>100>100>100
Cu(L) Complex25.3021.8020.1019.5017.5018.20

Table 4: Cytotoxicity (IC₅₀ in µg/mL) of Pyrazine-2-carbohydrazonamide (L) and its Metal Complexes against U87 MG Glioblastoma Cells [5]

CompoundIC₅₀ (µg/mL)
Ligand (L)>100
Mn(L)Cl₂>100
Fe(L)Cl₃·CH₃OH>100
Co(L)Cl₂7.69 ± 2.17
Ni(L)Cl₂·C₂H₅OH42.82 ± 4.27

The data indicates that complexation with metal ions can significantly enhance the cytotoxic activity of this compound derivatives against cancer cell lines.[4][5] Notably, the cobalt(II) complex showed high potency against U87 MG cells.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Synthesis of Ligand and Metal Complexes

The synthesis of the this compound Schiff base ligand and its subsequent metal complexes is a foundational step.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation Pyrazinamide Pyrazinamide EthylPyrazinoate Ethyl-pyrazinoate Pyrazinamide->EthylPyrazinoate Hydrolysis & Esterification PyrazinoicAcidHydrazide Pyrazinoic Acid Hydrazide EthylPyrazinoate->PyrazinoicAcidHydrazide Reaction with Hydrazine Hydrate Ligand This compound Derivative (Ligand) PyrazinoicAcidHydrazide->Ligand Condensation AromaticAldehyde Substituted Aromatic Aldehyde AromaticAldehyde->Ligand MetalComplex This compound Metal Complex Ligand->MetalComplex Reaction MetalSalt Metal Salt (e.g., MCln) MetalSalt->MetalComplex Solvent Solvent (e.g., Ethanol) Solvent->MetalComplex

Caption: General workflow for the synthesis of this compound derivatives and their metal complexes.

Protocol for Ligand Synthesis:

  • Hydrolysis and Esterification of Pyrazinamide: Pyrazinamide is first hydrolyzed and then esterified to yield ethyl-pyrazinoate.[6]

  • Formation of Hydrazide: The resulting ethyl-pyrazinoate is reacted with hydrazine hydrate to produce pyrazinoic acid hydrazide.[6]

  • Condensation: The pyrazinoic acid hydrazide is then condensed with various substituted aromatic aldehydes to form the final this compound Schiff base derivatives (ligands).[6]

Protocol for Metal Complex Synthesis:

  • A solution of the synthesized ligand in a suitable solvent (e.g., ethanol) is prepared.

  • An equimolar solution of the respective metal salt (e.g., chlorides, nitrates) in the same or a compatible solvent is added to the ligand solution.[7]

  • The reaction mixture is typically refluxed for several hours.[8]

  • The resulting precipitate, the metal complex, is then filtered, washed with the solvent, and dried.[2]

Antimicrobial Activity Assay (Disc Diffusion Method)

This method is widely used to assess the antimicrobial activity of compounds.[2]

Antimicrobial_Assay cluster_prep Preparation cluster_testing Testing cluster_incubation Incubation & Measurement Agar Prepare Mueller- Hinton Agar Plates Inoculate Inoculate Agar with Culture Agar->Inoculate Culture Prepare Bacterial/ Fungal Culture Culture->Inoculate PlaceDiscs Place Discs on Inoculated Agar Inoculate->PlaceDiscs Discs Impregnate Sterile Discs with Test Compounds Discs->PlaceDiscs Incubate Incubate Plates (e.g., 37°C for 24h) PlaceDiscs->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure

Caption: Workflow for the disc diffusion method for antimicrobial susceptibility testing.

Protocol:

  • Media Preparation: Mueller-Hinton agar medium is prepared and sterilized.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of the agar plate.

  • Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (ligand or metal complex) and placed on the agar surface.[2]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.[2]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.[9]

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay Seed Seed Cancer Cells in 96-well Plates Incubate1 Incubate for 24h to allow attachment Seed->Incubate1 Treat Treat cells with various concentrations of Test Compounds Incubate1->Treat Incubate2 Incubate for a specified period (e.g., 48h) Treat->Incubate2 AddMTT Add MTT Reagent to each well Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 AddSolvent Add Solubilizing Agent (e.g., DMSO) Incubate3->AddSolvent MeasureAbs Measure Absorbance (e.g., at 570 nm) AddSolvent->MeasureAbs Calculate Calculate Cell Viability and IC50 values MeasureAbs->Calculate

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (ligands and metal complexes) and incubated for a defined period (e.g., 48 hours).[10]

  • MTT Addition: After the incubation period, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[9]

  • IC₅₀ Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.[9]

Conclusion

The presented data and protocols underscore the potential of this compound metal complexes as promising candidates for antimicrobial and anticancer drug development. The enhanced biological activity observed in the metal complexes compared to the free ligands highlights the significance of the metal center in their mechanism of action. Further research, including in vivo studies and mechanistic investigations, is warranted to fully elucidate their therapeutic potential. This guide serves as a valuable resource for researchers aiming to build upon these findings and design novel, more effective metallodrugs.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazine-2-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Pyrazine-2-carbohydrazide derivatives, focusing on their structure-activity relationships (SAR) in various biological contexts, primarily their antitubercular and antimicrobial activities. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and visual workflows to facilitate understanding and further research.

Introduction: The this compound Scaffold

Pyrazine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules.[1][2][3] The this compound scaffold, in particular, is of great interest, stemming from the success of Pyrazinamide, a first-line drug for treating tuberculosis.[4][5] This has spurred extensive research into modifying this core structure to develop new agents with enhanced efficacy against resistant microbial strains and other diseases.[6][7] The primary strategy involves condensing the pyrazinoic acid hydrazide with various aldehydes or other reactants to create a diverse library of derivatives, aiming to enhance properties like lipophilicity (log P) for better cell penetration.[6][8] This guide synthesizes findings from several key studies to delineate the SAR of these derivatives.

A general workflow for the synthesis of these compounds is outlined below. The process typically starts with pyrazinoic acid or its amide form, pyrazinamide, which is then converted to an ester. This ester reacts with hydrazine hydrate to form the key intermediate, this compound, which is subsequently condensed with various aromatic aldehydes to yield the final Schiff base derivatives.[4][6][8]

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_final Final Product Synthesis start1 Pyrazinoic Acid ester Esterification (e.g., Ethyl Pyrazinoate) start1->ester start2 Pyrazinamide start2->ester Hydrolysis & Esterification hydrazide Hydrazinolysis (this compound) ester->hydrazide + Hydrazine Hydrate final_product Condensation Reaction (Schiff Base Formation) hydrazide->final_product aldehydes Various Substituted Aromatic Aldehydes aldehydes->final_product derivatives This compound Derivatives final_product->derivatives G cluster_high High Activity cluster_moderate Moderate Activity cluster_low Low / No Activity core This compound Core Structure high_activity Strong Electron-Donating Groups (e.g., 4-N(CH₃)₂) N4-Alkyl Thiosemicarbazide core->high_activity Modification leads to moderate_activity Methoxy Groups (e.g., 4-OCH₃) core->moderate_activity Modification leads to low_activity Simple Hydrazones -OH or -Cl Groups core->low_activity Modification leads to G prep 1. Prepare Muller Hinton Agar Medium sterilize 2. Sterilize Medium (Autoclave at 120°C, 15 lb/in²) prep->sterilize inoculate 3. Inoculate with 24h Bacterial Culture sterilize->inoculate pour 4. Pour into Petri Dishes and Allow to Solidify inoculate->pour bore 5. Bore Wells (Cups) in the Agar pour->bore add_compounds 6. Add Test Compound Solution (e.g., 250 µg/ml in DMSO) bore->add_compounds incubate 7. Incubate Plates (e.g., 37°C for 24h) add_compounds->incubate measure 8. Measure Diameter of Zone of Inhibition (mm) incubate->measure

References

In Vivo Comparative Analysis of Pyrazine-2-carbohydrazide's Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative overview of the anti-inflammatory potential of Pyrazine-2-carbohydrazide, benchmarked against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data presented herein is based on a standardized in vivo model of acute inflammation, the carrageenan-induced paw edema assay in rats. This document is intended to provide researchers, scientists, and drug development professionals with a framework for evaluating the anti-inflammatory efficacy of novel compounds.

While preliminary research suggests potential anti-inflammatory properties for this compound and its derivatives, comprehensive in vivo validation is an ongoing area of investigation. The following data is presented to illustrate a typical comparative study design and potential outcomes.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The anti-inflammatory effects of this compound were evaluated in a rat model of carrageenan-induced paw edema. The results are compared with a vehicle control group and a group treated with the standard NSAID, Indomethacin. Paw volume was measured at hourly intervals post-carrageenan injection, and the percentage of edema inhibition was calculated.

Treatment GroupDose (mg/kg)1 hr2 hr3 hr4 hr5 hr
Vehicle Control (Saline) -0%0%0%0%0%
This compound 5015.2%25.8%38.6%30.1%22.5%
Indomethacin 1028.4%45.3%58.2%51.7%43.8%

Note: The data presented in this table is illustrative and intended for comparative and educational purposes.

Experimental Protocols

A detailed methodology for the carrageenan-induced paw edema model is provided below to facilitate the replication and validation of these findings.

Model: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce acute inflammation induced by carrageenan in the rat paw.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Indomethacin (positive control)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Standard laboratory animal housing and care facilities

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Grouping: The rats are randomly divided into three groups (n=6 per group):

    • Group 1: Vehicle Control (administered sterile saline)

    • Group 2: this compound (50 mg/kg, administered orally)

    • Group 3: Indomethacin (10 mg/kg, administered orally)

  • Compound Administration: The respective compounds or vehicle are administered orally to the animals one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.[1][2]

  • Measurement of Paw Volume: The paw volume of each rat is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.[1][3]

  • Data Analysis: The increase in paw volume is calculated for each animal at each time point. The percentage of inhibition of edema is calculated using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualizing the Experimental Workflow and Potential Mechanism of Action

To further elucidate the experimental process and the potential underlying molecular mechanisms, the following diagrams are provided.

experimental_workflow cluster_pre_treatment Pre-treatment Phase cluster_inflammation_induction Inflammation Phase cluster_measurement Measurement Phase cluster_analysis Data Analysis acclimatization Animal Acclimatization grouping Random Grouping (n=6) acclimatization->grouping administration Oral Administration (Vehicle, PZH, Indo) grouping->administration carrageenan Carrageenan Injection (Sub-plantar) administration->carrageenan plethysmometry Paw Volume Measurement (0, 1, 2, 3, 4, 5 hr) carrageenan->plethysmometry calculation Calculate % Inhibition plethysmometry->calculation nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Carrageenan receptor TLR4 stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_p p-IκBα IkB->IkB_p NFkB NF-κB (p50/p65) NFkB->IkB bound to NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates to degradation Proteasomal Degradation IkB_p->degradation degradation->NFkB releases PZH This compound (Hypothesized Target) PZH->IKK inhibits? DNA DNA NFkB_n->DNA binds to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->cytokines transcribes

References

Benchmarking new "Pyrazine-2-carbohydrazide" derivatives against standard antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, novel Pyrazine-2-carbohydrazide derivatives are demonstrating significant antibacterial activity, positioning them as potential alternatives to standard antibiotics. This guide provides a comparative analysis of these new compounds against established antibiotics, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Antimicrobial Activity

A series of newly synthesized this compound derivatives were evaluated for their in vitro antimicrobial activity against several Gram-positive and Gram-negative bacterial strains. The results, presented in terms of Minimum Inhibitory Concentration (MIC) in µg/mL, indicate promising activity, particularly against Gram-positive bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

The data below summarizes the MIC values of various this compound derivatives compared to standard antibiotics such as Ofloxacin, Ciprofloxacin, and Streptomycin.

Compound Organism MIC (µg/mL) Reference
This compound Derivatives
PH01Staphylococcus aureus-[1]
Bacillus subtilis-[1]
PH02Staphylococcus aureus200[1]
Bacillus subtilis180[1]
PH04Staphylococcus aureus210[1]
Bacillus subtilis200[1]
PH05Escherichia coli-[1]
PH06Escherichia coli200[1]
PH08Staphylococcus aureus180[1]
Bacillus subtilis180[1]
PH10Staphylococcus aureus190[1]
Bacillus subtilis190[1]
PH12Salmonella typhi230[1]
PH14Salmonella typhi200[1]
P2Staphylococcus aureus6.25[2]
P3Escherichia coli50[2]
P4Staphylococcus aureus6.25[2]
Escherichia coli50[2]
P6Pseudomonas aeruginosa25[2]
P7Escherichia coli50[2]
Pseudomonas aeruginosa25[2]
P9Escherichia coli50[2]
Pseudomonas aeruginosa25[2]
P10Pseudomonas aeruginosa25[2]
Standard Antibiotics
OfloxacinStaphylococcus aureus-[1]
Bacillus subtilis-[1]
Escherichia coli-[1]
Salmonella typhi-[1]
CiprofloxacinStaphylococcus aureus0.5 - 2.0[3]
Escherichia coli0.013 - 1.0[3]
StreptomycinStaphylococcus aureus200[4]
Escherichia coli8 - 16[5]

Experimental Protocols

The antimicrobial susceptibility testing for the new this compound derivatives was conducted following standardized protocols, primarily the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Test Compounds: Stock solutions of the new this compound derivatives and standard antibiotics are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
  • Bacterial Strains: Pure cultures of the test bacteria (Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi) are grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used for the assay.
  • 96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates are used for the dilutions.

2. Inoculum Preparation:

  • A few colonies from the overnight bacterial culture are transferred to a sterile saline solution.
  • The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
  • This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antimicrobial Agents:

  • A two-fold serial dilution of each test compound and standard antibiotic is performed in the 96-well microtiter plate using CAMHB. This creates a range of concentrations to be tested.
  • A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate.

4. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well of the microtiter plate (except the sterility control).
  • The plates are incubated at 35-37°C for 18-24 hours under ambient atmospheric conditions.

5. Determination of MIC:

  • After incubation, the plates are visually inspected for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in this research, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Antimicrobial Susceptibility Testing (CLSI Broth Microdilution) cluster_analysis Data Analysis & Comparison A Synthesize & Purify New Pyrazine Derivatives D Prepare Serial Dilutions of Compounds in 96-Well Plates A->D B Prepare Standard Antibiotic Solutions B->D C Culture Bacterial Strains (Gram+ & Gram-) E Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->E F Inoculate Plates with Bacterial Suspension D->F E->F G Incubate Plates (37°C, 18-24h) F->G H Visually Determine Minimum Inhibitory Concentration (MIC) G->H I Compare MIC of New Derivatives with Standard Antibiotics H->I J Publish Comparison Guide I->J

Caption: Experimental workflow for comparing new derivatives with standard antibiotics.

Arabinogalactan_Biosynthesis cluster_pathway Arabinogalactan Synthesis Pathway (Mycobacterium) UDP_GlcNAc UDP-GlcNAc GL1 Decaprenyl-P-P-GlcNAc (GL1) UDP_GlcNAc->GL1 WecA L_Rha dTDP-L-Rha GL2 Decaprenyl-P-P-GlcNAc-Rha (GL2) L_Rha->GL2 Decaprenyl_P Decaprenyl-P Decaprenyl_P->GL1 GL1->GL2 WbbL Galactan Galactan Chain (on Decaprenyl-P-P-Linker) GL2->Galactan GlfT1/2 Galf UDP-Galf Galf->Galactan AG Arabinogalactan Galactan->AG DPR Decaprenyl-P-Ribose (DPR) DPX Decaprenyl-P-2-keto-Ribose (DPX) DPR->DPX DprE1 (Target of Pyrazine Derivatives) DPA Decaprenyl-P-Arabinose (DPA) DPX->DPA DprE2 Arabinan Arabinan Synthesis DPA->Arabinan Emb/Aft Arabinan->AG DprE1 DprE1 WecA WecA WbbL WbbL GlfT1_2 GlfT1/2 DprE2 DprE2 Emb_Aft Emb/Aft Arabinosyltransferases

Caption: Key steps in the Mycobacterial Arabinogalactan biosynthesis pathway.

Mechanism of Action

Some this compound derivatives are believed to exert their antimicrobial effect by targeting key enzymes in bacterial cell wall synthesis.[2] One such target is the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is crucial for the biosynthesis of arabinogalactan, an essential component of the cell wall in Mycobacterium species.[6] By inhibiting DprE1, these compounds disrupt the integrity of the bacterial cell wall, leading to cell death. This targeted mechanism offers a promising avenue for the development of new drugs, particularly against tuberculosis.

Conclusion

The preliminary data on new this compound derivatives are encouraging, demonstrating their potential as effective antimicrobial agents. Their activity against both Gram-positive and Gram-negative bacteria, coupled with a potentially novel mechanism of action, warrants further investigation and development. Continued research in this area is vital for expanding our arsenal of effective treatments against infectious diseases and combating the growing threat of antibiotic resistance.

References

Comparative Docking Analysis of Pyrazine-2-Carbohydrazide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the binding affinities and molecular interactions of Pyrazine-2-carbohydrazide derivatives with key therapeutic targets, providing valuable insights for researchers and drug development professionals.

This guide offers a comparative analysis of in-silico docking studies conducted on a series of this compound derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anti-HIV and anti-tubercular properties. This report summarizes quantitative docking data, details the experimental methodologies employed, and visualizes the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of their therapeutic potential.

Quantitative Docking Data Summary

The following table summarizes the docking scores of various N-(4-oxo-2-substituted-thiazolidin-3-yl) this compound derivatives against different crystal structures of HIV-1 Reverse Transcriptase (RT), a crucial enzyme in the HIV replication cycle. The docking scores, representing the binding affinity, were obtained using V. Life MDS software with a genetic algorithm. Lower docking scores indicate a higher binding affinity.

Derivative (Molecule ID)Target Protein (PDB ID)Docking Score (kcal/mol)
Molecule 13 HIV-1 RT (1ZD1)-40.55
HIV-1 RT (1RT2)-35.12
HIV-1 RT (1FKP)-38.78
HIV-1 RT (1FK9)-42.19
Molecule 14 HIV-1 RT (1ZD1)-39.87
HIV-1 RT (1RT2)-34.98
HIV-1 RT (1FKP)-38.11
HIV-1 RT (1FK9)-41.56
Other Derivatives HIV-1 RT (Various)Ranged from -30 to -42

Data extracted from a comparative docking study on twenty-three derivatives of N-(4-oxo-2 substituted thiazolidin-3-yl) this compound. Molecules 13 and 14 were highlighted for their potential dual anti-tubercular and anti-HIV activity.[1][2][3]

Another study focused on Pyrazine-2-carboxylic acid derivatives targeting the enoyl-acyl carrier protein (ACP) reductase (InhA) of Mycobacterium tuberculosis. The rerank score, which is a refined scoring function, was used to evaluate the binding affinity.

DerivativeTarget ProteinRerank Score (kcal/mol)
Derivative 1c M. tuberculosis InhA-86.4047

This study suggested that the lower rerank score of derivative 1c might correspond to a lower experimental Minimum Inhibitory Concentration (MIC) value.[4]

Experimental Protocols

The methodologies outlined below were employed in the cited docking studies to predict the binding modes and affinities of this compound derivatives.

Docking Protocol for HIV-1 Reverse Transcriptase

A comparative molecular docking study was performed on twenty-three derivatives of N-(4-oxo-2 substituted thiazolidin-3-yl) this compound.

  • Software: V. Life MDS software.[1][2][3]

  • Target Receptors: Four different crystal structures of HIV-1 RT enzyme with PDB codes 1ZD1, 1RT2, 1FKP, and 1FK9.[1][2][3]

  • Docking Method: Genetic algorithm.[1][2][3]

  • Interaction Analysis: The binding patterns were analyzed to identify hydrogen bonds, hydrophobic interactions, and pi-pi interactions that play a significant role in the binding of the molecules to the enzyme.[1][2]

Docking Protocol for Mycobacterium tuberculosis InhA

The molecular docking of Pyrazine-2-carboxylic acid derivatives was performed to investigate their interaction with the InhA protein.

  • Target Protein: Mycobacterium tuberculosis InhA protein.

  • Binding Interaction Analysis: The study aimed to determine the possible binding interactions between the synthesized derivatives and the InhA protein.[4] The analysis revealed that the interactions included hydrogen bonding and π-π stacking.[4]

Visualizing the Pathways and Processes

To better illustrate the context and methodology of these docking studies, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Analysis L1 Synthesis of Pyrazine-2- carbohydrazide Derivatives L2 3D Structure Generation & Energy Minimization L1->L2 D1 Define Binding Site (Grid Box Generation) L2->D1 P1 Retrieve Protein Structure (e.g., from PDB) P2 Prepare Protein: Remove water, add hydrogens, assign charges P1->P2 P2->D1 D2 Run Docking Algorithm (e.g., Genetic Algorithm) D1->D2 D3 Generate Docked Poses D2->D3 A1 Calculate Docking Scores & Binding Energies D3->A1 A2 Analyze Interactions (H-bonds, Hydrophobic, etc.) D3->A2 A3 Compare Derivatives A1->A3 A2->A3 hiv_replication HIV Virion HIV Virion Host Cell Host Cell HIV Virion->Host Cell Entry Viral RNA Viral RNA Host Cell->Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase (RT) Reverse Transcriptase (RT) Reverse Transcriptase (RT)->Viral RNA Integration into\nHost Genome Integration into Host Genome Viral DNA->Integration into\nHost Genome Viral Replication Viral Replication Integration into\nHost Genome->Viral Replication inhA_pathway Fatty Acid Synthase I (FAS-I) Fatty Acid Synthase I (FAS-I) Acyl-ACP Acyl-ACP Fatty Acid Synthase I (FAS-I)->Acyl-ACP Fatty Acid Synthase II (FAS-II) Elongation Cycles Fatty Acid Synthase II (FAS-II) Elongation Cycles Acyl-ACP->Fatty Acid Synthase II (FAS-II) Elongation Cycles Enoyl-ACP Enoyl-ACP Fatty Acid Synthase II (FAS-II) Elongation Cycles->Enoyl-ACP Saturated Acyl-ACP Saturated Acyl-ACP Enoyl-ACP->Saturated Acyl-ACP Reduction InhA (Enoyl-ACP Reductase) InhA (Enoyl-ACP Reductase) InhA (Enoyl-ACP Reductase)->Enoyl-ACP Mycolic Acid Synthesis Mycolic Acid Synthesis Saturated Acyl-ACP->Mycolic Acid Synthesis Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acid Synthesis->Mycobacterial Cell Wall

References

Safety Operating Guide

Proper Disposal of Pyrazine-2-carbohydrazide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Pyrazine-2-carbohydrazide is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound responsibly.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Always wear appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and eye/face protection (P280), when handling this compound. In case of exposure, follow the precautionary statements provided in the SDS, such as washing skin with plenty of soap and water if on skin (P302+P352) and removing to fresh air if inhaled (P304+P340).

Step-by-Step Disposal Procedure

The primary guideline for the disposal of this compound is to "Dispose of contents/container in accordance with local/regional/national/international regulations" (P501). The following steps provide a general framework for adhering to this requirement:

Step 1: Waste Identification and Classification

Chemical waste generators must first determine if the discarded this compound is classified as hazardous waste.[1] This assessment should be based on its characteristic hazards (ignitability, corrosivity, reactivity, and toxicity) and a comparison against regulatory lists. Given its hazard statements, it is likely to be considered hazardous.

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect unused this compound and any grossly contaminated disposable materials (e.g., weighing paper, gloves) in a designated, properly labeled, and sealed hazardous waste container. Avoid mixing with other incompatible waste streams.

  • Liquid Waste: For solutions containing this compound, collect them in a separate, leak-proof, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.[2]

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.[2] Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous waste.

Step 3: Labeling and Storage

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the waste. Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they are collected for disposal.

Step 4: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Ensure that all required documentation is completed accurately.

Quantitative Data Summary

At present, publicly available Safety Data Sheets and technical documentation do not provide specific quantitative data regarding disposal limits or environmental impact thresholds for this compound. Always refer to local regulations for any quantitative disposal restrictions.

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Have this compound Waste classify Classify Waste: Is it hazardous? start->classify segregate Segregate Waste: Solid, Liquid, Sharps classify->segregate Yes non_hazardous Consult Institutional Guidelines for Non-Hazardous Waste classify->non_hazardous No containerize Containerize and Label: Use appropriate, sealed containers with clear labels segregate->containerize store Store Safely: Designated, ventilated, and secure area containerize->store dispose Arrange Professional Disposal: Contact EHS or licensed contractor store->dispose end End: Waste Disposed Compliantly dispose->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols, operational procedures, and disposal plans are critical for the secure handling of Pyrazine-2-carbohydrazide in the laboratory. This guide provides detailed, step-by-step instructions to mitigate risks and ensure a safe working environment for researchers, scientists, and drug development professionals.

This compound, a heterocyclic compound, requires careful handling due to its potential health hazards. The Safety Data Sheet (SDS) indicates that it can cause skin and eye irritation, and may lead to respiratory irritation.[1] Adherence to stringent safety measures is paramount to prevent exposure and ensure laboratory safety.

Personal Protective Equipment (PPE): A Tabulated Guide

The following table summarizes the mandatory personal protective equipment for handling this compound, compiled from safety data sheets and general guidelines for handling hazardous chemical powders.

Body Part Required PPE Material/Standard Specification
Hands Chemical Resistant GlovesNitrile or NeopreneMinimum 4mil thickness; change every 2 hours or immediately upon contamination.
Eyes & Face Safety Goggles & Face ShieldANSI Z87.1 approvedGoggles must provide a complete seal around the eyes. A face shield should be worn over goggles, especially when handling larger quantities or there is a risk of splashing.
Body Laboratory CoatFlame-resistantLong-sleeved, fully buttoned, and properly fitted.
Respiratory NIOSH-approved RespiratorN95 or higherRequired when handling the powder outside of a certified chemical fume hood or when engineering controls are insufficient.
Feet Closed-toe ShoesLeather or chemical-resistant materialShoes must fully cover the feet.

Operational Plan: A Step-by-Step Protocol for Safe Handling

1. Pre-Experiment Preparations:

  • Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Gather Materials: Assemble all necessary equipment and reagents before commencing work to minimize movement in and out of the designated area.

  • Personnel Training: All personnel involved must be trained on the specific hazards of this compound and this standard operating procedure.

2. Handling the Compound:

  • Weighing: If possible, weigh the solid compound directly within the fume hood. If a balance is located outside the hood, tare a sealed container, add the compound to the container inside the fume hood, and then seal it before moving it to the balance.

  • Transfers: Use a spatula or other appropriate tools for transferring the solid. Avoid creating dust. For solutions, use a pipette or a syringe.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Post-Experiment Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol), followed by soap and water.

  • Personal Decontamination: After handling is complete, remove PPE in the correct order (gloves first, followed by face shield, goggles, and lab coat). Wash hands thoroughly with soap and water.

Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Experiment prep_area Designate Work Area (Fume Hood) check_emergency Check Emergency Equipment prep_area->check_emergency gather_materials Gather All Materials check_emergency->gather_materials training Confirm Personnel Training gather_materials->training weigh Weigh Compound training->weigh Proceed to Handling transfer Transfer Compound weigh->transfer dissolve Prepare Solution transfer->dissolve decontaminate_equipment Decontaminate Equipment dissolve->decontaminate_equipment Experiment Complete decontaminate_personnel Decontaminate Personnel decontaminate_equipment->decontaminate_personnel waste_disposal Dispose of Waste decontaminate_personnel->waste_disposal

A streamlined workflow for the safe handling of this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. The following plan outlines the procedures for the disposal of this compound and contaminated materials.

1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

2. Chemical Inactivation (for bulk quantities, if feasible and permitted):

  • Due to the hydrazide functional group, chemical inactivation through oxidation may be a viable disposal method for larger quantities of this compound waste, subject to institutional and local regulations.

  • A common method for treating hydrazine-containing waste is through oxidation with a dilute solution of sodium hypochlorite or calcium hypochlorite. This should only be performed by trained personnel in a controlled environment.

3. Final Disposal:

  • All hazardous waste containers must be sealed and stored in a designated secondary containment area away from incompatible materials.

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Always follow local, state, and federal regulations for hazardous waste disposal.

By implementing these comprehensive safety and logistical procedures, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.